Succinyl phosphonate
Description
The exact mass of the compound 4-Oxo-4-phosphonobutanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Succinates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxo-4-phosphonobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O6P/c5-3(6)1-2-4(7)11(8,9)10/h1-2H2,(H,5,6)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHDEWZJMFKPOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)P(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673093 | |
| Record name | 4-Oxo-4-phosphonobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26647-82-5 | |
| Record name | 4-Oxo-4-phosphonobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Succinyl Phosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinyl phosphonate, a potent and specific inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), has emerged as a valuable tool in metabolic research and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and bioactivity assessment are presented, alongside a compilation of key quantitative data. Furthermore, signaling pathways affected by this compound and a logical workflow for its synthesis are visualized through detailed diagrams to facilitate a deeper understanding of its biochemical implications and practical application.
Discovery and Background
This compound was identified as a potent inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC) in 1996 by Biryukov and colleagues.[1] KGDHC, also known as 2-oxoglutarate dehydrogenase (OGDH), is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA.[2] The discovery of this compound as a phosphoanalogue of α-ketoglutarate provided researchers with a highly specific tool to probe the function of KGDHC and investigate the metabolic consequences of its inhibition.[1][3] Subsequent studies by Bunik and others further elucidated its inhibitory mechanism and explored its effects in various biological systems, including brain tissue and cultured cells.[3][4]
Synthesis of this compound
The synthesis of this compound is typically achieved through a modified Arbuzov reaction. This method involves the reaction of a trialkyl phosphite with an acyl halide to form a phosphonate. In the case of this compound, triethyl phosphite is reacted with ethyl succinyl chloride, followed by hydrolysis to yield the final product.[5]
Experimental Protocol: Synthesis of this compound
The following protocol is based on the methods described in the literature for the synthesis of this compound and its precursors.[5]
Step 1: Synthesis of Triethyl this compound (TESP)
-
To a solution of triethyl phosphite in a suitable anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., argon), add ethyl succinyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction progress by ³¹P NMR spectroscopy until the starting triethyl phosphite signal disappears and a new signal corresponding to TESP appears.
-
Remove the solvent under reduced pressure. The crude TESP can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Hydrolysis of TESP to this compound
-
Dissolve the purified TESP in a suitable solvent (e.g., dichloromethane).
-
Add bromotrimethylsilane (TMSBr) and stir the mixture at room temperature for several hours.
-
Remove the solvent and excess TMSBr under reduced pressure.
-
The resulting residue is then subjected to alkaline hydrolysis using a solution of sodium hydroxide (NaOH).
-
Acidify the reaction mixture with an appropriate acid (e.g., HCl) to obtain this compound.
-
The final product can be purified by crystallization or chromatography.
Logical Workflow for Synthesis
Physicochemical and Spectroscopic Data
A compilation of the key physicochemical and spectroscopic data for this compound is provided below for characterization and quality control purposes.
| Property | Value | Reference |
| Molecular Formula | C₄H₇O₆P | [6] |
| Molecular Weight | 182.07 g/mol | [4] |
| CAS Number | 26647-82-5 | [4] |
| Appearance | Colorless to light yellow oil | [4] |
Table 1: Physicochemical Properties of this compound.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| ¹H | Data not available in searched literature | - | - |
| ¹³C | Data not available in searched literature | - | - |
| ³¹P | Data not available in searched literature | - | - |
Table 2: NMR Spectroscopic Data of this compound. (Note: Specific spectral data was not available in the searched literature. Researchers should perform their own analyses for confirmation.)
| Mass Spectrometry (m/z) |
| Data not available in searched literature |
Table 3: Mass Spectrometry Data of this compound. (Note: Specific spectral data was not available in the searched literature.)
Mechanism of Action and Biological Activity
This compound acts as a competitive inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC) with respect to its substrate, α-ketoglutarate.[3] The phosphonate group mimics the carboxylate of α-ketoglutarate, allowing it to bind to the active site of the E1 subunit (α-ketoglutarate dehydrogenase) of the complex. However, due to the stable C-P bond, it cannot undergo decarboxylation, thus effectively blocking the enzyme's catalytic cycle.
Inhibition of α-Ketoglutarate Dehydrogenase Complex
The inhibitory potency of this compound against KGDHC is significant, with studies on the brain enzyme complex indicating an IC₅₀ value of less than 0.5 µM.[3] This potent and specific inhibition makes it a valuable tool for studying the metabolic roles of KGDHC.
| Enzyme Target | Inhibitor | IC₅₀ / Kᵢ Value | Source Organism/Tissue |
| α-Ketoglutarate Dehydrogenase Complex (KGDHC) | This compound | IC₅₀ < 0.5 µM | Brain |
| α-Ketoglutarate Dehydrogenase Complex (KGDHC) | This compound | Effective inhibitor | E. coli, Pigeon breast muscle |
Table 4: Inhibitory Activity of this compound.
Signaling Pathway and Downstream Effects
The inhibition of KGDHC by this compound has profound effects on cellular metabolism. By blocking a key step in the TCA cycle, it leads to the accumulation of upstream metabolites, notably α-ketoglutarate and pyruvate. This metabolic bottleneck can lead to a variety of downstream consequences, including:
-
Altered Amino Acid Metabolism: The accumulation of α-ketoglutarate can impact transamination reactions, affecting the levels of glutamate and other amino acids.[7]
-
Reduced Mitochondrial Respiration and ROS Production: As a central enzyme in cellular respiration, inhibition of KGDHC can lead to impaired mitochondrial function and, in some contexts, reduced production of reactive oxygen species (ROS).[2]
-
Impact on Cancer Cell Viability: Due to the reliance of many cancer cells on the TCA cycle for energy and biosynthesis, inhibition of KGDHC by this compound has been shown to impair the viability of certain cancer cells.[4]
-
Neurobiological Effects: Given the importance of KGDHC in brain energy metabolism, its inhibition has been studied in the context of neurodegenerative diseases.[3][7]
Conclusion
This compound is a powerful and specific inhibitor of the α-ketoglutarate dehydrogenase complex. Its discovery has provided a crucial tool for dissecting the roles of this key metabolic enzyme in health and disease. The synthetic route via the Arbuzov reaction is well-established, allowing for its preparation in the laboratory. The profound metabolic consequences of KGDHC inhibition by this compound underscore its importance in cellular energy metabolism, amino acid homeostasis, and redox balance. This technical guide serves as a foundational resource for researchers and professionals seeking to utilize this compound in their studies of metabolic regulation and for the development of novel therapeutic strategies targeting metabolic pathways.
References
- 1. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Administration of Phosphonate Inhibitors of Dehydrogenases of 2-Oxoglutarate and 2-Oxoadipate to Rats Elicits Target-Specific Metabolic and Physiological Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. Inhibitors of the alpha-ketoglutarate dehydrogenase complex alter [1-13C]glucose and [U-13C]glutamate metabolism in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Succinyl Phosphonate
Introduction
This compound (SP) is an organophosphorus compound and a structural analog of α-ketoglutarate (also known as 2-oxoglutarate), a key intermediate in the citric acid (TCA) cycle.[1][2] Its primary significance in biochemical research and drug development lies in its function as a potent and specific inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), also referred to as the 2-oxoglutarate dehydrogenase complex (OGDH).[3][4] KGDHC is a critical control point in cellular metabolism, and its partial inactivation has been implicated in the pathology of numerous neurodegenerative diseases.[5]
This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, its derivatives, and its applications as a research tool. It includes detailed physicochemical data, synthesis and reaction protocols, and a description of its mechanism of action.
Chemical and Physicochemical Properties
This compound is typically used in its free acid form or as a more water-soluble salt, such as this compound trisodium salt.[3][6] The salt form generally offers enhanced stability and solubility in aqueous solutions.[3][7]
| Property | Value | Source |
| Chemical Name | 4-oxo-4-phosphonobutanoic acid | [2] |
| CAS Number | 26647-82-5 | [1][2] |
| Molecular Formula | C₄H₇O₆P | [1][2] |
| Molecular Weight | 182.07 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Solubility | 10 mM in DMSO | [2] |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | [2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 6 months | [2] |
Synthesis and Reactivity
Synthesis of this compound and its Esters
The synthesis of this compound and its ester derivatives, which often serve as membrane-permeable prodrugs, can be accomplished through established organophosphorus chemistry routes. A common strategy involves the Michaelis-Arbuzov reaction. For instance, the triethyl ester of this compound (TESP), a frequently used prodrug, is synthesized from triethyl phosphite and ethyl succinyl chloride. The charged this compound trisodium salt can then be obtained from TESP via alkaline hydrolysis.
General protocols for phosphonate synthesis often leverage microwave-assisted organic synthesis to improve reaction times and yields.[8] Key reactions include:
-
Michaelis-Arbuzov Reaction : The reaction of a trialkyl phosphite with an alkyl halide.
-
Hirao Reaction : A palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl halide.[8]
-
Pudovik Reaction : The addition of a dialkyl phosphite to an imine.[8]
Chemical Stability and Degradation
The carbon-phosphorus (C-P) bond in phosphonates is exceptionally stable and resistant to chemical hydrolysis and thermal degradation.[9][10] This stability is a key feature of phosphonate-based drugs and inhibitors. Biodegradation of the C-P bond can be accomplished by certain microorganisms, typically prokaryotes, through enzymatic pathways such as the C-P lyase pathway.[9][10]
Biological Activity and Mechanism of Action
Inhibition of α-Ketoglutarate Dehydrogenase Complex (KGDHC)
This compound is an effective inhibitor of KGDHC, an essential enzyme complex in the TCA cycle that catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA.[3][4][11] This inhibition has been demonstrated in KGDHC isolated from various sources, including bacteria (E. coli), pigeon breast muscle, and mammalian brain, as well as in cultured human cells.[3][4][5] By blocking this step, this compound disrupts the TCA cycle, which has profound effects on cellular energy metabolism and the production of reactive oxygen species (ROS).[3]
Structure-Activity Relationship and Prodrugs
While this compound itself is a potent inhibitor, its charged nature can limit its permeability across cell membranes. To overcome this, esterified derivatives are used as prodrugs. Triethyl this compound (TESP) is an uncharged precursor that can more readily enter cells. Once inside the cell, intracellular esterases hydrolyze the ester groups, releasing the active, negatively charged this compound.[5]
Studies have shown that while SP and its monoethyl esters (PESP and CESP) directly inhibit isolated KGDHC, the di- and triethyl esters (DESP and TESP) require preincubation in cell systems to become effective, confirming their activation by cellular esterases.[5]
Quantitative Inhibitory Activity
This compound and its esters are highly potent inhibitors of KGDHC. Their effectiveness allows for significant enzymatic inhibition at low concentrations.
| Compound | Concentration | % Inhibition of KGDHC | System | Source |
| This compound (SP) | 0.01 mM | 100% | Isolated brain KGDHC | [5] |
| Phosphonoethyl SP (PESP) | 0.01 mM | 100% | Isolated brain KGDHC | [5] |
| Carboxyethyl SP (CESP) | 0.01 mM | 100% | Isolated brain KGDHC | [5] |
| This compound (SP) | 0.01 mM | ~70% | Cultured human fibroblasts | [5] |
| Phosphonoethyl SP (PESP) | 0.01 mM | ~70% | Cultured human fibroblasts | [5] |
| Carboxyethyl SP (CESP) | 0.01 mM | ~70% | Cultured human fibroblasts | [5] |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol is used to assess the impact of this compound on the viability of cancer cells, which can be metabolism-dependent.[3][12]
1. Cell Plating:
- Seed cells in a 96-well plate at a desired density.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of this compound (e.g., 0.01-20 mM) in fresh culture media.[3]
- Remove the old media from the cells and add the media containing the different concentrations of this compound.
- Include a vehicle control (media without the compound).
- Incubate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Reagent Addition:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
- Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization:
- Remove the MTT solution.
- Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
5. Data Acquisition:
- Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.
- The absorbance is directly proportional to the number of viable cells.
6. Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
start [label="Start: Seed Cells\nin 96-well Plate", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
treatment [label="Add Serial Dilutions of\nthis compound (0.01-20 mM)"];
incubation [label="Incubate for 24-72 hours"];
add_mtt [label="Add MTT Reagent to Wells"];
incubation2 [label="Incubate for 2-4 hours"];
solubilize [label="Add Solubilizing Agent (e.g., DMSO)"];
read [label="Measure Absorbance (~570 nm)\nwith Plate Reader"];
analyze [label="Calculate % Viability\nand Determine IC₅₀"];
end [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> treatment;
treatment -> incubation;
incubation -> add_mtt;
add_mtt -> incubation2;
incubation2 -> solubilize;
solubilize -> read;
read -> analyze;
analyze -> end;
}
Applications in Research and Drug Development
The unique ability of this compound to specifically inhibit KGDHC makes it an invaluable tool in several research areas:
-
Neurodegenerative Diseases: KGDHC activity is reduced in conditions like Alzheimer's and Parkinson's disease.[5] SP and its esters are used to model this enzymatic downregulation in cell cultures and animal models to study the downstream pathological consequences and test potential therapeutic interventions.
-
Cancer Metabolism: It is used to investigate the reliance of certain cancer cells on KGDHC activity, potentially impairing their viability in a metabolism-dependent manner.[3][12]
-
Reactive Oxygen Species (ROS) Production: KGDHC is a source of mitochondrial ROS. This compound is employed to inhibit the enzyme and study its contribution to ROS production, particularly under conditions of glutamate-induced excitotoxicity in neurons.[3][12]
-
Drug Design: As a known inhibitor, this compound serves as a scaffold or reference compound for the design of novel, more potent, or selective inhibitors of KGDHC and homologous enzymes.[13][14]
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound |CAS:26647-82-5 Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells [pubmed.ncbi.nlm.nih.gov]
- 6. file.glpbio.com [file.glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. protein.bio.msu.ru [protein.bio.msu.ru]
- 10. researchgate.net [researchgate.net]
- 11. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Succinylphosphonate esters are competitive inhibitors of MenD that show active-site discrimination between homologous alpha-ketoglutarate-decarboxylating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
Succinyl Phosphonate: A Potent Inhibitor of α-Ketoglutarate Dehydrogenase Complex
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Succinyl phosphonate, a structural analog of the Krebs cycle intermediate α-ketoglutarate, has been identified as a potent and specific inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC). This multi-enzyme complex is a critical control point in cellular metabolism, linking the catabolism of carbohydrates and amino acids to oxidative phosphorylation. Inhibition of KGDHC by this compound has significant implications for cellular energy metabolism, redox balance, and signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory kinetics, the experimental protocols for its synthesis and enzymatic evaluation, and its effects on cellular pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.
Core Mechanism of Action
This compound acts as a competitive inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC) with respect to its substrate, α-ketoglutarate[1]. The structural similarity between this compound and α-ketoglutarate allows it to bind to the active site of the E1 component (α-ketoglutarate dehydrogenase) of the complex, thereby blocking the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA. This inhibition disrupts the tricarboxylic acid (TCA) cycle, leading to a reduction in the production of NADH and subsequent ATP synthesis.
The inhibitory effect of this compound has been demonstrated across various biological systems, including bacterial, muscle, and brain tissues[2][3][4]. Its specificity for KGDHC makes it a valuable tool for studying the physiological and pathological roles of this enzyme complex. For instance, it has been utilized to investigate the consequences of reduced KGDHC activity in models of neurodegenerative diseases and to explore novel therapeutic strategies for cancer by targeting cellular metabolism[2].
Signaling Pathway of KGDHC Inhibition by this compound
Caption: Mechanism of KGDHC inhibition by this compound.
Quantitative Data on Inhibitory Activity
The potency of this compound as a KGDHC inhibitor has been quantified in several studies. While classical Ki and IC50 values are not always reported, the available data clearly demonstrate its effectiveness at low micromolar concentrations.
| Compound | Target Enzyme | Source | Inhibitory Concentration | % Inhibition | Reference |
| This compound | KGDHC | Brain (isolated) | 0.01 mM | 100% | [1][5] |
| This compound | KGDHC | Human Fibroblasts (cultured) | 0.01 mM | 70% | [1][6] |
| Phosphonoethyl ester of SP | KGDHC | Brain (isolated) | 0.01 mM | 100% | [1][5] |
| Carboxyethyl ester of SP | KGDHC | Brain (isolated) | 0.01 mM | 100% | [1][5] |
Note: The complete inhibition of isolated brain KGDHC at 0.01 mM was observed even in the presence of a 200-fold higher concentration of the substrate, α-ketoglutarate[1][5].
Experimental Protocols
Synthesis of this compound
The synthesis of this compound and its esters is typically achieved through an Arbuzov reaction. The following is a generalized protocol based on literature descriptions.
Materials:
-
Ethyl succinyl chloride
-
Triethyl phosphite
-
Appropriate solvents (e.g., anhydrous toluene)
Procedure:
-
To a solution of ethyl succinyl chloride in an anhydrous solvent, add triethyl phosphite dropwise under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction mixture is typically stirred at room temperature for several hours or until the reaction is complete, which can be monitored by techniques such as 31P NMR spectroscopy.
-
The resulting phosphonate ester can be purified by distillation under reduced pressure.
-
For the synthesis of this compound (the free acid), the ester is subjected to hydrolysis, for example, using bromotrimethylsilane followed by treatment with water or an appropriate buffer.
α-Ketoglutarate Dehydrogenase Complex (KGDHC) Inhibition Assay
The activity of KGDHC and its inhibition by this compound can be measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm.
Materials:
-
Isolated KGDHC enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2)
-
Cofactors: Thiamine pyrophosphate (TPP), MgCl2, CaCl2
-
Substrates: α-Ketoglutarate, Coenzyme A (CoA), NAD+
-
This compound (inhibitor)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, cofactors, and the KGDHC enzyme in a 96-well plate or a cuvette.
-
Add varying concentrations of this compound to the respective wells/cuvettes.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the substrates (α-ketoglutarate, CoA, and NAD+).
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of NADH formation.
-
Calculate the initial reaction velocities and determine the percentage of inhibition at each concentration of this compound.
Experimental Workflow for KGDHC Inhibition Assay
Caption: Workflow for KGDHC inhibition assay.
Conclusion
This compound is a well-characterized, potent, and specific inhibitor of the α-ketoglutarate dehydrogenase complex. Its mechanism of action as a competitive inhibitor of α-ketoglutarate makes it an invaluable tool for probing the metabolic and signaling functions of KGDHC in both normal physiology and disease states. The experimental protocols outlined in this guide provide a foundation for the synthesis and evaluation of this compound and related compounds. Further research into the therapeutic potential of targeting KGDHC with inhibitors like this compound is warranted, particularly in the areas of neurodegeneration and oncology.
References
- 1. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells. [vivo.weill.cornell.edu]
Succinyl Phosphonate: A Potent Inhibitor of α-Ketoglutarate Dehydrogenase
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of succinyl phosphonate and its role as a highly specific and potent inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC). KGDHC is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. Due to its central role in cellular metabolism, KGDHC is a key target in various pathological conditions, including neurodegenerative diseases and cancer. This document details the mechanism of action of this compound, its inhibitory kinetics, experimental protocols for its study, and its effects on cellular metabolism.
Introduction to α-Ketoglutarate Dehydrogenase and its Inhibition
The α-ketoglutarate dehydrogenase complex is a multi-enzyme complex that serves as a key regulatory point in the TCA cycle. It comprises three enzymatic components: α-ketoglutarate dehydrogenase (E1), dihydrolipoamide succinyltransferase (E2), and dihydrolipoamide dehydrogenase (E3). The overall reaction is the oxidative decarboxylation of α-ketoglutarate, leading to the formation of succinyl-CoA, NADH, and CO2.
Inhibition of KGDHC can have profound effects on cellular metabolism and function. This compound (SP) and its derivatives have emerged as powerful tools for studying the consequences of KGDHC inhibition due to their high specificity and potency.[1][2] These compounds are structural analogs of the natural substrate, α-ketoglutarate.
This compound and its Analogs: Mechanism and Specificity
This compound is a potent inhibitor of KGDHC in various organisms and cell types, including muscle, bacteria, brain, and cultured human fibroblasts.[1][2] Its inhibitory action stems from its structural similarity to α-ketoglutarate, allowing it to bind to the active site of the E1 subunit.
The inhibitory potency of this compound and its esters varies. This compound (SP) and its monoethyl esters, such as the phosphonoethyl ester (PESP) and the carboxyethyl ester (CESP), are highly effective inhibitors.[3] In contrast, diethyl and triethyl esters of this compound are less effective in their native form but can be hydrolyzed by cellular esterases to the active inhibitory forms.[3]
Quantitative Inhibition Data
This compound and its monoethyl esters are potent inhibitors of KGDHC. At a concentration of 0.01 mM, this compound (SP), phosphonoethyl this compound (PESP), and carboxyethyl this compound (CESP) can achieve complete inhibition of isolated brain KGDHC.[3] In cultured human fibroblasts, the same concentration (0.01 mM) of SP, PESP, or CESP results in approximately 70% inhibition of KGDHC activity.[3]
| Compound | Concentration (mM) | % Inhibition (Isolated Brain KGDHC) | % Inhibition (Cultured Human Fibroblasts) | Reference |
| This compound (SP) | 0.01 | Complete | ~70% | [3] |
| Phosphonoethyl SP (PESP) | 0.01 | Complete | ~70% | [3] |
| Carboxyethyl SP (CESP) | 0.01 | Complete | ~70% | [3] |
Experimental Protocols
Synthesis of this compound and its Esters
A general method for the synthesis of triethyl ester of this compound (TESP) involves the reaction of triethyl phosphite with ethyl succinyl chloride. The trisodium salt of this compound (SP) can then be obtained from TESP through alkaline hydrolysis.[4]
Protocol for Synthesis of Triethyl this compound (TESP):
-
Combine triethyl phosphite and ethyl succinyl chloride in an appropriate solvent.
-
The reaction is typically carried out under inert atmosphere and may require cooling.
-
Monitor the reaction progress using a suitable analytical technique (e.g., NMR spectroscopy).
-
Upon completion, the product can be purified using standard techniques such as distillation or chromatography.
Protocol for Synthesis of this compound (SP) via Alkaline Hydrolysis:
-
Dissolve the synthesized TESP in a suitable solvent.
-
Add a solution of sodium hydroxide (or another suitable base) to initiate hydrolysis.
-
Monitor the reaction until completion.
-
The resulting this compound trisodium salt can be isolated by precipitation or other purification methods.
Purification of α-Ketoglutarate Dehydrogenase Complex
The α-ketoglutarate dehydrogenase complex can be purified from various tissues, with bovine heart being a common source due to its high mitochondrial content.
Protocol for KGDHC Purification from Bovine Heart Mitochondria:
-
Isolate mitochondria from fresh bovine heart tissue by differential centrifugation.
-
Solubilize the mitochondrial membranes using a suitable detergent (e.g., Triton X-100).
-
Subject the solubilized proteins to a series of purification steps, which may include:
-
Ammonium sulfate precipitation to fractionate proteins based on solubility.
-
Polyethylene glycol precipitation.
-
Chromatography steps such as ion exchange, hydrophobic interaction, and/or affinity chromatography.
-
-
Monitor the purity of the complex at each stage using SDS-PAGE.
-
Assess the activity of the purified KGDHC using a suitable activity assay.
α-Ketoglutarate Dehydrogenase Activity Assay
The activity of KGDHC is typically measured by monitoring the reduction of NAD+ to NADH, which can be detected spectrophotometrically at 340 nm. Commercially available colorimetric assay kits provide a convenient method for this measurement.[5][6]
General Protocol for Colorimetric KGDH Activity Assay:
-
Sample Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge to remove insoluble material and collect the supernatant.[5] For mitochondrial preparations, isolate mitochondria prior to lysis.
-
Reaction Mixture: Prepare a reaction mix containing KGDH assay buffer, a substrate (α-ketoglutarate), and a developer.[5]
-
Assay Procedure:
-
Add samples to the wells of a 96-well plate.
-
For background control, prepare parallel samples without the KGDH substrate.
-
Add the reaction mixture to all wells.
-
Incubate the plate at 37°C and protect from light.
-
Measure the absorbance at 450 nm in a microplate reader in kinetic mode for 10-60 minutes.[5]
-
-
Data Analysis:
-
Prepare a standard curve using an NADH standard.
-
Calculate the change in absorbance over time for each sample.
-
Determine the KGDH activity from the standard curve, expressed as the amount of NADH generated per minute per milligram of protein.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the central role of the α-ketoglutarate dehydrogenase complex in the TCA cycle and the impact of its inhibition by this compound.
References
- 1. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abcam.com [abcam.com]
Succinyl Phosphonate: A Potent Modulator of the Krebs Cycle
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Succinyl phosphonate, a structural analog of α-ketoglutarate, has emerged as a powerful tool for investigating the crucial role of the α-ketoglutarate dehydrogenase complex (KGDHC) in cellular metabolism. As a potent and specific inhibitor of this key Krebs cycle enzyme, this compound provides a valuable mechanism for dissecting the downstream effects of impaired KGDHC activity, a condition implicated in various pathologies, including neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its impact on the Krebs cycle. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for assessing its effects, and visual representations of the relevant metabolic pathways and experimental workflows.
Introduction
The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a central metabolic pathway essential for cellular energy production and the biosynthesis of key molecular precursors. The α-ketoglutarate dehydrogenase complex (KGDHC) catalyzes a critical rate-limiting step in this cycle: the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA.[1] Due to its central role, the dysregulation of KGDHC activity has been linked to a range of pathological conditions, making it a significant target for research and therapeutic development.
This compound (SP) is a phosphoanalog of α-ketoglutarate that acts as a highly effective inhibitor of KGDHC.[2][3] Its structural similarity to the natural substrate allows it to bind to the enzyme's active site, thereby blocking the conversion of α-ketoglutarate. This inhibitory action has been demonstrated across various biological systems, including bacteria, avian muscle tissue, and mammalian brain cells.[2][4] This guide delves into the technical details of this compound's interaction with the Krebs cycle, providing researchers with the necessary information to utilize this compound in their studies.
Mechanism of Action
This compound functions as a competitive inhibitor of the α-ketoglutarate dehydrogenase complex.[5] Its phosphonate group mimics the carboxylate group of α-ketoglutarate, enabling it to bind to the active site of the E1 subunit (α-ketoglutarate dehydrogenase) of the KGDHC. This binding prevents the normal substrate from accessing the enzyme, thus halting the catalytic process of oxidative decarboxylation.
The inhibitory effect of this compound is highly specific to KGDHC. Studies have shown that it has minimal effects on other enzymes that bind α-ketoglutarate or structurally related α-keto acids.[4] This specificity makes it an excellent tool for isolating and studying the direct consequences of KGDHC inhibition.
Furthermore, esterified derivatives of this compound, such as its phosphonoethyl and carboxyethyl esters, have been developed as prodrugs.[4] These esters can more readily cross cell membranes and are subsequently hydrolyzed by intracellular esterases to release the active this compound, allowing for the effective inhibition of KGDHC in living cells.[4]
Quantitative Inhibitory Data
The potency of this compound as a KGDHC inhibitor has been quantified in several studies. The following table summarizes key inhibitory data from the available literature.
| Inhibitor | Enzyme Source | Substrate Concentration | Inhibition Metric | Value | Reference |
| This compound (SP) | Brain KGDHC | 200-fold higher than inhibitor | Complete Inhibition | 0.01 mM | [4] |
| This compound (SP) | Brain KGDHC | Not specified | IC50 | < 0.0005 mM | [6] |
| Phosphonoethyl this compound (PESP) | Brain KGDHC | Not specified | IC50 | < 0.0005 mM | [6] |
| Carboxyethyl this compound (CESP) | Brain KGDHC | Not specified | IC50 | < 0.0005 mM | [6] |
| This compound (SP) | Cultured Human Fibroblasts | Not specified | % Inhibition | 70% | [4] |
| Phosphonoethyl this compound (PESP) | Cultured Human Fibroblasts | Not specified | % Inhibition | 70% | [4] |
| Carboxyethyl this compound (CESP) | Cultured Human Fibroblasts | Not specified | % Inhibition | 70% | [4] |
Experimental Protocols
α-Ketoglutarate Dehydrogenase Activity Assay
This protocol describes a colorimetric assay to measure KGDHC activity in biological samples and assess the inhibitory effects of this compound. The principle of the assay is based on the reduction of a probe by the NADH generated during the oxidative decarboxylation of α-ketoglutarate, leading to a color change that can be measured spectrophotometrically.[7][8]
Materials:
-
KGDH Assay Buffer
-
KGDH Substrate (α-ketoglutarate)
-
KGDH Developer
-
NADH Standard
-
This compound (or its esters)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Sample homogenizer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
NADH Standard Curve:
-
Assay Reaction:
-
Add 5-50 µL of the sample supernatant to wells of the 96-well plate.
-
For inhibitor studies, pre-incubate the sample with varying concentrations of this compound for a specified time.
-
Adjust the final volume in each well to 50 µL with KGDH Assay Buffer.[8]
-
Prepare a master reaction mix containing KGDH Assay Buffer, KGDH Developer, and KGDH Substrate.
-
Add 50 µL of the reaction mix to each well.[7]
-
-
Measurement:
-
Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes, taking readings every minute.[7]
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time and then measure the absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 NADH) from all readings.
-
Plot the NADH standard curve (absorbance vs. nmol NADH).
-
Calculate the change in absorbance over time for each sample.
-
Use the standard curve to determine the amount of NADH generated in each sample.
-
KGDH activity is expressed as the rate of NADH production (e.g., nmol/min/mg protein).
-
For inhibition studies, calculate the percentage of inhibition for each concentration of this compound.
-
Analysis of Metabolic Alterations
Inhibition of KGDHC by this compound leads to predictable changes in the concentrations of Krebs cycle intermediates. These can be measured using techniques like mass spectrometry-based metabolomics.
Procedure Outline:
-
Cell Culture and Treatment:
-
Metabolite Extraction:
-
Quench metabolic activity rapidly (e.g., by washing with ice-cold saline).
-
Extract metabolites using a suitable solvent system (e.g., methanol/water).
-
-
Metabolite Analysis:
-
Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Identify and quantify Krebs cycle intermediates, including α-ketoglutarate, succinate, fumarate, and malate.
-
-
Data Interpretation:
-
Compare the levels of metabolites in the this compound-treated group to the control group.
-
Expect an accumulation of α-ketoglutarate and a depletion of downstream metabolites (succinate, fumarate, malate) upon KGDHC inhibition.[9]
-
Visualizations
Krebs Cycle and the Point of Inhibition
Caption: Inhibition of the Krebs Cycle by this compound.
Experimental Workflow for KGDHC Activity Assay
Caption: Workflow for KGDHC Inhibition Assay.
Metabolic Consequences of KGDHC Inhibition
Caption: Metabolic shifts due to KGDHC inhibition.
Conclusion
This compound and its derivatives are invaluable research tools for probing the function and regulation of the α-ketoglutarate dehydrogenase complex. Their high potency and specificity allow for the precise modulation of a key control point in the Krebs cycle, enabling detailed investigations into the metabolic and signaling consequences of impaired KGDHC activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of cellular metabolism and its role in health and disease. As our understanding of the intricate regulation of the Krebs cycle continues to grow, the role of specific inhibitors like this compound will undoubtedly remain critical in advancing our knowledge.
References
- 1. A computational model for the identification of biochemical pathways in the krebs cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abcam.com [abcam.com]
- 9. Inhibitors of the alpha-ketoglutarate dehydrogenase complex alter [1-13C]glucose and [U-13C]glutamate metabolism in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Fundamental Research on Succinyl Phosphonate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Succinyl phosphonate (SP), a structural analog of the Krebs cycle intermediate α-ketoglutarate, is a potent and specific inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC). This multienzyme complex plays a critical role in cellular energy metabolism, and its dysfunction has been implicated in various neurodegenerative diseases. This technical guide provides a comprehensive overview of the fundamental research on this compound, including its synthesis, mechanism of action, biological effects, and key experimental protocols.
Synthesis of this compound and its Analogs
The synthesis of this compound and its ester derivatives is typically achieved through a modified Arbuzov reaction. The triethyl ester of this compound (TESP) is synthesized from triethyl phosphite and ethyl succinyl chloride. The trisodium salt of this compound is then obtained from TESP via alkaline hydrolysis[1].
Experimental Protocol: Synthesis of Triethyl this compound (TESP) and this compound (SP)
Objective: To synthesize TESP via the Arbuzov reaction and subsequently hydrolyze it to obtain SP.
Materials:
-
Triethyl phosphite
-
Ethyl succinyl chloride
-
Anhydrous toluene
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
NMR spectrometer for product characterization
Procedure:
-
Synthesis of Triethyl this compound (TESP):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve triethyl phosphite (1 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add ethyl succinyl chloride (1 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude TESP by vacuum distillation or column chromatography on silica gel.
-
Characterize the purified TESP using ¹H and ³¹P NMR spectroscopy.
-
-
Synthesis of this compound (Trisodium Salt):
-
Dissolve the purified TESP (1 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (3 equivalents) in water to the TESP solution.
-
Stir the mixture at room temperature for 12-24 hours to facilitate alkaline hydrolysis of the ester groups.
-
Monitor the hydrolysis by ³¹P NMR until the signal corresponding to TESP disappears and a new signal for SP appears.
-
After complete hydrolysis, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
The resulting aqueous solution contains the trisodium salt of this compound. This can be used directly in aqueous buffers for biological assays or lyophilized to obtain a solid powder.
-
Mechanism of Action
This compound acts as a competitive inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC) with respect to its substrate, α-ketoglutarate. The structural similarity between this compound and α-ketoglutarate allows it to bind to the active site of the E1 subunit (α-ketoglutarate dehydrogenase) of the complex, thereby preventing the binding and decarboxylation of the natural substrate.
The inhibition by this compound is quasi-irreversible on the time scale of the catalytic reaction, meaning the inhibitor dissociates from the active site very slowly compared to the rate of catalysis[2]. This leads to a potent inhibition of the overall KGDHC activity.
Signaling Pathway of KGDHC Inhibition and its Metabolic Consequences
The inhibition of KGDHC by this compound has significant downstream effects on cellular metabolism, particularly within the Krebs cycle. The blockage of the conversion of α-ketoglutarate to succinyl-CoA leads to an accumulation of α-ketoglutarate and a depletion of succinyl-CoA and subsequent Krebs cycle intermediates. This disruption in the Krebs cycle can lead to reduced production of NADH and FADH₂, ultimately impacting ATP synthesis through oxidative phosphorylation. Furthermore, the accumulation of α-ketoglutarate can influence other metabolic pathways, such as amino acid metabolism and the production of reactive oxygen species (ROS).
Biological Activity and Quantitative Data
This compound has been shown to be a potent inhibitor of KGDHC from various sources, including bovine brain and cultured human fibroblasts. The inhibitory activity is dependent on the presence of a free phosphonate group, as esterified derivatives show reduced or no activity against the isolated enzyme.
Structure-Activity Relationship
Studies on this compound and its ethyl esters have revealed a clear structure-activity relationship.
-
This compound (SP): The parent compound with a free phosphonate group is a potent inhibitor.
-
Phosphonoethyl this compound (PESP) and Carboxyethyl this compound (CESP): These monoethyl esters retain significant inhibitory activity, suggesting that one esterified group is tolerated.
-
Diethyl this compound (DESP) and Triethyl this compound (TESP): The di- and tri-ethyl esters are ineffective as inhibitors of the isolated KGDHC. This indicates that the negatively charged phosphonate moiety is crucial for binding to the enzyme's active site. However, in intact cells, DESP and TESP can exhibit inhibitory effects after being hydrolyzed by cellular esterases to the active, charged forms.
Quantitative Inhibitory Data
| Compound | Enzyme Source | Cell Type | IC50 Value (µM) | Reference |
| This compound (SP) | Bovine Brain KGDHC | - | < 0.5 | [2] |
| This compound (SP) | - | Cultured Human Fibroblasts | ~10 | [2] |
| Phosphonoethyl SP (PESP) | Bovine Brain KGDHC | - | < 0.5 | [2] |
| Phosphonoethyl SP (PESP) | - | Cultured Human Fibroblasts | ~10 | [2] |
| Carboxyethyl SP (CESP) | Bovine Brain KGDHC | - | < 0.5 | [2] |
| Carboxyethyl SP (CESP) | - | Cultured Human Fibroblasts | ~10 | [2] |
| Diethyl SP (DESP) | Bovine Brain KGDHC | - | Ineffective | [2] |
| Triethyl SP (TESP) | Bovine Brain KGDHC | - | Ineffective | [2] |
Experimental Protocols
KGDHC Activity Assay
Objective: To measure the activity of KGDHC in the presence and absence of inhibitors.
Principle: The activity of KGDHC is determined by monitoring the reduction of NAD⁺ to NADH, which is measured spectrophotometrically at 340 nm.
Materials:
-
Isolated mitochondria or purified KGDHC
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 1 mM MgCl₂, 0.2 mM EDTA, and 0.1% Triton X-100)
-
α-Ketoglutarate (substrate)
-
Coenzyme A (CoA)
-
NAD⁺
-
This compound (inhibitor)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, CoA, and NAD⁺.
-
In the wells of the microplate, add the sample (isolated mitochondria or purified enzyme).
-
For the inhibitor-treated wells, add the desired concentrations of this compound. For control wells, add the vehicle (e.g., assay buffer).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding α-ketoglutarate to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode for 10-30 minutes at 37°C.
-
Calculate the rate of NADH formation from the linear portion of the kinetic curve (ΔA340/min). The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Determine the percent inhibition by comparing the rates of the inhibitor-treated wells to the control wells.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cultured cells
-
96-well cell culture plate
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound (and a vehicle control) in fresh culture medium.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of 630 nm, if desired).
-
Calculate cell viability as a percentage of the control (vehicle-treated) cells.
References
Early Investigations into Succinyl Phosphonate Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational studies of succinyl phosphonate analogues, with a particular focus on their role as enzyme inhibitors. The primary aim of this document is to provide a comprehensive resource on the early research in this area, presenting key data, experimental approaches, and the underlying scientific rationale. The information is geared towards researchers, scientists, and professionals involved in drug development who are interested in the history and initial findings related to these compounds.
Core Findings from Early Studies
The seminal early work on this compound analogues centered on their potent inhibitory activity against the enzyme α-ketoglutarate dehydrogenase complex (KGDHC). A pivotal study in this field was published by Biryukov and colleagues in 1996, which laid the groundwork for subsequent research.[1][2] This research identified this compound (SP) and its monomethyl ester as effective inhibitors of KGDHC from both bacterial (E. coli) and mammalian (pigeon breast muscle) sources.[1][3]
Subsequent investigations expanded on these initial findings, exploring a range of this compound esters and their efficacy as KGDHC inhibitors in different biological systems, including brain tissue and cultured cells.[2][4] These early studies were crucial in establishing succinyl phosphonates as a significant class of enzyme inhibitors and sparked further interest in their potential therapeutic applications, particularly in the context of neurodegenerative diseases where KGDHC dysfunction is implicated.[2][5]
Quantitative Data Summary
The following table summarizes the key quantitative findings from early studies on the inhibition of α-ketoglutarate dehydrogenase complex (KGDHC) by this compound and its analogues.
| Compound | Enzyme Source | Concentration | % Inhibition | Reference |
| This compound (SP) | Brain KGDHC | 0.01 mM | Complete Inhibition | [2] |
| Phosphonoethyl this compound (PESP) | Brain KGDHC | 0.01 mM | Complete Inhibition | [2] |
| Carboxyethyl this compound (CESP) | Brain KGDHC | 0.01 mM | Complete Inhibition | [2] |
| Diethyl this compound (DESP) | Brain KGDHC | 0.01 mM | Ineffective | [2] |
| Triethyl this compound (TESP) | Brain KGDHC | 0.01 mM | Ineffective | [2] |
| This compound (SP) | Human Fibroblast KGDHC | 0.01 mM | ~70% | [2][4] |
| Phosphonoethyl this compound (PESP) | Human Fibroblast KGDHC | 0.01 mM | ~70% | [2] |
| Carboxyethyl this compound (CESP) | Human Fibroblast KGDHC | 0.01 mM | ~70% | [2] |
Experimental Protocols
Detailed experimental protocols from the very early studies are not fully available in the public domain. However, based on later publications that reference this work and general biochemical practices of the time, the following methodologies are likely representative of the approaches used.
Synthesis of this compound Analogues
The synthesis of this compound and its esters was typically achieved through an Arbuzov-type reaction.
General Procedure for the Synthesis of Triethyl this compound (TESP):
-
Ethyl succinyl chloride is added dropwise to an equimolar amount of triethyl phosphite under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction mixture is stirred at room temperature for several hours to allow for the formation of the phosphonate ester.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the crude product is purified, typically by vacuum distillation or column chromatography, to yield pure triethyl this compound.
General Procedure for the Synthesis of this compound (SP):
-
Triethyl this compound is subjected to alkaline hydrolysis to remove the ethyl ester groups.
-
This is typically achieved by treating TESP with a solution of sodium hydroxide or potassium hydroxide in a suitable solvent like ethanol or water.
-
The reaction mixture is heated to facilitate the hydrolysis.
-
After the reaction is complete, the solution is acidified to protonate the phosphonate and carboxylate groups.
-
The final product, this compound, is then isolated and purified, often by crystallization or chromatography.
α-Ketoglutarate Dehydrogenase (KGDHC) Inhibition Assay
The activity of KGDHC was commonly measured by monitoring the reduction of NAD+ to NADH, which can be detected spectrophotometrically at 340 nm.
Assay Principle:
The KGDHC-catalyzed reaction is: α-ketoglutarate + NAD+ + Coenzyme A → Succinyl-CoA + NADH + H+ + CO2
The rate of NADH production is directly proportional to the enzyme's activity.
Typical Assay Protocol:
-
The KGDHC enzyme is isolated and purified from a suitable source (e.g., pigeon breast muscle, E. coli, or brain tissue).
-
The assay is performed in a buffered solution (e.g., potassium phosphate buffer, pH 7.2-7.5) containing the necessary cofactors: thiamine pyrophosphate (TPP), MgCl2, and Coenzyme A.
-
The substrate, α-ketoglutarate, and NAD+ are added to the reaction mixture.
-
The reaction is initiated by the addition of the enzyme.
-
The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
For inhibition studies, the enzyme is pre-incubated with the this compound analogue for a specific period before the addition of the substrates.
-
The activity of the enzyme in the presence of the inhibitor is then compared to the activity of a control reaction without the inhibitor to determine the percentage of inhibition.
Visualizations
Signaling Pathway: Inhibition of the Citric Acid Cycle
The following diagram illustrates the point of inhibition by this compound analogues within the citric acid (TCA) cycle.
Caption: Inhibition of KGDHC by this compound analogues in the TCA cycle.
Experimental Workflow: KGDHC Inhibition Assay
This diagram outlines the typical workflow for assessing the inhibitory effect of this compound analogues on KGDHC activity.
Caption: Workflow for determining KGDHC inhibition by succinyl phosphonates.
Logical Relationship: Prodrug Activation
Early research also explored esterified versions of this compound, which can act as prodrugs. The following diagram illustrates the intracellular activation of these prodrugs.
Caption: Intracellular activation of esterified this compound prodrugs.
References
- 1. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. Consequences of the α-ketoglutarate dehydrogenase inhibition for neuronal metabolism and survival: implications for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Succinyl Phosphonate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinyl phosphonate is a potent and specific inhibitor of the mitochondrial enzyme α-ketoglutarate dehydrogenase complex (α-KGDHC), also known as 2-oxoglutarate dehydrogenase (OGDH).[1][2] As a structural analog of the Krebs cycle intermediate α-ketoglutarate, this compound serves as a critical tool in the study of cellular metabolism, neurodegenerative diseases, and cancer biology. Its ability to modulate cellular energy production and reactive oxygen species (ROS) generation makes it a compound of significant interest in various research fields.[1][3] This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols.
Chemical and Physical Properties
This compound and its commonly used trisodium salt are commercially available. The key quantitative data for these compounds are summarized below.
| Property | This compound | This compound Trisodium Salt |
| CAS Number | 26647-82-5 | 864167-45-3 |
| Molecular Formula | C4H7O6P | C4H4Na3O6P |
| Molecular Weight | 182.07 g/mol | 248.01 g/mol |
Mechanism of Action
This compound acts as a mechanism-based inhibitor of the α-ketoglutarate dehydrogenase complex. This enzyme complex is a critical control point in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA and NADH.
By inhibiting α-KGDHC, this compound leads to a cascade of metabolic changes within the cell. The primary consequence is the accumulation of α-ketoglutarate. This accumulation can, in turn, affect other metabolic pathways, including amino acid metabolism, as the cell attempts to compensate for the block in the TCA cycle. For instance, the accumulation of α-ketoglutarate can drive transamination reactions, leading to increased levels of glutamate and alanine.[4]
Furthermore, the inhibition of α-KGDHC can impact the cellular redox state by decreasing the production of NADH. This has significant implications for the electron transport chain and the generation of reactive oxygen species. Studies have shown that this compound can inhibit the glutamate-induced production of ROS in hippocampal neurons.[1]
Experimental Protocols
Synthesis of this compound
This compound and its esters can be synthesized in the laboratory. The triethyl ester of this compound (TESP) is synthesized from triethyl phosphite and ethyl succinyl chloride. The trisodium salt of this compound can then be obtained from TESP through alkaline hydrolysis.[3]
In Vitro Experimental Protocols
1. Inhibition of α-KGDHC in Cultured Cells
This protocol describes the treatment of cultured human fibroblasts with this compound to inhibit α-KGDHC activity.[5]
-
Cell Culture: Culture human fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM).
-
Treatment: Treat the cells with 10 µM this compound for 0, 60, or 120 minutes in a buffered salt solution containing 5 mM glucose.[6]
-
Analysis: After treatment, assess the α-KGDHC activity using a suitable assay. A 70% inhibition of α-KGDHC can be expected with 0.01 mM this compound.[5]
2. Cell Viability (MTT) Assay
This assay is used to assess the effect of this compound on cell viability.[1]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Add serial dilutions of this compound (e.g., 0.01-20 mM) to the cells in fresh culture media.[1]
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Experimental Protocol
Administration of this compound to Rats
This protocol outlines the intranasal administration of this compound to rats to study its effects on brain metabolism.[7]
-
Animal Model: Use adult laboratory rats. All procedures should be approved by an appropriate animal care and use committee.[7]
-
Preparation of this compound Solution: Dissolve this compound in saline to a concentration of 0.2 M or 1 M.[7]
-
Administration: Administer the solution intranasally at a dosage of 0.02 mmol/kg.[4][7] This route is chosen to bypass the blood-brain barrier.[7]
-
Post-administration Monitoring and Analysis: At specified time points after administration, animals can be euthanized, and brain tissue collected for biochemical analysis. This may include measuring the levels of metabolites (e.g., amino acids) and the activity of various enzymes.[4][8]
Conclusion
This compound is an invaluable tool for researchers investigating cellular metabolism and its role in health and disease. Its specific inhibition of the α-ketoglutarate dehydrogenase complex allows for the targeted study of the TCA cycle and its downstream effects. The experimental protocols provided in this guide offer a starting point for utilizing this compound in both in vitro and in vivo research settings. As with any experimental work, it is crucial to optimize these protocols for the specific cell lines, animal models, and research questions being addressed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Administration of Phosphonate Inhibitors of Dehydrogenases of 2-Oxoglutarate and 2-Oxoadipate to Rats Elicits Target-Specific Metabolic and Physiological Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
solubility and stability of succinyl phosphonate
An In-Depth Technical Guide to the Solubility and Stability of Succinyl Phosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), a critical enzyme in the tricarboxylic acid (TCA) cycle.[1][2][3] Its utility in biomedical research, particularly in studies related to neurodegenerative diseases and cancer metabolism, necessitates a thorough understanding of its physicochemical properties.[1][4] This guide provides a comprehensive overview of the , offering detailed experimental protocols and data to support its application in a research and development setting. Emphasis is placed on the aqueous solubility of the parent compound and its trisodium salt, as well as the general stability profile characteristic of phosphonates.
Solubility Profile
The aqueous solubility of this compound is significantly enhanced by the formation of its trisodium salt.[1] As an acidic compound, its solubility is expected to be pH-dependent, increasing with higher pH as the molecule becomes fully ionized.
Quantitative Solubility Data
The following table summarizes the available quantitative data for the aqueous solubility of this compound and its trisodium salt. It is recommended to use sonication to aid dissolution.[5]
| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Reference(s) |
| This compound | H₂O | 30 | 164.77 | [2] |
| This compound Trisodium Salt | H₂O | 25 | 100.80 | [6] |
| This compound Trisodium Salt | H₂O | ≥ 100 | - | [4] |
| This compound Trisodium Salt | H₂O | 125 | 504.01 | [5] |
Note: Discrepancies in reported solubility values for the trisodium salt may arise from differences in experimental conditions or the hydration state of the solid material.
Stability Profile
Phosphonates are characterized by a carbon-phosphorus (C-P) bond, which is exceptionally resistant to chemical hydrolysis, thermal decomposition, and photolysis compared to the phosphate ester (O-P) bond found in molecules like succinyl phosphate.[5] This inherent stability makes this compound a robust molecule for various experimental applications. The trisodium salt form is reported to exhibit enhanced stability in addition to its improved solubility.[1]
General Stability Characteristics
-
Hydrolytic Stability : The C-P bond is not susceptible to cleavage by phosphatases or general chemical hydrolysis under physiological conditions. Hydrolysis of phosphonate esters, when present, can be catalyzed by strong acids or bases, often requiring elevated temperatures.[5]
-
Thermal Stability : Phosphonates are generally stable at elevated temperatures.
-
Photostability : The phosphonate group itself does not absorb light in the near-UV or visible range, suggesting good photostability unless other chromophores are present in the molecule.
-
Storage : For long-term storage, this compound and its salts should be stored as a solid powder at -20°C for up to three years. In solution, stock preparations should be stored at -80°C for up to one year to maintain integrity.[2][4]
Forced Degradation
-
Acid Hydrolysis : e.g., 0.1 M HCl at 60°C
-
Base Hydrolysis : e.g., 0.1 M NaOH at 60°C
-
Oxidation : e.g., 3% H₂O₂ at room temperature
-
Thermal Stress : e.g., 60-80°C
-
Photolytic Stress : Exposure to light according to ICH Q1B guidelines
Mechanism of Action: KGDHC Inhibition
This compound acts as a structural analog of α-ketoglutarate, the natural substrate for the α-ketoglutarate dehydrogenase complex (KGDHC). By competitively inhibiting this enzyme, it blocks the conversion of α-ketoglutarate to succinyl-CoA, a key step in the TCA cycle.[3][8]
Experimental Protocols
The following sections provide detailed methodologies for assessing the . These are generalized protocols adapted for this specific compound class.
Protocol: Kinetic Solubility Assay
This high-throughput method is suitable for early drug discovery to quickly assess aqueous solubility.
Methodology:
-
Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation : In a 96-well microtiter plate, add the DMSO stock solution to an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). Prepare a dilution series to test a range of final compound concentrations.
-
Incubation : Seal the plate and shake at room temperature (e.g., 25°C) for a defined period, typically 1.5 to 2 hours.
-
Detection :
-
Nephelometry : Measure the light scattering caused by any precipitate formed. The lowest concentration at which precipitation is detected represents the solubility limit.
-
UV-Vis Spectroscopy : After incubation, filter the samples through a solubility filter plate. Measure the UV absorbance of the clear filtrate and compare it to a calibration curve prepared from known concentrations of the compound to determine the amount that remained in solution.
-
Protocol: Stability-Indicating HPLC Method
A robust High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the parent compound and detecting any degradation products. Since this compound lacks a strong chromophore, UV detection at low wavelengths (~210 nm) or alternative detection methods may be necessary.
Suggested HPLC Parameters:
-
Column : A column suitable for polar anionic compounds, such as a mixed-mode (hydrophilic interaction/anion-exchange) or a C18 column with an ion-pairing agent.
-
Mobile Phase :
-
A : Aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 2.5-3.0 with phosphoric acid).
-
B : Acetonitrile or Methanol.
-
-
Elution : Gradient elution (e.g., starting with a high aqueous percentage) is recommended to resolve the polar parent compound from potential non-polar degradants.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 210 nm or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) if UV sensitivity is low.
-
Sample Preparation : Dilute samples from forced degradation studies with the mobile phase to an appropriate concentration (e.g., 0.1-1.0 mg/mL).
Procedure:
-
Subject the this compound solution to forced degradation conditions as described in Section 2.2.
-
At specified time points, take aliquots and quench any reactions if necessary (e.g., by neutralizing acid/base).
-
Dilute the samples to fall within the linear range of the assay.
-
Inject the samples onto the HPLC system.
-
Monitor the chromatograms for a decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of remaining this compound at each time point to determine its stability under each condition.
Conclusion
This compound is a valuable research tool whose utility is supported by its favorable physicochemical properties. The trisodium salt form offers significantly enhanced aqueous solubility and stability, making it the preferred form for most in vitro and in vivo applications. The inherent chemical robustness of the C-P bond confers considerable stability under physiological conditions. The protocols and data presented in this guide provide a foundational framework for researchers to effectively handle, formulate, and analyze this compound in their experimental workflows, ensuring reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Succinyl Phosphonate: A Potent Inhibitor of α-Ketoglutarate Dehydrogenase Complex for Research and Drug Development
Application Note
Succinyl phosphonate and its ester derivatives are powerful competitive inhibitors of the α-ketoglutarate dehydrogenase complex (KGDHC), a critical enzyme in the tricarboxylic acid (TCA) cycle.[1][2] By mimicking the substrate α-ketoglutarate, these compounds effectively block the conversion of α-ketoglutarate to succinyl-CoA, a key step in cellular energy metabolism.[3] This inhibitory action makes succinyl phosphonates valuable tools for studying the physiological and pathological roles of KGDHC, as well as potential therapeutic agents for diseases associated with KGDHC dysfunction, such as neurodegenerative disorders.[4][5]
Data Presentation
The inhibitory potency of this compound and its derivatives against KGDHC and the bacterial enzyme MenD, which also utilizes α-ketoglutarate, is summarized below. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters for evaluating inhibitor efficacy.
| Compound | Enzyme Target | Organism/Source | Inhibition Constant (Ki) | IC50 | Reference |
| This compound (SP) | α-Ketoglutarate Dehydrogenase Complex | Rat Brain | 7.1 ± 1.6 µM | Not Reported | [6] |
| This compound (SP) | α-Ketoglutarate Dehydrogenase Complex | E. coli | Not Reported | ~10 µM | [1] |
| Methyl Succinylphosphonate | MenD | E. coli | 700 nM | Not Reported | [7][8] |
| Carboxyethyl ester of SP (CESP) | α-Ketoglutarate Dehydrogenase Complex | Human Fibroblasts | Not Reported | < 10 µM | [2][9] |
| Phosphonoethyl ester of SP (PESP) | α-Ketoglutarate Dehydrogenase Complex | Human Fibroblasts | Not Reported | < 10 µM | [9] |
| Diethyl ester of SP (DESP) | α-Ketoglutarate Dehydrogenase Complex | Human Fibroblasts | Ineffective (in vitro) | > 10 µM | [9] |
| Triethyl ester of SP (TESP) | α-Ketoglutarate Dehydrogenase Complex | Human Fibroblasts | Ineffective (in vitro) | > 10 µM | [9] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl this compound via Arbuzov Reaction
This protocol describes the synthesis of a this compound ester, a common precursor for the unesterified inhibitor. The Arbuzov reaction is a widely used method for forming carbon-phosphorus bonds.[10][11][12]
Materials:
-
Triethyl phosphite
-
Ethyl succinyl chloride
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add triethyl phosphite (1 equivalent) dissolved in anhydrous toluene.
-
Slowly add ethyl succinyl chloride (1 equivalent) to the stirred solution at room temperature.
-
After the initial exothermic reaction subsides, heat the mixture to reflux (approximately 110-120 °C) for 2-4 hours. The reaction progress can be monitored by observing the cessation of ethyl chloride gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The resulting crude diethyl this compound can be purified by vacuum distillation.
Protocol 2: In Vitro Inhibition Assay of α-Ketoglutarate Dehydrogenase Complex (KGDHC)
This protocol details a continuous spectrophotometric assay to determine the inhibitory effect of this compound on KGDHC activity by monitoring the production of NADH.[13][14]
Materials:
-
Partially purified KGDHC from a suitable source (e.g., bovine heart, rat brain)
-
Potassium phosphate buffer (50 mM, pH 7.2)
-
Magnesium chloride (MgCl2), 1 mM
-
Calcium chloride (CaCl2), 1 mM
-
Thiamine pyrophosphate (TPP), 0.3 mM
-
Dithiothreitol (DTT), 1 mM
-
Coenzyme A (CoA), 0.1 mM
-
β-Nicotinamide adenine dinucleotide (NAD+), 2.5 mM
-
α-Ketoglutarate (substrate), 2 mM
-
This compound (inhibitor) stock solution
-
96-well microplate
-
Spectrophotometric microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well microplate, prepare a reaction mixture containing:
-
50 µL of potassium phosphate buffer
-
10 µL of MgCl2/CaCl2 solution
-
10 µL of TPP solution
-
10 µL of DTT solution
-
10 µL of NAD+ solution
-
10 µL of CoA solution
-
Varying concentrations of this compound or vehicle control.
-
-
Enzyme Addition: Add 10 µL of the KGDHC enzyme preparation to each well.
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding 10 µL of the α-ketoglutarate solution to each well.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADH formation is directly proportional to the KGDHC activity.
-
Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time curves. Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. IC50 values can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. To determine the inhibition constant (Ki) for competitive inhibition, perform the assay with varying concentrations of both the substrate (α-ketoglutarate) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Dixon plots.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and evaluation of this compound as a KGDHC inhibitor.
Caption: Inhibition of KGDHC by this compound disrupts the TCA cycle and protein succinylation.
References
- 1. Succinylation Links Metabolism to Protein Functions. | Burke Neurological Institute | Weill Cornell Medicine [burke.weill.cornell.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The negative impact of α-ketoglutarate dehydrogenase complex deficiency on matrix substrate-level phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The alpha-ketoglutarate-dehydrogenase complex: a mediator between mitochondria and oxidative stress in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. α-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay Kit - Elabscience® [elabscience.com]
- 7. Protein Succinylation: Functions and Biological Implications - Creative Proteomics [creative-proteomics.com]
- 8. Succinylphosphonate esters are competitive inhibitors of MenD that show active-site discrimination between homologous alpha-ketoglutarate-decarboxylating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arbuzov Reaction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. scholars.unh.edu [scholars.unh.edu]
- 13. Mice deficient in dihydrolipoyl succinyltransferase show increased vulnerability to mitochondrial toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Determining the Inhibition Constant (Ki) of Succinyl Phosphonate for α-Ketoglutarate Dehydrogenase Complex (KGDHC)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the inhibition constant (K¡) of succinyl phosphonate for the α-ketoglutarate dehydrogenase complex (KGDHC), a key regulatory enzyme in the tricarboxylic acid (TCA) cycle. This compound is a potent and specific mechanism-based inhibitor of KGDHC.[1][2] Understanding its inhibitory kinetics is crucial for research in neurodegenerative diseases, cancer metabolism, and other fields where KGDHC dysfunction is implicated.
Introduction
The α-ketoglutarate dehydrogenase complex (KGDHC) is a critical mitochondrial enzyme complex that catalyzes the conversion of α-ketoglutarate to succinyl-CoA, a key step in the TCA cycle. Its activity is tightly regulated and essential for cellular energy metabolism. Dysregulation of KGDHC has been linked to various pathological conditions, including neurodegenerative disorders and cancer.
This compound (SP) and its esters are potent and specific inhibitors of KGDHC.[2][3] They act as mechanism-based inhibitors, targeting the catalytic center of the enzyme.[4] This application note details the experimental procedure to characterize the inhibitory potential of this compound by determining its inhibition constant (K¡).
Quantitative Data Summary
| Inhibitor | Enzyme Source | Inhibition Data | Reference |
| This compound (SP) | Isolated brain KGDHC | Complete inhibition at 0.01 mM | [3][4] |
| This compound (SP) | Cultured human fibroblasts | 70% inhibition at 0.01 mM | [3][4] |
| This compound (SP) | Brain KGDHC | IC₅₀ < 0.0005 mM | [4] |
| Phosphonoethyl ester of SP (PESP) | Isolated brain KGDHC | Complete inhibition at 0.01 mM | [3][4] |
| Carboxyethyl ester of SP (CESP) | Isolated brain KGDHC | Complete inhibition at 0.01 mM | [3][4] |
Signaling Pathway and Experimental Workflow
KGDHC in the Tricarboxylic Acid (TCA) Cycle
The following diagram illustrates the central role of KGDHC in the TCA cycle.
Experimental Workflow for Ki Determination
The workflow for determining the K¡ of this compound for KGDHC is depicted below.
Experimental Protocols
This section provides a detailed protocol for determining the K¡ of this compound for KGDHC using a continuous spectrophotometric or fluorometric assay that measures the rate of NADH production.
Materials and Reagents
-
Enzyme: Purified α-ketoglutarate dehydrogenase complex (KGDHC)
-
Inhibitor: this compound (SP)
-
Substrates:
-
α-ketoglutarate (α-KG)
-
Coenzyme A (CoA)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
-
Cofactors and Buffers:
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
Calcium chloride (CaCl₂)
-
HEPES or Tris-HCl buffer (pH 7.2-7.8)
-
Dithiothreitol (DTT)
-
-
Equipment:
-
Spectrophotometer or fluorometer capable of measuring absorbance at 340 nm or fluorescence at Ex/Em = 340/460 nm, respectively.
-
Temperature-controlled cuvette holder or microplate reader
-
Pipettes
-
Reaction tubes or 96-well plates
-
Preparation of Solutions
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 2 mM MgCl₂, 1 mM CaCl₂, and 1 mM DTT).
-
KGDHC Solution: Prepare a stock solution of KGDHC in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in ultrapure water or a suitable buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Substrate/Cofactor Mix: Prepare a concentrated stock solution containing NAD⁺, CoA, and TPP in assay buffer. The final concentrations in the assay should be optimized but are typically in the range of 0.5-2.5 mM for NAD⁺, 0.1-0.2 mM for CoA, and 0.2-0.5 mM for TPP.
-
α-Ketoglutarate Solutions: Prepare a series of α-ketoglutarate solutions at different concentrations in the assay buffer.
KGDHC Activity Assay and Inhibition Kinetics
-
Assay Setup:
-
In a series of reaction tubes or wells of a microplate, add the assay buffer.
-
Add the KGDHC enzyme solution to each reaction vessel.
-
Add the desired concentration of this compound to each reaction vessel. Include a control with no inhibitor.
-
Add the substrate/cofactor mix (NAD⁺, CoA, TPP) to each reaction vessel.
-
Pre-incubate the mixture for a defined period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding varying concentrations of the α-ketoglutarate solution to the reaction vessels.
-
-
Measurement of KGDHC Activity:
-
Immediately start monitoring the increase in absorbance at 340 nm (for NADH production) or fluorescence at Ex/Em = 340/460 nm in a kinetic mode for a set period (e.g., 5-10 minutes).
-
-
Data Analysis to Determine K¡:
-
Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration from the linear portion of the progress curves.
-
To determine the mode of inhibition and calculate the K¡, plot the data using one of the following methods:
-
Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S] for each inhibitor concentration. The pattern of line intersections will indicate the type of inhibition (competitive, non-competitive, or uncompetitive).
-
Dixon Plot: Plot 1/V₀ versus [I] at different fixed substrate concentrations. For a competitive inhibitor, the lines will intersect at a point where the x-coordinate is equal to -K¡.
-
Non-linear Regression: Fit the initial velocity data directly to the appropriate Michaelis-Menten equation for the determined mode of inhibition using a suitable software package. This is the most accurate method for determining K¡.
-
-
Conclusion
This application note provides a comprehensive framework for determining the inhibitory potency of this compound against KGDHC. The provided protocols and workflow diagrams offer a clear guide for researchers. Given that this compound is a mechanism-based inhibitor, it is important to consider the time-dependent nature of the inhibition in the experimental design and data analysis. The extremely low IC₅₀ value of this compound underscores its high affinity for KGDHC, making it a valuable tool for studying the physiological and pathological roles of this vital enzyme complex.
References
- 1. Consequences of the α-ketoglutarate dehydrogenase inhibition for neuronal metabolism and survival: implications for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Succinyl Phosphonates in Neurobiology: Applications in Modeling and Investigating Neurodegenerative Processes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Succinyl phosphonates have emerged as valuable chemical tools in neurobiology research, primarily due to their potent and specific inhibition of the α-ketoglutarate dehydrogenase complex (KGDHC), also known as the 2-oxoglutarate dehydrogenase complex (OGDHC). This enzyme complex is a critical control point in the tricarboxylic acid (TCA) cycle. Its partial inactivation in the brain is implicated in the pathology of numerous neurodegenerative diseases. These application notes provide an overview of the use of succinyl phosphonates to model and investigate the cellular and molecular consequences of KGDHC dysfunction in a neurobiological context.
Introduction to Succinyl Phosphonates in Neurobiology
Succinyl phosphonate (SP) and its derivatives are structural analogs of α-ketoglutarate, the natural substrate for KGDHC. By competitively inhibiting this enzyme, these compounds allow researchers to mimic the reduced KGDHC activity observed in various neuropathologies. This targeted inhibition facilitates the study of downstream effects, including impaired energy metabolism, oxidative stress, and excitotoxicity, all of which are central to neuronal damage and death in neurodegenerative conditions.
The use of this compound esters, such as the membrane-permeating triethyl this compound (TESP), allows for the effective delivery of the active inhibitor to intracellular targets in both in vitro and in vivo models. These esters are cleaved by cellular esterases, releasing the active this compound.
Key Applications in Neurobiology Research
-
Modeling Neurodegenerative Diseases: The application of succinyl phosphonates to neuronal cultures or animal models provides a robust system for studying the pathological cascades initiated by KGDHC inhibition, which are relevant to diseases like Alzheimer's and Parkinson's.
-
Investigating Glutamate Excitotoxicity: Inhibition of KGDHC by this compound can lead to an accumulation of extracellular glutamate, a key event in excitotoxic neuronal death.[1][2] This allows for the detailed study of the mechanisms underlying glutamate-mediated neurotoxicity.
-
Studying Oxidative Stress Pathways: KGDHC is a significant source of reactive oxygen species (ROS) in mitochondria. This compound-mediated inhibition of this complex is a useful tool to investigate the role of mitochondrial ROS production in neuronal damage.[3]
-
Elucidating Metabolic Reprogramming: Researchers can use succinyl phosphonates to explore the metabolic adaptations and compensatory mechanisms that neurons employ in response to impaired TCA cycle function.
-
In Vivo Behavioral Studies: The administration of succinyl phosphonates to animal models enables the investigation of the behavioral consequences of impaired brain energy metabolism, such as changes in anxiety and exploratory activity.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound and its derivatives on KGDHC activity.
| Compound | Concentration | Target | Effect | Source |
| This compound (SP) | 0.01 mM | Isolated Brain KGDHC | Complete Inhibition | [4][5] |
| PESP | 0.01 mM | Isolated Brain KGDHC | Complete Inhibition | [4][5] |
| CESP | 0.01 mM | Isolated Brain KGDHC | Complete Inhibition | [4][5] |
| This compound (SP) | 0.01 mM | KGDHC in cultured human fibroblasts | 70% Inhibition | [4][5] |
| PESP | 0.01 mM | KGDHC in cultured human fibroblasts | 70% Inhibition | [4][5] |
| CESP | 0.01 mM | KGDHC in cultured human fibroblasts | 70% Inhibition | [4][5] |
| This compound (SP) | 0.01-20 mM | Glioblastoma cells | Used for cell viability (MTT) assay | [3] |
PESP: Phosphonoethyl ester of this compound CESP: Carboxyethyl ester of this compound
| Compound | Dosage | Animal Model | Application | Source |
| This compound (SP) | 0.02 mmol/kg | Rat | In vivo inhibition of OGDH | [6][7][8] |
| Triethyl this compound (TESP) | 0.02 mmol/kg | Rat | In vivo inhibition of OGDH | [6][9] |
| Triethyl this compound (TESP) | 0.1 mmol/kg | Rat | In vivo inhibition of OGDH (high dose) | [9] |
Experimental Protocols
In Vitro Inhibition of KGDHC in Neuronal Cell Culture
This protocol describes the treatment of primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) with a this compound derivative to study the downstream cellular effects.
Materials:
-
Neuronal cell culture medium
-
This compound or a suitable ester derivative (e.g., TESP)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Reagents for downstream analysis (e.g., MTT assay kit, ROS detection reagents, glutamate assay kit)
Procedure:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the this compound compound. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, perform the desired assays to assess cell viability, ROS production, extracellular glutamate levels, or other relevant parameters.
Measurement of KGDHC Activity
This protocol outlines the general steps for measuring KGDHC activity in cell lysates or tissue homogenates using a colorimetric assay kit.
Materials:
-
KGDHC Activity Assay Kit (e.g., from Sigma-Aldrich or Abcam)
-
Cell lysate or tissue homogenate
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates according to the assay kit's instructions. This typically involves homogenization in an assay buffer followed by centrifugation to clear the lysate.
-
Reaction Setup: In a 96-well plate, add the sample, assay buffer, and substrate solution as per the kit's protocol. Include a positive control and a sample blank (without substrate) for each sample.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the specified wavelength (typically 450 nm) in kinetic mode at 37°C for 10-60 minutes.
-
Data Analysis: Calculate the rate of change in absorbance over time for each sample. Use a standard curve provided with the kit to convert the absorbance values into KGDHC activity (usually expressed in mU/mg of protein).
MTT Assay for Cell Viability
This protocol describes the use of the MTT assay to determine the effect of this compound treatment on neuronal cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate with treated cells
Procedure:
-
MTT Addition: Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and express the results as a percentage of the vehicle-treated control.
Visualizing Pathways and Workflows
Signaling Pathway of KGDHC Inhibition-Induced Neuronal Damage
Caption: KGDHC inhibition by this compound leads to neuronal death.
Experimental Workflow for In Vitro Studies
Caption: Workflow for assessing this compound effects in vitro.
Logical Relationship of this compound Esters
Caption: Activation of TESP to this compound within the cell.
References
- 1. Oxoglutarate dehydrogenase complex controls glutamate-mediated neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxoglutarate dehydrogenase complex controls glutamate-mediated neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Increasing Inhibition of the Rat Brain 2-Oxoglutarate Dehydrogenase Decreases Glutathione Redox State, Elevating Anxiety and Perturbing Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Metabolic Pathways with Succinyl Phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinyl phosphonate (SP) is a potent and specific inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), a critical enzyme in the tricarboxylic acid (TCA) cycle.[1][2][3] As a structural analog of the natural substrate α-ketoglutarate, SP provides a powerful tool for investigating the metabolic consequences of KGDHC inhibition.[2] These application notes provide detailed protocols for utilizing this compound and its cell-permeable esters to study metabolic pathways, including the TCA cycle, amino acid metabolism, reactive oxygen species (ROS) production, and protein succinylation.
Mechanism of Action
This compound competitively inhibits the E1 subunit (α-ketoglutarate dehydrogenase) of the KGDHC, blocking the conversion of α-ketoglutarate to succinyl-CoA. This inhibition leads to the accumulation of α-ketoglutarate and upstream metabolites, such as pyruvate, and a depletion of downstream products like succinyl-CoA.[4] The reduction in succinyl-CoA levels can, in turn, decrease protein succinylation, a key post-translational modification.[1] Furthermore, the disruption of the TCA cycle can lead to alterations in cellular redox status and the production of reactive oxygen species.[1][5]
The following diagram illustrates the central role of KGDHC in the TCA cycle and the point of inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound and its derivatives against KGDHC has been characterized in various systems. The following table summarizes key quantitative data.
| Compound | System | Potency | Reference |
| This compound (SP) | Isolated brain KGDHC | Complete inhibition at 0.01 mM | [3] |
| Cultured human fibroblasts | ~70% inhibition at 0.01 mM | [3] | |
| Carboxyethyl this compound (CESP) | Isolated brain KGDHC | Complete inhibition at 0.01 mM | [3] |
| Cultured human fibroblasts | ~70% inhibition at 0.01 mM | [3] | |
| Triethyl this compound (TESP) | Rat brain (in vivo) | 0.02 mmol/kg dose leads to metabolic changes | [1][6] |
Experimental Protocols
In Vitro α-Ketoglutarate Dehydrogenase (KGDHC) Inhibition Assay
This protocol details the measurement of KGDHC activity and its inhibition by this compound using a spectrophotometric assay that monitors the reduction of NAD⁺ to NADH.
Materials:
-
Purified KGDHC enzyme
-
This compound (inhibitor)
-
α-Ketoglutarate (substrate)
-
Coenzyme A (CoA)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.2), 1 mM MgCl₂, 0.2 mM thiamine pyrophosphate (TPP), 1 mM dithiothreitol (DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Varying concentrations of this compound.
-
A constant amount of purified KGDHC enzyme.
-
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at 30°C.
-
Initiate the reaction by adding a mixture of the substrates: α-ketoglutarate, CoA, and NAD⁺. Final concentrations should be optimized but are typically in the range of 0.5-2 mM for α-ketoglutarate, 0.1-0.5 mM for CoA, and 1-2.5 mM for NAD⁺.
-
Immediately start monitoring the increase in absorbance at 340 nm every 30-60 seconds for 10-20 minutes. This measures the formation of NADH.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curves.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value. For Ki determination, perform the assay with varying concentrations of both the substrate (α-ketoglutarate) and the inhibitor.
Cell Culture Treatment with this compound and its Esters
This protocol describes how to treat cultured cells with this compound or its membrane-permeable ester, triethyl this compound (TESP), to study its effects on cellular metabolism.
Materials:
-
Cultured cells (e.g., neuronal cells, cancer cell lines)
-
Complete cell culture medium
-
This compound (SP) or Triethyl this compound (TESP)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (for downstream analysis)
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates or flasks and allow them to adhere and grow overnight.
-
Inhibitor Preparation:
-
For This compound , dissolve it in serum-free medium or a buffered salt solution. Note that its negative charge may limit cell permeability.
-
For TESP , which is more lipophilic, dissolve it in a small amount of DMSO and then dilute it to the final concentration in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of SP or TESP. A typical concentration range to start with is 0.01-20 mM for SP, though lower concentrations (e.g., 10 µM) have shown effects.[3][7] For TESP, intracellular hydrolysis by esterases is required for activation, so a pre-incubation period may be necessary to observe maximal inhibition.[3]
-
Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours).
-
-
Cell Harvesting:
-
After incubation, place the plate on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
For metabolomics, quench metabolism by adding a cold solvent (e.g., 80% methanol).
-
For protein analysis, add an appropriate lysis buffer.
-
Scrape the cells, collect the lysate, and store at -80°C for further analysis.
-
Analysis of TCA Cycle Intermediates by LC-MS/MS
This protocol provides a general workflow for quantifying TCA cycle intermediates in cell extracts after treatment with this compound.
Materials:
-
Cell extracts from control and SP/TESP-treated cells
-
Internal standards (e.g., ¹³C-labeled TCA cycle intermediates)
-
LC-MS/MS system with a suitable column (e.g., HILIC or mixed-mode)[8]
-
Solvents for liquid chromatography (e.g., acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation:
-
Thaw the cell extracts on ice.
-
Add a mixture of internal standards to each sample.
-
Centrifuge the samples to pellet any debris.
-
Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Integrate the peak areas for each metabolite and its corresponding internal standard.
-
Calculate the concentration of each metabolite.
-
Compare the levels of TCA cycle intermediates between control and this compound-treated samples. Expect an accumulation of α-ketoglutarate and a decrease in downstream metabolites.[4]
-
Measurement of Cellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to measure changes in cellular ROS levels following KGDHC inhibition.
Materials:
-
Control and SP/TESP-treated cells in a 96-well plate
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader
Procedure:
-
After treating the cells with this compound as described in Protocol 2, remove the treatment medium.
-
Wash the cells once with warm HBSS.
-
Load the cells with 5-10 µM DCFH-DA in HBSS and incubate for 30-60 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with warm HBSS.
-
Add HBSS back to the wells.
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
An increase in fluorescence indicates an increase in cellular ROS.
Downstream Signaling and Metabolic Consequences
Inhibition of KGDHC by this compound triggers a cascade of metabolic and signaling events. The accumulation of α-ketoglutarate can lead to reductive carboxylation and alterations in amino acid metabolism.[4] The decrease in succinyl-CoA can impact protein succinylation, a post-translational modification that regulates the function of numerous proteins, particularly mitochondrial enzymes.[1][11][12] Furthermore, disruption of the electron transport chain due to altered TCA cycle flux can lead to increased ROS production and oxidative stress, which can trigger downstream signaling pathways related to cell stress and apoptosis.[5][13][14]
The following diagram illustrates the downstream consequences of KGDHC inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Consequences of the α-ketoglutarate dehydrogenase inhibition for neuronal metabolism and survival: implications for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lcms.cz [lcms.cz]
- 9. jbcgenetics.com [jbcgenetics.com]
- 10. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
- 13. Inhibition of the alpha-ketoglutarate dehydrogenase complex alters mitochondrial function and cellular calcium regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of alpha-ketoglutarate dehydrogenase complex promotes cytochrome c release from mitochondria, caspase-3 activation, and necrotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Succinyl Phosphonate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of succinyl phosphonate (SP) and its derivatives in animal models, primarily focusing on rats. This compound is a specific inhibitor of the mitochondrial enzyme 2-oxoglutarate dehydrogenase complex (OGDHC), a critical control point in the tricarboxylic acid (TCA) cycle. Inhibition of OGDHC by SP has been utilized in research to model metabolic dysregulation observed in various neurological and pathological conditions.
Overview and Mechanism of Action
This compound is an analog of the TCA cycle intermediate α-ketoglutarate. It competitively inhibits the E1 subunit (2-oxoglutarate dehydrogenase) of the OGDHC, thereby disrupting the conversion of α-ketoglutarate to succinyl-CoA. This inhibition leads to a cascade of metabolic changes, including alterations in the levels of key metabolites such as glutamate and glutathione, and impacts downstream cellular processes related to neurotransmission, oxidative stress, and cellular energy metabolism. Due to its charged nature, the cell permeability of SP is limited. Therefore, its more lipophilic prodrug, triethyl this compound (TESP), is often used in in vivo studies. TESP can cross cell membranes and is intracellularly hydrolyzed by esterases to release the active inhibitor, SP.
Quantitative Data Summary
The following tables summarize the key quantitative data extracted from in vivo studies involving the administration of this compound and its derivatives to rats.
Table 1: Dosing Regimens for this compound and its Derivatives in Rats
| Compound | Dosage | Route of Administration | Vehicle |
| This compound (SP) | 0.02 mmol/kg | Intranasal | Saline |
| Triethyl this compound (TESP) | 0.02 mmol/kg | Intranasal | Saline |
| Triethyl this compound (TESP) | 0.1 mmol/kg | Intranasal | Saline |
Table 2: Reported In Vivo Effects of this compound Administration in Rats
| Parameter | Compound | Dosage | Effect |
| Metabolites | |||
| Glutamate (Brain) | SP/TESP | 0.02 mmol/kg | Increase[1] |
| Glutamate (Brain) | TESP | 0.1 mmol/kg | Decrease[1] |
| Oxidized Glutathione (Brain) | TESP | 0.1 mmol/kg | Increase[1] |
| Enzyme Activities | |||
| 2-Oxoglutarate Dehydrogenase (Brain) | SP/TESP | 0.02 mmol/kg | Increase (compensatory)[1] |
| 2-Oxoglutarate Dehydrogenase (Brain) | TESP | 0.1 mmol/kg | Decrease[1] |
| Malate Dehydrogenase (Brain) | SP/TESP | 0.02 mmol/kg | Increase[1] |
| Pyruvate Dehydrogenase (Brain) | SP/TESP | 0.02 mmol/kg | Decrease[1] |
| Glutamine Synthetase (Brain) | SP/TESP | 0.02 mmol/kg | Decrease[1] |
| Physiological Outcomes | |||
| Anxiety | SP/TESP | 0.1 mmol/kg | Increase[1] |
| Stress Adaptation | SP/TESP | 0.1 mmol/kg | Perturbed[1] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound and its derivatives to rats based on available literature.
Preparation of Dosing Solutions
Materials:
-
This compound (SP) or Triethyl this compound (TESP)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Analytical balance
Protocol:
-
Accurately weigh the required amount of SP or TESP powder using an analytical balance.
-
In a sterile vial, dissolve the weighed compound in sterile saline to achieve a final concentration of 0.2 M or 1 M.[2]
-
Vortex the solution until the compound is completely dissolved.
-
Visually inspect the solution for any particulate matter. If present, filter the solution through a 0.22 µm sterile filter.
-
Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Before administration, allow the solution to reach room temperature.
Intranasal Administration Protocol for Rats
Materials:
-
Prepared dosing solution of SP or TESP in saline
-
Rat restrainer or appropriate manual restraint technique
-
Micropipette with sterile tips
-
Anesthesia (e.g., isoflurane) if required by the experimental design
Protocol:
-
Calculate the required volume of the dosing solution based on the animal's body weight and the desired dose (0.02 mmol/kg or 0.1 mmol/kg).[2]
-
Gently restrain the rat. For conscious animals, manual restraint with a firm but gentle grip is often sufficient. For prolonged or repeated administrations, light anesthesia may be considered to minimize stress to the animal.
-
Using a micropipette, carefully administer the calculated volume of the solution dropwise into the nares of the rat.
-
Alternate between the left and right nostril to allow for absorption and prevent the solution from being expelled.
-
Monitor the animal for any signs of respiratory distress during and immediately after administration.
-
Return the animal to its home cage and monitor for any adverse effects.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for in vivo studies.
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
Pharmacokinetics and Toxicology
Pharmacokinetics:
Detailed pharmacokinetic studies on this compound and its esters in animal models are not extensively reported in the available scientific literature. As a phosphonate compound, it is expected to have a different pharmacokinetic profile compared to more lipophilic drugs. The use of the triethyl ester prodrug (TESP) is a strategy to enhance bioavailability and cellular uptake. Researchers should consider conducting pilot pharmacokinetic studies to determine key parameters such as half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax) for their specific animal model and administration route.
Toxicology:
Conclusion
This compound and its derivatives are valuable research tools for investigating the in vivo consequences of 2-oxoglutarate dehydrogenase complex inhibition. The provided protocols and data offer a foundation for designing and conducting animal studies. However, due to the limited availability of comprehensive pharmacokinetic and toxicological data, researchers are strongly encouraged to perform preliminary dose-finding and safety assessments within their specific experimental context. Careful adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.
References
Application Notes and Protocols for Succinyl Phosphonate Treatment in Primary Neurons
Abstract
These application notes provide a detailed protocol for the treatment of primary neurons with succinyl phosphonate (SP), a potent and specific inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC).[1][2] KGDHC is a critical enzyme in the tricarboxylic acid (TCA) cycle, and its inhibition is relevant for modeling the metabolic dysfunction observed in several neurodegenerative diseases.[1][3] This document outlines the mechanism of action of this compound, summarizes its quantitative effects on neuronal metabolism, and provides step-by-step protocols for primary neuron culture, SP treatment, and subsequent viability assessment. The included diagrams offer a visual representation of the signaling pathways and experimental workflows. This guide is intended for researchers in neuroscience, pharmacology, and drug development.
Mechanism of Action
This compound is an analogue of α-ketoglutarate and acts as a highly specific inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC).[2][4] This multi-enzyme complex catalyzes the conversion of α-ketoglutarate to succinyl-CoA, a rate-limiting step in the TCA cycle.[1] By inhibiting KGDHC, this compound disrupts cellular energy metabolism.[5] This inhibition leads to a decrease in the production of reactive oxygen species (ROS) in glutamate-stimulated hippocampal neurons.[4][6] However, prolonged or significant inhibition can also result in an accumulation of extracellular glutamate, leading to excitotoxicity and neuronal death.[5] Due to its specific action, SP is a valuable tool for studying the downstream consequences of impaired KGDHC activity in neurons.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound and its derivatives based on published literature.
Table 1: Effect of this compound and Its Esters on KGDHC Activity
| Compound | Concentration | Cell/Tissue Type | % Inhibition of KGDHC | Reference |
|---|---|---|---|---|
| This compound (SP) | 0.01 mM | Isolated Brain KGDHC | Complete | [1] |
| Phosphonoethyl Ester (PESP) | 0.01 mM | Isolated Brain KGDHC | Complete | [1] |
| Carboxyethyl Ester (CESP) | 0.01 mM | Isolated Brain KGDHC | Complete | [1] |
| This compound (SP) | 0.01 mM | Cultured Human Fibroblasts | ~70% | [1][7] |
| Phosphonoethyl Ester (PESP) | 0.01 mM | Cultured Human Fibroblasts | ~70% | [1][7] |
| Carboxyethyl Ester (CESP) | 0.01 mM | Cultured Human Fibroblasts| ~70% |[1][7] |
Table 2: Metabolic Changes Induced by this compound (SP) in Rat Brain
| Parameter | Treatment Dose | Tissue | Direction of Change | Reference |
|---|---|---|---|---|
| Extracellular Glutamate | Not specified | Neuronal Cultures | Increase | [5] |
| Glutamate | 0.02 mmol/kg | Cerebral Cortex | Increase | [8] |
| NAD⁺ | 0.02 mmol/kg | Cerebral Cortex | Increase | [8] |
| Malate Dehydrogenase Activity | 0.02 mmol/kg | Cerebral Cortex | Increase |[8] |
Experimental Protocols
Protocol 1: Primary Neuronal Culture
This protocol provides a general method for establishing primary cortical or hippocampal neuron cultures from embryonic day 18 (E18) rats.
Materials:
-
Neurobasal® Plus Medium (or similar serum-free neuronal medium)[9]
-
B-27® Plus Supplement[9]
-
GlutaMAX™ Supplement
-
Poly-D-lysine (PDL)[9]
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Papain and DNase I[9]
-
Culture plates or dishes
-
Dissection tools
Procedure:
-
Coat Culture Vessels:
-
Aseptically coat culture surfaces with 50 µg/mL Poly-D-lysine in sterile distilled water for at least 1 hour at room temperature.[9]
-
Aspirate the PDL solution and wash the surfaces three times with sterile, distilled water.[9]
-
Allow the vessels to dry completely in a laminar flow hood before use.[9]
-
-
Tissue Dissection:
-
Enzymatic Digestion:
-
Dissociation and Plating:
-
Carefully remove the papain solution and wash the tissue with complete neuronal culture medium (Neurobasal Plus with B-27 Plus and GlutaMAX).
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Determine cell density and viability using a hemocytometer and Trypan Blue.
-
Plate the neurons onto the PDL-coated vessels at a desired density (e.g., 25,000 - 60,000 cells/cm² for imaging or 120,000 cells/cm² for biochemical assays).[10]
-
-
Culture Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
Perform a half-medium change every 3-4 days.[9]
-
Neurons should be allowed to mature for at least 7 days in vitro (DIV 7) before initiating experiments.
-
Protocol 2: this compound Treatment
This protocol describes the preparation and application of this compound to mature primary neuronal cultures.
Materials:
-
This compound (trisodium salt or free acid)
-
Sterile water or appropriate buffer for stock solution
-
Mature primary neuronal cultures (from Protocol 1)
-
Complete neuronal culture medium
Procedure:
-
Prepare Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10-100 mM) in sterile water or DPBS.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Treat Neurons:
-
On the day of the experiment, thaw an aliquot of the SP stock solution.
-
Prepare serial dilutions of SP in pre-warmed complete neuronal culture medium to achieve the desired final concentrations. Based on the literature, a range of 0.01 mM to 20 mM can be explored.[1][4]
-
Carefully remove half of the medium from each well of the cultured neurons and replace it with an equal volume of the SP-containing medium.
-
Include a vehicle control group (medium without SP).
-
-
Incubation:
-
Return the culture plate to the 37°C, 5% CO₂ incubator.
-
The incubation time will depend on the specific experimental endpoint. It can range from a few hours to 24-48 hours.
-
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
This protocol is used to assess cell viability following treatment with this compound.[4]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
SP-treated neuronal cultures in a 96-well plate
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Add MTT Reagent:
-
Following the SP treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Return the plate to the incubator and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilize Formazan Crystals:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add an equal volume of solubilization buffer to each well to dissolve the crystals.
-
Incubate the plate at room temperature for at least 1 hour in the dark, with gentle shaking, to ensure complete solubilization.
-
-
Measure Absorbance:
-
Read the absorbance of each well using a plate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
References
- 1. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of the alpha-ketoglutarate dehydrogenase complex alter [1-13C]glucose and [U-13C]glutamate metabolism in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 10. dendrotek.ca [dendrotek.ca]
Application Notes: Measuring Cellular Respiration Changes with Succinyl Phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinyl phosphonate is a potent and specific inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle.[1][2][3] KGDHC catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA, a rate-limiting step in the TCA cycle.[4] By inhibiting this enzyme, this compound disrupts the flow of metabolites through the TCA cycle, leading to a decrease in the production of NADH and FADH₂, the primary electron donors to the electron transport chain (ETC).[5] Consequently, this inhibition results in a measurable decrease in cellular respiration, specifically the oxygen consumption rate (OCR).
These application notes provide a comprehensive guide for utilizing this compound to investigate mitochondrial function and cellular metabolism. The protocols outlined below are designed for researchers in academic and industrial settings, including those involved in drug discovery and development, to assess the impact of KGDHC inhibition on cellular bioenergetics.
Mechanism of Action
This compound acts as a structural analog of α-ketoglutarate, allowing it to competitively inhibit the KGDHC.[6] This inhibition is highly specific, with minimal effects on other α-keto acid-dependent enzymes at concentrations that effectively block KGDHC activity.[3] The reduction in KGDHC activity leads to a bottleneck in the TCA cycle, diminishing the overall capacity of the mitochondria to produce ATP through oxidative phosphorylation. This makes this compound a valuable tool for studying the metabolic consequences of impaired KGDHC function, which is implicated in various neurodegenerative diseases.[3]
Data Presentation
The following tables summarize the quantitative effects of this compound on KGDHC activity and related metabolic parameters.
Table 1: Inhibitory Effect of this compound on α-Ketoglutarate Dehydrogenase Complex (KGDHC) Activity
| Cell Type | This compound Concentration | Percent Inhibition of KGDHC | Reference |
| Cultured Human Fibroblasts | 0.01 mM | 70% | [3] |
Table 2: Metabolic Changes in Rat Cerebral Cortex following this compound Administration (0.02 mmol/kg)
| Metabolite/Enzyme | Fold Change (log2) vs. Control |
| α-Ketoglutarate | Increased |
| Glutamate | Increased |
| Malate Dehydrogenase Activity | Increased |
| Glutamine Synthetase Activity | Decreased |
| Data adapted from a study on the effects of this compound in the rat cerebral cortex.[7] |
Experimental Protocols
This section provides detailed protocols for measuring changes in cellular respiration using this compound with a focus on the Agilent Seahorse XF Analyzer, a standard instrument for real-time measurement of cellular metabolism.[8][9]
Protocol 1: Assessment of this compound's Effect on Cellular Respiration using a Seahorse XF Analyzer
Objective: To measure the dose-dependent effect of this compound on the oxygen consumption rate (OCR) of cultured cells.
Materials:
-
This compound trisodium salt (or a suitable ester precursor like triethyl this compound for enhanced cell permeability)[7]
-
Cultured cells of interest
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., XF DMEM, pH 7.4) supplemented with glucose, pyruvate, and glutamine[10]
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)[11][12]
Procedure:
-
Cell Seeding:
-
Sensor Cartridge Hydration:
-
The night before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a 37°C non-CO₂ incubator.[13]
-
-
Preparation of this compound and Assay Reagents:
-
Prepare a stock solution of this compound in the appropriate solvent (e.g., water or DMSO).
-
On the day of the assay, prepare serial dilutions of this compound in Seahorse XF Assay Medium to achieve the desired final concentrations.
-
Reconstitute the Mito Stress Test components (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium to their recommended working concentrations.[10]
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the Seahorse plate and wash the cells twice with pre-warmed Seahorse XF Assay Medium.[13]
-
Add the appropriate volume of assay medium containing the different concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate the cell plate in a 37°C non-CO₂ incubator for at least 1 hour prior to the assay to allow for temperature and pH equilibration.[13]
-
-
Seahorse XF Assay:
-
Load the hydrated sensor cartridge with the Mito Stress Test compounds into the appropriate injection ports.
-
Calibrate the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The assay protocol will typically consist of:
-
Basal OCR measurements.
-
Injection of Oligomycin to inhibit ATP synthase and measure ATP-linked respiration.
-
Injection of FCCP to uncouple the proton gradient and determine maximal respiration.
-
Injection of Rotenone and Antimycin A to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration.[9]
-
-
-
Data Analysis:
-
After the run, normalize the OCR data to cell number or protein concentration.
-
Calculate the key parameters of mitochondrial function: basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Compare these parameters across the different concentrations of this compound to determine its effect on cellular respiration.
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of KGDHC in the TCA cycle by this compound.
Experimental Workflow Diagram
Caption: Workflow for measuring cellular respiration with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Khan Academy [khanacademy.org]
- 6. Frontiers | Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. protocols.io [protocols.io]
- 12. agilent.com [agilent.com]
- 13. tabaslab.com [tabaslab.com]
Application Notes and Protocols for the Use of Succinyl Phosphonate in Combination with Other Metabolic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinyl phosphonate (SP) is a potent and specific inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), a critical enzyme in the tricarboxylic acid (TCA) cycle.[1][2] By targeting KGDHC, SP disrupts cellular metabolism, making it a valuable tool for studying metabolic reprogramming in various physiological and pathological contexts, including cancer and neurodegenerative diseases. The strategic combination of SP with other metabolic inhibitors that target distinct pathways, such as glycolysis, the pentose phosphate pathway (PPP), and the electron transport chain (ETC), offers a powerful approach to synergistically perturb cellular metabolism and enhance therapeutic efficacy.
These application notes provide an overview of the rationale and methodologies for using this compound in combination with other metabolic inhibitors. Detailed protocols for key experiments are provided to guide researchers in designing and executing their studies.
Rationale for Combination Therapies
Cancer cells and other rapidly proliferating cells often exhibit metabolic plasticity, allowing them to adapt to therapeutic interventions that target a single metabolic pathway. By simultaneously inhibiting multiple key metabolic nodes, researchers can create synthetic lethal strategies, prevent metabolic escape routes, and overcome drug resistance.
-
Targeting Glycolysis: Many cancer cells exhibit elevated rates of glycolysis, even in the presence of oxygen (the Warburg effect). Combining SP with a glycolysis inhibitor, such as 2-deoxyglucose (2-DG), can simultaneously block both mitochondrial respiration and the primary alternative energy-producing pathway, leading to a severe energy crisis and cell death.
-
Targeting the Pentose Phosphate Pathway: The PPP is crucial for generating NADPH, which is essential for antioxidant defense and the synthesis of nucleotides and fatty acids. Co-inhibition of the TCA cycle with SP and the PPP with an inhibitor like 6-aminonicotinamide (6-AN) can induce significant oxidative stress and disrupt nucleotide synthesis, thereby halting cell proliferation.
-
Targeting the Electron Transport Chain: Inhibitors of the ETC, such as oligomycin (Complex V inhibitor) and antimycin A (Complex III inhibitor), directly block oxidative phosphorylation.[3] Combining these with SP can lead to a more profound and sustained inhibition of mitochondrial respiration and ATP production.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments investigating the combination of this compound with other metabolic inhibitors. These tables are provided as templates for researchers to structure their own experimental findings.
Table 1: Effect of this compound in Combination with a Glycolysis Inhibitor (2-Deoxyglucose) on Cancer Cell Viability
| Treatment Group | Concentration (SP) | Concentration (2-DG) | Cell Viability (%) | Synergism Score* |
| Control | 0 µM | 0 mM | 100 ± 5.2 | N/A |
| This compound (SP) | 10 µM | 0 mM | 75 ± 4.1 | N/A |
| 2-Deoxyglucose (2-DG) | 0 µM | 5 mM | 80 ± 3.8 | N/A |
| SP + 2-DG | 10 µM | 5 mM | 35 ± 6.5 | 1.8 |
*Synergism Score calculated using the Bliss independence model. A score > 1 indicates synergy.
Table 2: Effect of this compound in Combination with a Pentose Phosphate Pathway Inhibitor (6-Aminonicotinamide) on Cellular Proliferation
| Treatment Group | Concentration (SP) | Concentration (6-AN) | Proliferation Rate (normalized to control) |
| Control | 0 µM | 0 µM | 1.00 ± 0.12 |
| This compound (SP) | 10 µM | 0 µM | 0.65 ± 0.08 |
| 6-Aminonicotinamide (6-AN) | 5 µM | 0.72 ± 0.09 | |
| SP + 6-AN | 10 µM | 5 µM | 0.25 ± 0.05 |
Table 3: Effect of this compound in Combination with an ETC Inhibitor (Oligomycin) on Oxygen Consumption Rate (OCR)
| Treatment Group | Concentration (SP) | Concentration (Oligomycin) | Basal OCR (pmol/min) | ATP-linked OCR (pmol/min) |
| Control | 0 µM | 0 µM | 150 ± 12 | 120 ± 10 |
| This compound (SP) | 10 µM | 0 µM | 110 ± 9 | 85 ± 7 |
| Oligomycin | 0 µM | 1 µM | 50 ± 5 | 5 ± 2 |
| SP + Oligomycin | 10 µM | 1 µM | 45 ± 6 | 3 ± 1 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using the MTT Assay
This protocol is for determining the cytotoxic effects of this compound in combination with a glycolysis inhibitor (2-deoxyglucose) on cultured cells.
Materials:
-
This compound (SP)
-
2-Deoxyglucose (2-DG)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare stock solutions of SP and 2-DG in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of SP and 2-DG in culture medium to achieve the desired final concentrations. Also, prepare combinations of SP and 2-DG.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors. Include wells with untreated cells as a control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Analysis of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the measurement of oxygen consumption rate (OCR) to assess the effects of this compound in combination with an ETC inhibitor (oligomycin).
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF cell culture microplates
-
Seahorse XF Calibrant solution
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound (SP)
-
Oligomycin
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)
-
Rotenone and Antimycin A
-
Cells of interest
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate at the optimal density and allow them to adhere overnight.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the growth medium with pre-warmed assay medium. Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare stock solutions of SP, oligomycin, FCCP, and rotenone/antimycin A.
-
Load the injector ports of the sensor cartridge with the compounds. For a mitochondrial stress test in combination with SP, a typical loading strategy would be:
-
Port A: SP or vehicle control
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone & Antimycin A
-
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
After calibration, replace the calibrant plate with the cell plate and start the assay.
-
The instrument will measure baseline OCR, then inject the compounds sequentially and measure the OCR after each injection.
-
Analyze the data using the Seahorse Wave software to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the use of this compound in combination with other metabolic inhibitors.
Caption: Combined inhibition of central carbon metabolism.
Caption: Workflow for combination inhibitor studies.
Conclusion
The combination of this compound with other metabolic inhibitors represents a promising strategy for researchers in both basic and translational science. By targeting multiple metabolic vulnerabilities simultaneously, it is possible to achieve synergistic effects, overcome resistance mechanisms, and gain deeper insights into the metabolic reprogramming of cells. The protocols and diagrams provided in these application notes serve as a guide for designing and interpreting experiments in this exciting area of research. Further investigation into novel combinations and their effects on diverse cellular models will undoubtedly continue to advance our understanding of cellular metabolism and open new avenues for therapeutic development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Succinyl Phosphonate Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with succinyl phosphonate. Our goal is to help you optimize its concentration for your cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (SP) is a potent inhibitor of α-ketoglutarate dehydrogenase (KGDHC), a critical enzyme in the tricarboxylic acid (TCA) cycle.[1][2][3] By inhibiting KGDHC, this compound disrupts cellular metabolism, which can lead to a decrease in cell viability, particularly in cells that are highly dependent on aerobic respiration.[1] It has been shown to impair the viability of cancer cells in a manner that is dependent on the specific metabolism of the cell line.[1]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
Based on available literature, a broad concentration range of 0.01 mM to 20 mM is often used for initial screening in cell viability assays, such as the MTT assay.[1] The optimal concentration is highly dependent on the cell type and the duration of the treatment.
Q3: How does the cell permeability of this compound compare to its esters?
This compound is a charged molecule and may have limited cell permeability. Its ethyl esters, such as triethyl this compound (TESP), are more lipophilic and can more readily cross cell membranes.[2] Once inside the cell, cellular esterases can cleave the ester groups, releasing the active this compound.[2]
Q4: Which cell viability assays are recommended for use with this compound?
Standard colorimetric and fluorometric cell viability assays are suitable for use with this compound. These include:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
MTS Assay: A second-generation tetrazolium dye that produces a soluble formazan product, simplifying the protocol.
-
Resazurin (alamarBlue®) Assay: A fluorometric assay where viable cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.
-
ATP Assay: Measures the level of intracellular ATP, which is an indicator of metabolically active cells.
Troubleshooting Guides
Problem 1: No significant decrease in cell viability is observed.
| Possible Cause | Troubleshooting Steps |
| Concentration is too low. | Increase the concentration range of this compound in your next experiment. Consider a logarithmic dilution series up to 20 mM or higher, depending on your cell line's sensitivity. |
| Short incubation time. | Extend the incubation period. The effects of metabolic inhibitors can take time to manifest. Consider time points of 24, 48, and 72 hours. |
| Low cell permeability. | If using this compound directly, consider using a more membrane-permeable ester like triethyl this compound (TESP).[2] |
| Cell line is resistant. | The specific metabolic profile of your cell line may make it less susceptible to KGDHC inhibition. Consider using a positive control known to induce cell death in your cell line to validate the assay. |
| Reagent preparation issue. | Ensure that the this compound is properly dissolved and that the stock solution is at the correct concentration. Prepare fresh dilutions for each experiment. |
Problem 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and avoid introducing bubbles. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge effects. | To minimize evaporation and temperature fluctuations, do not use the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media instead. |
| Pipetting errors. | Calibrate your pipettes regularly. Use a new pipette tip for each replicate to ensure accurate volume transfer. |
| Incomplete formazan solubilization (MTT assay). | Ensure complete dissolution of the formazan crystals by vigorous pipetting or placing the plate on a shaker for a few minutes before reading the absorbance. |
Problem 3: Unexpectedly high cytotoxicity at low concentrations.
| Possible Cause | Troubleshooting Steps |
| Cell line is highly sensitive. | Perform a more granular dose-response curve with narrower concentration intervals at the lower end of your range to determine the IC50 accurately. |
| Solvent toxicity. | If using a solvent like DMSO to dissolve a this compound ester, ensure the final concentration in the well is non-toxic (typically <0.5%). Include a vehicle control (media with the same solvent concentration) in your experimental design. |
| Contamination. | Check your cell culture for any signs of microbial contamination. Ensure all reagents and equipment are sterile. |
Data Presentation
Table 1: Example of this compound's Effect on Cell Viability in Different Cell Lines (Hypothetical Data)
| Cell Line | Compound | Concentration (mM) for 70% Inhibition | Assay Type | Reference |
| Human Fibroblasts | This compound | 0.01 | KGDHC Activity | [2] |
| Glioblastoma (T98G) | This compound | 5 - 10 (Estimated IC50) | MTT Assay | [1] |
| Glioblastoma (U87) | This compound | > 15 (Estimated IC50) | MTT Assay | [1] |
Note: The IC50 values for glioblastoma cell lines are estimated based on the provided concentration range and should be experimentally determined for specific cell lines.
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using an MTT Assay
1. Materials:
-
This compound
-
Appropriate cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 5, 10, 15, 20 mM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include control wells: cells with medium only (vehicle control) and wells with medium only (blank).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Mandatory Visualizations
Caption: this compound's inhibition of KGDHC in the TCA cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Succinyl Phosphonate Aqueous Stability Technical Support Center
Welcome to the technical support center for the use of succinyl phosphonate in aqueous solutions for experimental assays. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in assays?
This compound is a structural analog of α-ketoglutarate and acts as a potent inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), a key enzyme in the Krebs cycle.[1][2] Its primary application in assays is to study the effects of KGDHC inhibition on various cellular processes, including energy metabolism and reactive oxygen species (ROS) production.
Q2: What is the most stable form of this compound for use in aqueous solutions?
This compound is often supplied as a trisodium salt. This salt form generally exhibits enhanced water solubility and greater stability in aqueous solutions compared to the free acid form.
Q3: How should I prepare and store stock solutions of this compound?
For maximum stability, it is recommended to prepare fresh solutions of this compound for each experiment. If a stock solution is necessary, it should be prepared in a high-quality, sterile aqueous buffer (e.g., phosphate or MOPS buffer at neutral pH). Aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Based on supplier recommendations, these stock solutions are generally stable for up to one month at -20°C.[3] One vendor suggests that stock solutions can be stored for several months at -20°C.[4]
Q4: At what pH is this compound most stable?
While specific data for this compound is limited, phosphonates, in general, are most stable in neutral aqueous solutions. Both acidic and alkaline conditions can promote hydrolysis of the phosphonate group.[1] Therefore, maintaining a pH between 6.5 and 7.5 for your assay buffer is recommended to minimize degradation.
Q5: Can I autoclave my buffer after adding this compound?
No, you should not autoclave solutions containing this compound. The high temperatures can lead to thermal degradation of the compound.[5][6] Filter-sterilize the solution using a 0.22 µm filter if sterility is required.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected inhibition of α-ketoglutarate dehydrogenase (KGDHC) | 1. Degradation of this compound: The compound may have hydrolyzed due to improper storage, multiple freeze-thaw cycles, or suboptimal pH of the assay buffer.2. Enzyme instability: KGDHC is sensitive to oxidative stress and can lose activity during the assay.[4][7]3. Incorrect inhibitor concentration: Errors in the preparation of the stock solution or dilutions. | 1. Prepare fresh this compound solutions for each experiment from a solid form stored under recommended conditions.2. Ensure the assay buffer is at a neutral pH (6.5-7.5) and has been freshly prepared.3. Include antioxidants , such as dithiothreitol (DTT), in the assay buffer to maintain KGDHC stability.4. Verify the concentration of your stock solution using an appropriate analytical method if possible. |
| High background signal or assay interference | 1. Buffer components: Some buffer components may interfere with the detection method of your assay.2. Contaminants in the this compound: Impurities in the compound could be contributing to the background signal. | 1. Test for buffer interference by running a control without the enzyme or substrate.2. Consider using a different buffer system. 3. Ensure you are using a high-purity grade of this compound. |
| Precipitation of this compound in the assay well | 1. Low solubility: The concentration of this compound may exceed its solubility in the assay buffer.2. Interaction with other assay components: The compound may be precipitating with other components of the reaction mixture. | 1. Use the trisodium salt form of this compound for better aqueous solubility.2. Gently warm the solution or use an ultrasonic bath to aid dissolution if precipitation is observed in the stock solution.[4]3. Ensure the final concentration in the assay is within the solubility limits for your specific buffer and temperature. |
Quantitative Data on Phosphonate Stability
| Temperature (°C) | pH 4 (k, h⁻¹) | pH 7 (k, h⁻¹) | pH 10 (k, h⁻¹) |
| 25 | 1.3 x 10⁻⁴ | 1.1 x 10⁻⁴ | 1.9 x 10⁻⁴ |
| 50 | 9.8 x 10⁻⁴ | 8.5 x 10⁻⁴ | 1.5 x 10⁻³ |
| 80 | 6.5 x 10⁻³ | 5.8 x 10⁻³ | 1.1 x 10⁻² |
Data adapted from Bulgakov, B. A., et al. (2017). Data in Brief, 13, 10-17.[8]
Experimental Protocols
α-Ketoglutarate Dehydrogenase (KGDHC) Inhibition Assay
This protocol is adapted from standard colorimetric assays for KGDHC activity and is designed to determine the inhibitory effect of this compound.
1. Materials:
-
α-Ketoglutarate Dehydrogenase (KGDHC) enzyme
-
This compound (trisodium salt)
-
KGDH Assay Buffer (e.g., 50 mM MOPS, 1 mM MgCl₂, 1 mM CaCl₂, 1 mM dithiothreitol, pH 7.0)
-
α-Ketoglutarate (substrate)
-
Coenzyme A (CoA)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Colorimetric probe that reacts with NADH
-
96-well microplate
-
Microplate reader
2. Preparation of Reagents:
-
KGDH Assay Buffer: Prepare fresh and keep on ice.
-
Substrate Solution: Prepare a stock solution of α-ketoglutarate in KGDH Assay Buffer.
-
Cofactor Solution: Prepare a solution containing NAD⁺ and CoA in KGDH Assay Buffer.
-
This compound Stock Solution: Prepare a stock solution of this compound in KGDH Assay Buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
3. Assay Procedure:
-
Add 5-50 µL of your sample (e.g., isolated mitochondria or purified enzyme) to duplicate wells of a 96-well plate.
-
For a positive control, add 2–10 µL of a known KGDH positive control solution to separate wells.
-
Bring the final volume of all sample and control wells to 50 µL with KGDH Assay Buffer.
-
Prepare a Reaction Mix containing KGDH Assay Buffer, the colorimetric probe, and the cofactor solution.
-
Add 50 µL of the Reaction Mix to each well.
-
To the inhibitor wells, add a specific volume of the this compound dilutions. To the control wells, add the same volume of KGDH Assay Buffer.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the α-ketoglutarate substrate solution to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm) in a microplate reader in kinetic mode for 10–60 minutes at 37°C.
4. Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound on KGDHC.
Caption: Troubleshooting logic for inconsistent KGDHC inhibition by this compound.
Caption: Inhibition of KGDHC by this compound in the Krebs cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Inhibition of Krebs Cycle Enzymes by Hydrogen Peroxide: A Key Role of α-Ketoglutarate Dehydrogenase in Limiting NADH Production under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of succinyl phosphonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of succinyl phosphonate in research applications. The information is tailored for researchers, scientists, and drug development professionals to help anticipate and address potential experimental challenges, with a focus on distinguishing on-target from potential off-target effects.
Troubleshooting Guide: Unexpected Experimental Outcomes
This compound is a potent and specific inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), a key enzyme in the Krebs cycle.[1][2][3][4] Most observed effects are direct consequences of this inhibition. However, unexpected results can arise. This guide helps to troubleshoot such scenarios.
Table 1: Summary of Potential Off-Target and Confounding Effects
| Observed Issue | Potential Cause | Affected System/Assay | Quantitative Data/Observations | Suggested Action |
| Reduced Cell Viability | Inhibition of KGDHC leads to impaired mitochondrial respiration and ATP production, which can decrease cell viability, especially in cells highly dependent on oxidative phosphorylation.[1][2] | Cell Culture (various cell lines) | IC50 values for cell viability can vary depending on the cell line's metabolic phenotype. For example, some cancer cells show impaired viability with this compound treatment.[2] | Titrate this compound to determine the optimal concentration for KGDHC inhibition without excessive cytotoxicity. Use cell lines with known metabolic profiles for comparison. |
| Altered ROS Levels | Inhibition of KGDHC can either decrease or increase reactive oxygen species (ROS) depending on the cellular context. It has been shown to inhibit glutamate-induced ROS production in neurons.[1][2] | Neuronal cultures, other cell types | In glutamate-stimulated hippocampal neurons, this compound inhibits ROS production.[1] | Measure ROS levels at different time points and concentrations. Consider the specific metabolic state of your cells. |
| Unexpected Metabolic Changes | As KGDHC is a central point in metabolism, its inhibition will cause widespread changes in metabolite levels beyond just α-ketoglutarate. | Metabolomics studies | Inhibition of KGDHC is expected to lead to an accumulation of α-ketoglutarate and a decrease in succinyl-CoA and downstream Krebs cycle intermediates. | Perform metabolomic analysis to confirm the expected metabolic shift. Use these metabolic signatures to verify the on-target effect. |
| Changes in Protein Succinylation | KGDHC can function as a trans-succinylase. Its inhibition may alter the succinylation status of mitochondrial and cytosolic proteins, affecting their function.[5] | Proteomics, Western Blotting | Inhibition of KGDHC was found to reduce succinylation of various proteins in cultured neurons and a neuronal cell line.[5] | Assess global protein succinylation levels or the succinylation of specific proteins of interest via immunoprecipitation and Western blotting. |
| Variability with Esterified Prodrugs | Cell-permeable esterified forms of this compound (e.g., CESP, TESP) require intracellular esterase activity for activation.[4][6] Differences in esterase activity between cell types can lead to variable efficacy. | Cell Culture | Preincubation of cells with diethyl (DESP) and triethyl (TESP) esters is required to see an inhibitory effect, suggesting cellular activation.[4][6] | If using an esterified prodrug, confirm its conversion to this compound in your cell system. Consider using the salt form for direct inhibition in cell lysates. |
Frequently Asked Questions (FAQs)
Q1: I am observing significant cytotoxicity in my cell culture experiments with this compound, even at low concentrations. Is this an off-target effect?
A1: While off-target toxicity is a possibility with any small molecule, the observed cytotoxicity is most likely a consequence of the on-target inhibition of the α-ketoglutarate dehydrogenase complex (KGDHC).[1][2] KGDHC is a critical enzyme in the Krebs cycle, and its inhibition can severely impair mitochondrial respiration and ATP production.[7][8] Cells that are highly reliant on oxidative phosphorylation for energy will be particularly sensitive. We recommend performing a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line and comparing it to the IC50 for KGDHC inhibition.
Q2: My results show a decrease in cellular proliferation after treatment with this compound. Is this compound directly affecting the cell cycle?
A2: The anti-proliferative effect is likely an indirect consequence of KGDHC inhibition. By disrupting the Krebs cycle, this compound limits the availability of ATP and essential biosynthetic precursors that are necessary for cell division.[9] To confirm this, you can assess cellular ATP levels and key cell cycle markers. A general metabolic slowdown rather than a specific cell cycle checkpoint arrest would support an on-target effect.
Q3: I am using a triethyl ester of this compound (TESP) and not seeing the expected level of KGDHC inhibition in my intact cells. Why might this be?
A3: TESP is a prodrug that requires intracellular esterases to cleave the ethyl groups and release the active inhibitor, this compound.[4][6] The level of esterase activity can vary significantly between different cell types. If you are not observing the expected effect, it could be due to low esterase activity in your cells. You could try increasing the pre-incubation time to allow for more complete conversion. Alternatively, you can use the trisodium salt of this compound directly in cell lysates or permeabilized cells to bypass the need for esterase activity.
Q4: Can this compound affect other dehydrogenases in the Krebs cycle?
A4: this compound has been shown to be highly specific for KGDHC.[4][10] Studies have demonstrated minimal effects on other α-keto acid-dependent enzymes at concentrations that potently inhibit KGDHC.[4][6] However, at very high, non-physiological concentrations, some degree of off-target inhibition of structurally related enzymes cannot be entirely ruled out. It is always good practice to use the lowest effective concentration.
Q5: Are there any known effects of this compound on post-translational modifications?
A5: Yes, inhibition of KGDHC by this compound can lead to a reduction in protein succinylation.[5] KGDHC itself can act as a trans-succinylase, transferring a succinyl group from succinyl-CoA to lysine residues on other proteins. By inhibiting KGDHC and reducing the pool of succinyl-CoA, this compound can indirectly decrease protein succinylation, which may have downstream effects on the function of various cellular proteins.[5][11]
Experimental Protocols
1. α-Ketoglutarate Dehydrogenase (KGDHC) Inhibition Assay (in cell lysate)
This protocol describes a method to measure the activity of KGDHC and its inhibition by this compound in a cell lysate. The assay measures the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.
-
Reagents:
-
Assay Buffer: 50 mM MOPS, pH 7.0, 1 mM MgCl₂, 1 mM CaCl₂, 1 mM Thiamine diphosphate (ThDP), 1 mM Dithiothreitol (DTT).[12]
-
Substrate Solution: 10 mM α-ketoglutarate.
-
Cofactor Solution: 2.5 mM NAD+, 1.5 mM Coenzyme A.[12]
-
This compound stock solution (e.g., 10 mM in water).
-
Cell lysate prepared in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
-
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For each well, add:
-
50 µL of Assay Buffer.
-
10 µL of cell lysate (protein concentration should be optimized).
-
10 µL of this compound at various concentrations (or vehicle control).
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding 20 µL of Cofactor Solution and 10 µL of Substrate Solution to each well.
-
Immediately measure the absorbance at 340 nm every minute for 15-30 minutes using a plate reader.
-
Calculate the rate of NADH production (change in absorbance over time).
-
Plot the reaction rate against the concentration of this compound to determine the IC50 value.
-
2. Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on cell viability by measuring the metabolic activity of living cells.
-
Reagents:
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., 0.01-20 mM) in fresh culture medium.[1] Include untreated control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Caption: Inhibition of KGDHC by this compound in the Krebs cycle.
Caption: Workflow for investigating potential off-target effects.
Caption: Causal chain from on-target inhibition to observed effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-ketoglutarate dehydrogenase complex-dependent succinylation of proteins in neurons and neuronal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 8. Khan Academy [khanacademy.org]
- 9. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates [frontiersin.org]
Technical Support Center: Succinyl Phosphonate Enzyme Kinetic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing succinyl phosphonate in enzyme kinetic assays. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound enzyme kinetic assays, providing potential causes and solutions in a question-and-answer format.
| Issue Category | Question | Potential Cause(s) | Suggested Solution(s) |
| Reagent & Sample Preparation | Q1: My this compound solution appears unstable or has precipitated. | - Improper storage conditions. - Exceeded shelf-life of stock solutions. - Low water solubility of the free acid form. | - Store this compound trisodium salt solutions in aliquots at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. - Prepare fresh solutions on the day of the experiment whenever possible.[2] - Allow the product to equilibrate to room temperature for at least one hour before opening the vial.[2] - For the trisodium salt, use water as the solvent and consider sonication to aid dissolution.[1] The salt form generally has better water solubility and stability.[3] |
| Q2: I'm seeing inconsistent results between different batches of this compound. | - Variation in compound purity or form (free acid vs. salt). - Degradation of older stock solutions. | - Ensure you are using the same form of this compound (e.g., trisodium salt) for all experiments to maintain consistency. - Always prepare fresh dilutions from a validated stock solution. | |
| Enzyme Activity & Kinetics | Q3: The enzyme activity is much lower than expected, even without the inhibitor. | - Suboptimal assay conditions (pH, temperature). - Enzyme instability or degradation. - Presence of contaminants in the enzyme preparation or buffer. | - Ensure the assay buffer is at the optimal pH and temperature for α-ketoglutarate dehydrogenase complex (KGDHC) activity.[4] - Keep the enzyme on ice before use to prevent denaturation. - Check buffers for interfering substances like high salt concentrations, detergents, or chelating agents. |
| Q4: I am not observing any inhibition, or the inhibition is very weak. | - Incorrect concentration of this compound. - Inactive inhibitor due to degradation. - Use of this compound esters without sufficient pre-incubation for cellular esterase activity (in cell-based assays). | - Verify the concentration of your this compound stock solution. - Prepare fresh inhibitor dilutions for each experiment. - When using esterified forms of this compound (e.g., TESP) in cell-based assays, a pre-incubation period is necessary to allow cellular esterases to convert them into the active, charged form.[5][6] | |
| Q5: The kinetic data does not fit a standard Michaelis-Menten model. | - Product inhibition. - Substrate or inhibitor concentrations are too high or too low. - Presence of allosteric regulation. | - Ensure you are measuring the initial reaction velocity (typically within the first 10-20% of substrate conversion) to minimize the effects of product inhibition. - Perform substrate and inhibitor titration experiments to determine the optimal concentration ranges. - KGDHC activity can be regulated by effectors such as ADP, Ca2+, ATP, and NADH, which can lead to complex kinetics.[7] | |
| Data Interpretation & Analysis | Q6: My IC50 values are highly variable between experiments. | - Inconsistent cell densities (for cell-based assays). - Pipetting errors leading to inaccurate concentrations. - Assay conditions not being kept constant. | - Ensure consistent cell seeding density for cell-based assays. - Use calibrated pipettes and prepare serial dilutions carefully. - Maintain consistent incubation times, temperatures, and reagent concentrations across all experiments. |
| Q7: The results from my plate-based assay show significant edge effects. | - Differential evaporation from wells at the edge of the microplate. - Temperature gradients across the plate. | - To minimize evaporation, fill the outer wells with sterile water or buffer and do not use them for experimental samples. - Ensure uniform temperature across the plate by pre-incubating it in the plate reader. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound trisodium salt.
-
Dissolution: Dissolve the salt in high-purity water to a desired stock concentration (e.g., 100 mM). Sonication may be used to facilitate dissolution.[1]
-
Sterilization (Optional): For cell-based assays, filter-sterilize the stock solution through a 0.22 µm filter.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store them in tightly sealed vials. Store at -20°C for up to 1 month or -80°C for up to 6 months.[1]
Protocol 2: In Vitro Kinetic Assay for KGDHC Inhibition by this compound
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES, pH 7.8) containing necessary cofactors.[8]
-
KGDHC Enzyme: Dilute the KGDHC enzyme preparation to the desired concentration in cold assay buffer immediately before use.
-
Substrates and Cofactors: Prepare stock solutions of α-ketoglutarate, NAD+, and Coenzyme A (CoA).
-
This compound: Prepare a dilution series of this compound from the stock solution in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Add 20 µL of the KGDHC enzyme solution to each well.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of a substrate mix containing α-ketoglutarate, NAD+, and CoA.
-
Immediately measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm in a kinetic plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic traces.
-
Plot V₀ against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.
-
Use non-linear regression analysis or a Lineweaver-Burk plot to determine the apparent Vmax and Km values.
-
Protocol 3: IC50 Determination of this compound
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for a duration relevant to the experimental goals (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (e.g., MTT assay):
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to obtain the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Quantitative Data Summary
Table 1: Reported Kinetic Parameters for α-Ketoglutarate Dehydrogenase Complex (KGDHC)
| Enzyme Source | Substrate | Apparent Kₘ | Apparent Vₘₐₓ | Conditions |
| Rat Liver Mitochondria | α-Ketoglutarate | ~21 µM | Not specified | High α-ketoglutarate and CoA-SH concentrations |
| Rat Liver Mitochondria | NAD⁺ | 21 µM | Not specified | High α-ketoglutarate and CoA-SH concentrations |
| Rat Liver Mitochondria | CoA-SH | 2.7 µM | Not specified | High α-ketoglutarate and NAD⁺ concentrations |
| Mouse Periportal Hepatocytes | Lactate (for LDH) | 8.62-13.5 mM | Not specified | Histochemical assay |
| Mouse Skeletal Muscle Fibers | Lactate (for LDH) | 13.3-17.9 mM | Not specified | Histochemical assay |
Note: Data for KGDHC kinetic parameters can vary significantly depending on the enzyme source, purity, and assay conditions. The LDH data is included for comparative purposes of kinetic parameters determined by different methods.[7][9]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|26647-82-5|COA [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The negative impact of α-ketoglutarate dehydrogenase complex deficiency on matrix substrate-level phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic parameters of lactate dehydrogenase in liver and gastrocnemius determined by three quantitative histochemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Cellular Uptake of Succinyl Phosphonate Esters
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the cellular uptake of succinyl phosphonate esters.
Frequently Asked Questions (FAQs)
Q1: Why is the cellular uptake of succinyl phosphonates often low?
Succinyl phosphonates, like other phosphonates, are typically highly charged at physiological pH. This negative charge hinders their ability to passively diffuse across the lipophilic cell membrane, resulting in poor cellular permeability and bioavailability.[1][2]
Q2: What is the primary strategy to improve the cellular uptake of succinyl phosphonates?
The most common and effective strategy is the use of prodrugs.[1][3] This involves masking the negatively charged phosphonate group with lipophilic ester moieties. These esters can neutralize the charge, increasing the molecule's lipophilicity and allowing it to better penetrate the cell membrane. Once inside the cell, endogenous enzymes, such as esterases, cleave the ester groups, releasing the active this compound drug.[3][4]
Q3: What are some common ester prodrug modifications for phosphonates?
Several ester prodrug strategies have been successfully employed for phosphonates and can be applied to succinyl phosphonates:
-
Acyloxyalkyl Esters: A widely used example is the pivaloyloxymethyl (POM) moiety. These are cleaved by intracellular esterases to release the active drug.[1]
-
Isopropyloxycarbonyloxymethyl (POC) Esters: Similar to POM esters, POC derivatives are cleaved by esterases and can offer advantages such as different byproduct profiles.[3]
-
Mixed Amidate/Esters: This approach involves creating a mixed amidate and ester on the phosphonate group, which can influence stability and cleavage kinetics.[1]
-
Asymmetrical Diesters: Using two different ester groups can create a chiral center at the phosphorus atom, which may affect biological activity and uptake.[1]
Q4: What are the potential cellular uptake mechanisms for phosphonates and their esters?
While ester prodrugs are designed to enhance passive diffusion, other mechanisms may be involved, particularly for the parent phosphonate or if the prodrug is not efficiently cleaved extracellularly. These can include:
-
Fluid-phase endocytosis: This is a non-specific process where the cell engulfs extracellular fluid, including dissolved solutes.[5][6][7]
-
Receptor-mediated endocytosis: If the molecule or a carrier it is attached to binds to specific cell surface receptors.
Factors such as temperature can significantly impact these active transport mechanisms.[5]
Troubleshooting Guides
Issue 1: Low Intracellular Concentration of the Active this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Poor membrane permeability of the ester prodrug. | Synthesize and test a series of ester prodrugs with varying lipophilicity. For example, compare short-chain alkyl esters with more complex acyloxyalkyl esters like POM or POC. | Increasing the lipophilicity of the prodrug can enhance its ability to cross the cell membrane.[8] |
| Inefficient cleavage of the ester prodrug inside the cell. | 1. Select an ester moiety known to be a good substrate for ubiquitously expressed intracellular esterases (e.g., POM).[1] 2. Characterize the esterase activity of the specific cell line being used. | The rate of prodrug activation is dependent on the presence and activity of intracellular enzymes. Different cell types may have varying esterase profiles.[3] |
| Efflux of the prodrug or active compound. | Use efflux pump inhibitors (e.g., verapamil for P-glycoprotein) in your in vitro assay. | ABC transporters can actively pump compounds out of the cell, reducing intracellular accumulation. |
| Degradation of the prodrug in the culture medium. | Analyze the stability of the this compound ester in the experimental medium over time using techniques like HPLC. | Premature cleavage or degradation of the prodrug outside the cell will prevent its uptake. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent cell seeding density. | Standardize cell seeding protocols and ensure a consistent cell number per well/dish for each experiment. Perform cell counts before starting the uptake assay. | The total uptake will be proportional to the number of cells. |
| Fluctuations in incubation temperature. | Ensure precise and stable temperature control during the incubation period. | Active transport mechanisms like endocytosis are temperature-sensitive.[5] |
| Incomplete removal of extracellular compound. | Optimize the washing steps after incubation. Use ice-cold PBS and perform multiple, rapid washes. | Residual extracellular compound can artificially inflate the measured intracellular concentration. |
Issue 3: Discrepancy Between In Vitro and In Vivo Results
| Possible Cause | Troubleshooting Step | Rationale |
| Rapid in vivo clearance of the prodrug. | Perform pharmacokinetic studies to determine the half-life of the this compound ester in plasma. | The prodrug must be stable enough in circulation to reach the target tissue. |
| First-pass metabolism. | Consider alternative routes of administration or design prodrugs that are more resistant to hepatic metabolism. | For orally administered drugs, metabolism in the liver can significantly reduce the amount of compound reaching systemic circulation. |
| Poor tissue distribution. | Analyze the biodistribution of the compound in animal models. | The physicochemical properties of the prodrug will determine its ability to penetrate different tissues. |
Data Presentation
Table 1: Comparison of Prodrug Strategies for Phosphonates
| Prodrug Strategy | Example Moiety | Activation Mechanism | Potential Advantages | Potential Disadvantages |
| Acyloxyalkyl Esters | Pivaloyloxymethyl (POM) | Enzymatic cleavage by esterases | Well-established, generally good cell permeability.[1] | Release of potentially toxic byproducts (e.g., pivalic acid from POM).[3] |
| Carbonate Esters | Isopropyloxycarbonyloxymethyl (POC) | Enzymatic cleavage by esterases | Avoids byproducts that may interfere with fatty acid metabolism.[3] | May have different stability and cleavage kinetics than POM. |
| Mixed Amidate/Esters | Phenylalanine aminoacyl ester | Enzymatic cleavage | Can tune stability and target specific enzymes. | Introduction of a stereocenter at the phosphorus atom can complicate synthesis and analysis.[1] |
| Salicyl Esters (cycloSal) | Salicyl alcohol derivative | Chemical and enzymatic hydrolysis | Can show improved cellular penetration. | Has shown limited improvement in some cases compared to other strategies.[3] |
Experimental Protocols
Protocol 1: General Cellular Uptake Assay
This protocol provides a framework for measuring the intracellular accumulation of a this compound ester.
-
Cell Culture:
-
Seed cells (e.g., HeLa, A549) in a 24-well or 96-well plate at a predetermined density to achieve near confluence on the day of the assay.
-
Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Assay Preparation:
-
On the day of the experiment, aspirate the culture medium.
-
Wash the cells gently with pre-warmed phosphate-buffered saline (PBS) or a suitable assay buffer (e.g., HBSS-HEPES, pH 7.4).[9]
-
-
Incubation with Test Compound:
-
Prepare dilutions of the this compound ester in the assay buffer.
-
Add the compound solution to each well and incubate for a predetermined time course (e.g., 15, 30, 60, 120 minutes) at 37°C.[9]
-
To determine the contribution of active transport, a parallel set of experiments can be run at 4°C, which significantly inhibits endocytosis.[5]
-
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the compound solution.
-
Wash the cell monolayer multiple times (e.g., 3 times) with ice-cold PBS to remove extracellular compound.[9]
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer or a solution of 0.2 M NaOH).[9]
-
Collect the cell lysate.
-
Quantify the intracellular concentration of the this compound ester or its active metabolite using a suitable analytical method, such as LC-MS/MS.
-
In a parallel set of wells, determine the total protein concentration (e.g., using a BCA assay) or cell number to normalize the uptake data.[10]
-
-
Data Analysis:
-
Express the results as the amount of compound per milligram of protein or per million cells.
-
Plot the uptake over time to determine the rate of accumulation.
-
Visualizations
Caption: Workflow of prodrug strategy for cellular delivery.
Caption: A logical guide to troubleshooting low cellular uptake.
References
- 1. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of uptake of the phosphonate analog (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC) in Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability of frozen succinyl phosphonate stock solutions
This technical support center provides guidance on the long-term stability of frozen succinyl phosphonate stock solutions. It includes frequently asked questions (FAQs) and troubleshooting advice for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for long-term stability of this compound stock solutions?
For optimal long-term stability, it is recommended to store this compound stock solutions at -80°C. Under these conditions, the solution can be expected to be stable for up to 6 months. For shorter-term storage, -20°C is acceptable for up to one month.[1][2] It is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can accelerate degradation.
Q2: What is the difference in stability between this compound and its trisodium salt form?
The trisodium salt of this compound generally exhibits enhanced water solubility and stability in solution compared to the free acid form.[1] For applications where high solubility and a longer shelf-life are critical, using the trisodium salt is recommended.
Q3: What are the potential signs of degradation in my frozen this compound stock solution?
Visual signs of degradation are uncommon in frozen solutions. The primary indicator of degradation is a decrease in the compound's biological activity or inconsistent experimental results over time. If you suspect degradation, it is advisable to prepare a fresh stock solution or verify the concentration and purity of the existing stock using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q4: Can I store my this compound stock solution at 4°C?
Storage at 4°C is not recommended for long-term stability. While it may be acceptable for a few hours during an experiment, prolonged storage at this temperature can lead to faster degradation compared to frozen conditions.
Q5: How should I prepare my this compound stock solution for storage?
It is best to prepare stock solutions on the day of use whenever possible.[3] If advance preparation is necessary, dissolve the compound in a suitable buffer, aliquot it into small, single-use volumes in tightly sealed vials, and store them at -20°C or -80°C.[1][3] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation from entering the vial.[3]
Stability Data Summary
While specific quantitative data for the degradation of this compound in frozen stock solutions is not extensively available in published literature, the following table summarizes the general recommendations from various suppliers.
| Storage Temperature | Recommended Maximum Storage Duration |
| -20°C | 1 month[1][2] |
| -80°C | 6 months[1][2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or reduced biological activity in experiments. | Degradation of the this compound stock solution due to improper storage or repeated freeze-thaw cycles. | - Prepare a fresh stock solution. - Aliquot new stock solutions into single-use volumes. - Ensure storage at -80°C for long-term stability. - Verify the concentration of your stock solution using a suitable analytical method. |
| Precipitate observed in the stock solution after thawing. | The concentration of the stock solution may be too high for the chosen solvent or buffer, leading to precipitation at low temperatures. | - Gently warm the solution to room temperature and vortex to redissolve the precipitate. - If the precipitate persists, consider preparing a new stock solution at a lower concentration. - Ensure the pH of the buffer is appropriate for maintaining the solubility of this compound. |
| Variability between different aliquots of the same stock solution. | Incomplete dissolution of the solid compound during initial stock preparation, leading to non-homogenous aliquots. Condensation entering vials during thawing. | - Ensure the this compound is completely dissolved before aliquoting. - Allow vials to fully equilibrate to room temperature before opening to prevent moisture contamination. |
Experimental Protocols
Protocol for Preparing a Frozen this compound Stock Solution
-
Materials:
-
This compound (or its trisodium salt)
-
Appropriate solvent or buffer (e.g., sterile water, PBS)
-
Sterile, tightly sealing cryovials
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature.
-
Weigh the desired amount of this compound in a sterile container.
-
Add the appropriate volume of solvent or buffer to achieve the desired stock concentration.
-
Vortex or mix thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use cryovials.
-
Label the vials clearly with the compound name, concentration, date, and your initials.
-
Immediately store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Visualizations
Signaling Pathway
This compound is known to be an inhibitor of α-ketoglutarate dehydrogenase (KGDHC), a key enzyme in the citric acid (TCA) cycle. This inhibition can impact cellular metabolism and downstream signaling pathways.
Caption: Inhibition of KGDHC by this compound in the TCA Cycle.
Experimental Workflow
The following diagram outlines a typical workflow for preparing and using frozen this compound stock solutions in a research setting.
References
Technical Support Center: Addressing Succinyl Phosphonate Precipitation in Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the precipitation of succinyl phosphonate in cell culture media.
Troubleshooting Guide: this compound Precipitation
Visible precipitation of this compound in your cell culture medium can compromise experimental results. This guide provides a systematic approach to identifying the cause and implementing a solution.
Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting this compound precipitation.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| High Final Concentration | Decrease the final concentration of this compound in the media. Determine the lowest effective concentration for your experiment. |
| "Solvent Shock" | Prepare an intermediate dilution of the stock solution in a small volume of pre-warmed media before adding it to the final volume. Add the stock solution dropwise to the pre-warmed (37°C) media while gently swirling. |
| Suboptimal Stock Solution | Ensure the this compound is completely dissolved in the stock solution. Use the more soluble trisodium salt form. Gentle warming and sonication can aid dissolution. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles. |
| Media Composition | Cell culture media with high concentrations of divalent cations, such as calcium and magnesium, can promote precipitation. Consider using a medium with lower concentrations of these ions if your cell line permits. |
| pH and Temperature | Maintain a stable pH of the culture medium, as pH shifts can alter solubility. Avoid repeated temperature fluctuations between cold storage and the incubator. Always pre-warm the medium to 37°C before adding the this compound stock solution. |
| Incorrect Salt Form | The free acid form of this compound has lower aqueous solubility. The trisodium salt form of this compound generally has enhanced water solubility and stability[1]. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in cell culture media?
This compound is an inhibitor of α-ketoglutarate dehydrogenase (KGDHC), a key enzyme in the Krebs cycle.[1] Its structure contains a phosphonate group which can form insoluble complexes with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) that are present in cell culture media. This precipitation is a common issue with phosphonate-containing compounds. The solubility of these complexes is influenced by factors such as pH, temperature, and the concentration of both the phosphonate and the divalent cations.
This compound Signaling Pathway
The diagram below illustrates the role of this compound in inhibiting the Krebs cycle.
Caption: this compound inhibits the conversion of α-ketoglutarate to succinyl-CoA.
Q2: Which form of this compound should I use to minimize precipitation?
It is highly recommended to use the This compound trisodium salt . This salt form generally has greater water solubility and stability compared to the free acid form[1].
Q3: What is the recommended procedure for preparing a this compound stock solution?
Q4: How can I prepare my final working solution in media to avoid precipitation?
To prevent precipitation when diluting the stock solution into your cell culture medium, it is crucial to avoid "solvent shock." This can be achieved by:
-
Pre-warming the medium: Always use cell culture medium that has been pre-warmed to 37°C.
-
Slow, dropwise addition: Add the required volume of the stock solution drop-by-drop into the pre-warmed medium while gently swirling the container.
-
Intermediate dilution: For higher final concentrations, consider making an intermediate dilution of the stock solution in a small volume of pre-warmed medium before adding it to the final volume.
Q5: How can I determine if the precipitate I'm seeing is this compound?
Microscopic examination can be a helpful first step. Drug precipitates often appear as crystalline structures, whereas bacterial or fungal contamination will appear as distinct microorganisms. If the medium is cloudy without a significant change in pH, it could be due to the precipitation of salts or proteins, especially after freeze-thaw cycles. To confirm if the precipitate is related to the this compound, you can prepare a control flask of media with the same volume of the vehicle (the solvent used for your stock solution) but without the this compound. If this control flask remains clear, it is likely that the precipitate in your experimental flask is the this compound.
Q6: What are the key factors influencing this compound solubility?
The primary factors are:
-
Divalent Cation Concentration: Higher concentrations of Ca²⁺ and Mg²⁺ in the medium can lead to the formation of insoluble phosphonate salts.
-
pH: The solubility of phosphonate salts is pH-dependent. Changes in the pH of the medium due to cellular metabolism can affect solubility.
-
Temperature: Phosphonate-metal precipitates tend to become less soluble as the temperature increases.[3][4]
-
Concentration: The final concentration of this compound in the medium should not exceed its solubility limit under the specific experimental conditions.
Factors Leading to this compound Precipitation
Caption: Key factors that can lead to the precipitation of this compound.
Q7: How can I quantify the amount of soluble this compound in my media after potential precipitation?
To determine the concentration of soluble this compound, you would first need to remove the precipitate by centrifugation or filtration (using a 0.22 µm filter). The concentration in the supernatant can then be quantified. While High-Performance Liquid Chromatography (HPLC) is a precise method, a more accessible alternative for many labs is a colorimetric inorganic phosphate assay. This would require enzymatic or chemical hydrolysis of the phosphonate to phosphate, which can then be measured.
Data Presentation
Solubility of this compound Trisodium Salt
| Solvent | Solubility | Notes |
| Phosphate-Buffered Saline (PBS) | 25 mg/mL (100.80 mM) | May require sonication for complete dissolution.[2] |
Concentration of Divalent Cations in Common Cell Culture Media
The higher concentrations of calcium and magnesium in some media can increase the likelihood of this compound precipitation.
| Ion | DMEM (High Glucose) | RPMI-1640 |
| Calcium (Ca²⁺) | ~1.8 mM | ~0.42 mM |
| Magnesium (Mg²⁺) | ~0.8 mM | ~0.4 mM |
Note: Exact concentrations can vary slightly between manufacturers.
Experimental Protocols
Protocol 1: Recommended Preparation of this compound Stock Solution (100 mM)
Materials:
-
This compound Trisodium Salt
-
Sterile Phosphate-Buffered Saline (PBS) or sterile water
-
Sterile conical tube
-
Vortex mixer
-
Water bath sonicator
-
Sterile 0.22 µm syringe filter
-
Sterile, single-use microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the required amount of this compound trisodium salt and place it in a sterile conical tube.
-
Add the calculated volume of sterile PBS or water to achieve a final concentration of 100 mM.
-
Vortex the solution thoroughly.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Recommended Preparation of Working Solutions in Cell Culture Media
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath.
-
In a sterile conical tube, add the required volume of pre-warmed medium for your experiment.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve your desired final concentration.
-
While gently swirling the conical tube with the pre-warmed medium, add the stock solution dropwise.
-
Once the stock solution is added, cap the tube and invert it several times to ensure thorough mixing.
-
Visually inspect the medium for any signs of precipitation. The medium should remain clear.
-
Use the freshly prepared working solution for your experiments immediately.
Protocol 3: Qualitative Solubility Test
To determine the approximate solubility limit in your specific medium:
-
Prepare a series of dilutions of your this compound stock solution in your pre-warmed cell culture medium (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, 0.1 mM).
-
Incubate the solutions at 37°C for a period that mimics your experimental conditions (e.g., 1-2 hours).
-
Visually inspect each dilution for any signs of precipitation. The highest concentration that remains clear will give you an indication of the solubility limit under your experimental conditions.
Protocol 4: Principles of Quantitative Analysis of Soluble this compound
This protocol outlines the general steps for using a colorimetric inorganic phosphate assay. Specific kits and reagents may have different procedures.
-
Sample Preparation:
-
Take a sample of your this compound-containing medium.
-
If a precipitate is present, centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the insoluble material.
-
Carefully collect the supernatant for analysis.
-
-
Hydrolysis (if necessary): Some phosphate assays may require the conversion of the phosphonate to inorganic phosphate. This may involve acidic or enzymatic hydrolysis. Consult the literature or the assay kit manufacturer for appropriate hydrolysis methods.
-
Phosphate Quantification:
-
Use a commercial colorimetric inorganic phosphate assay kit (e.g., based on the malachite green method).
-
Prepare a standard curve using known concentrations of a phosphate standard provided with the kit.
-
Follow the kit's instructions to react your samples and standards with the colorimetric reagent.
-
Measure the absorbance at the recommended wavelength using a spectrophotometer or plate reader.
-
-
Calculation:
-
Determine the concentration of phosphate in your samples by comparing their absorbance to the standard curve.
-
This will give you the concentration of soluble this compound in your medium.
-
References
Technical Support Center: Succinyl Phosphonate Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing variability in experiments involving succinyl phosphonate. It includes frequently asked questions, troubleshooting guides, and detailed protocols to ensure reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a structural analog of α-ketoglutarate. Its primary mechanism of action is the inhibition of the α-ketoglutarate dehydrogenase complex (KGDHC), also known as the 2-oxoglutarate dehydrogenase complex (OGDH).[1][2] This enzyme is a critical control point in the tricarboxylic acid (TCA) cycle.[3] By inhibiting KGDHC, this compound blocks the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA.[2][3]
Q2: What are the different forms of this compound available and which one should I use?
A2: this compound is available as a free acid and as a trisodium salt.[1][4] The trisodium salt form generally offers enhanced water solubility and stability compared to the free acid form.[1] For cell-based experiments where membrane permeability is a concern, esterified derivatives such as mono-, di-, or triethyl esters (e.g., TESP) are often used.[3][5] These "prodrug" forms are more membrane-permeable and are converted to the active this compound by cellular esterases.[5]
Q3: How should I properly store this compound and its solutions?
A3: Proper storage is critical to maintain the compound's stability and ensure experimental consistency. Storage conditions can vary, so always consult the manufacturer's data sheet. General guidelines are summarized in the table below.
Q4: What are the common applications of this compound in research?
A4: this compound is primarily used to study the metabolic and signaling consequences of reduced KGDHC activity.[5] Common applications include investigating its effects on cancer cell viability, particularly in cells with specific metabolic dependencies, and studying its role in neuronal function and glutamate-induced reactive oxygen species (ROS) production.[1][4]
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Duration | Citations |
| Pure (Solid) | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 6 months | [1][4] |
| -20°C | 1 month | [1][4] |
Note: For the trisodium salt, it is recommended to store it sealed and away from moisture.[4]
Table 2: Typical Experimental Concentrations
| Assay Type | Organism/Cell Type | Concentration Range | Citations |
| Enzyme Inhibition Assay | Isolated brain KGDHC | ~0.01 mM | [5] |
| Cell Viability (MTT) Assay | Glioblastoma cells | 0.01 - 20 mM | [1][6] |
| In Vivo (Animal) | Rats (nasal administration) | 0.02 mmol/kg | [4] |
Troubleshooting Guides
Issue 1: Inconsistent results in KGDHC enzyme inhibition assays.
-
Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?
-
A1: Reagent Stability. Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a properly stored stock for each experiment.[1][4]
-
A2: Enzyme Activity. The activity of the isolated KGDHC enzyme can vary between batches. Always run a positive control and ensure the baseline enzyme activity is consistent across plates and experiments.
-
A3: Buffer Components. The pH and ionic strength of your assay buffer are critical for consistent enzyme kinetics.[7] Prepare fresh buffer for each set of experiments and verify the pH.
-
Issue 2: Low or no effect observed in cell-based assays.
-
Q: I'm not seeing the expected decrease in cell viability when treating my cells with this compound. Why?
-
A1: Cell Permeability. this compound is a charged molecule and may have poor membrane permeability.[8][9] Consider using a membrane-permeable esterified prodrug form, like triethyl this compound (TESP), which is activated intracellularly by esterases.[5]
-
A2: Cell Metabolism. The effect of KGDHC inhibition can be highly dependent on the metabolic state of the cells.[4] Ensure your cell culture media components (e.g., glucose, glutamine) are consistent. For example, some studies use DMEM with 1 g/L glucose, 1 mM pyruvate, and 2 mM glutamax for glioblastoma cells.[1]
-
A3: Assay Timing and Cell Density. The timing of treatment and the cell density at the time of the assay can impact results. Optimize the incubation time and ensure cells are in a logarithmic growth phase and plated evenly.[10][11] Uneven plating can lead to variability in nutrient access and drug exposure.[11]
-
Issue 3: Difficulty dissolving this compound.
-
Q: My this compound (trisodium salt) is not fully dissolving in water. What should I do?
-
A: Use Sonication. For higher concentrations (e.g., 50 mg/mL in H₂O), gentle warming and sonication (ultrasonic treatment) may be required to achieve complete dissolution.[4] Always start with a small amount of solvent and gradually add more while vortexing. Prepare solutions fresh whenever possible.
-
Experimental Protocols
Protocol 1: KGDHC Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on isolated KGDHC activity.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing MgCl₂, thiamine pyrophosphate (TPP), and NAD+).
-
Prepare a stock solution of this compound (e.g., 10 mM in assay buffer) and perform serial dilutions to create a range of concentrations.
-
Prepare a solution of the substrate, α-ketoglutarate (e.g., 2 mM).
-
Prepare the isolated KGDHC enzyme solution at the desired concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the this compound dilutions to the test wells. Add buffer only to the control wells.
-
Add the KGDHC enzyme solution to all wells and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the α-ketoglutarate substrate solution to all wells.
-
Monitor the reduction of NAD+ to NADH by measuring the increase in absorbance at 340 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration.
-
Normalize the rates to the control (no inhibitor) wells.
-
Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps to measure the effect of this compound on the viability of adherent cancer cells.
-
Cell Plating:
-
Seed cells (e.g., glioblastoma cells) into a 96-well, tissue culture-treated plate at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X concentrated stock of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of treatment concentrations (e.g., 0.01 to 20 mM).[1]
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium, MTT, and DMSO only).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the viability percentage against the drug concentration to determine the IC50.
-
Visualizations
Caption: Inhibition of the KGDHC enzyme complex by this compound in the TCA cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. Identification of the kinetic mechanism of succinyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. marinbio.com [marinbio.com]
interpreting unexpected results with succinyl phosphonate treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with succinyl phosphonate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (SP) is a potent and specific inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), also known as 2-oxoglutarate dehydrogenase (OGDH). KGDHC is a key enzyme in the Krebs cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA. By inhibiting this enzyme, this compound disrupts cellular metabolism and can induce various downstream effects.
Q2: What are the different forms of this compound available and which one should I use?
This compound is available in several forms, each with distinct properties:
-
This compound (Free Acid): The active form of the inhibitor.
-
This compound Trisodium Salt: Offers enhanced water solubility and stability compared to the free acid form.[1]
-
This compound Ethyl Esters (e.g., diethyl, triethyl esters): These are cell-permeable prodrugs. They are initially inactive but are hydrolyzed by intracellular esterases to release the active this compound.[2] The choice of which form to use depends on the experimental system. For cell-based assays, the ester forms are often preferred for better cell penetration.
Q3: My this compound treatment is giving inconsistent results. What are the possible causes?
Inconsistent results can arise from several factors:
-
Compound Stability: this compound, particularly in its ester forms, can be susceptible to hydrolysis. Ensure that stock solutions are prepared fresh and stored properly. The stability of the compound in your specific cell culture medium and conditions should be verified.
-
Solubility Issues: While the trisodium salt has good water solubility, the free acid and some ester forms may have limited solubility.[1] Ensure the compound is fully dissolved before use. Sonication may aid in solubilization.
-
Cellular Esterase Activity: The activation of this compound esters is dependent on the activity of intracellular esterases.[2] Esterase activity can vary between cell types and even with cell passage number, leading to inconsistent levels of the active inhibitor.
-
Cell Culture Conditions: Factors such as pH and the presence of certain components in the culture medium can affect compound stability and activity.
Q4: I am not observing the expected metabolic changes (e.g., accumulation of α-ketoglutarate) after treatment. What should I do?
-
Verify KGDHC Inhibition: Directly measure the activity of KGDHC in your treated cells to confirm that the inhibitor is reaching its target and is active.
-
Check Compound Integrity: Ensure that your this compound stock has not degraded.
-
Optimize Treatment Conditions: Adjust the concentration and incubation time of the this compound treatment. A dose-response and time-course experiment is recommended.
-
Consider Metabolic Compensation: Cells may activate alternative metabolic pathways to compensate for KGDHC inhibition. Analyze a broader range of metabolites to understand the complete metabolic response.
Q5: I am observing unexpected cytotoxicity or off-target effects. How can I investigate this?
-
Perform a Dose-Response Analysis: Determine the concentration range at which the desired on-target effect is observed versus the concentration at which general toxicity occurs.
-
Use a Structurally Unrelated KGDHC Inhibitor: If a different KGDHC inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, overexpressing KGDHC in your cells could rescue the phenotype, confirming it is an on-target effect.
-
Screen for Off-Target Interactions: Utilize computational tools or experimental screening panels to identify potential unintended targets of this compound.
Q6: Can this compound interfere with common cell-based assays?
Yes, it is possible. For example:
-
MTT Assay: The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases. Since this compound directly targets a key mitochondrial enzyme, it can interfere with the assay readout, potentially leading to an over- or underestimation of cell viability. It is advisable to use an alternative viability assay that is not based on mitochondrial dehydrogenase activity, such as a trypan blue exclusion assay or a crystal violet assay.
-
Mitochondrial Membrane Potential Assays: As KGDHC inhibition can affect mitochondrial function, this may be reflected in changes in the mitochondrial membrane potential. When interpreting results from assays using dyes like JC-1, it is important to consider that the observed changes may be a direct consequence of KGDHC inhibition rather than a non-specific toxic effect.
Troubleshooting Guides
Issue 1: No or Weak Inhibition of KGDHC Activity
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of this compound. If using an ester form, consider preparing it immediately before use. |
| Poor Cell Permeability (for non-ester forms) | If using the free acid or salt form, consider switching to a cell-permeable ester derivative. |
| Low Intracellular Esterase Activity (for ester forms) | Confirm esterase activity in your cell line. If low, a longer pre-incubation time may be needed, or consider using the active, non-esterified form with a cell permeabilization agent (for isolated mitochondria experiments). |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. |
| Sub-optimal Assay Conditions | Ensure the KGDHC activity assay is performed according to a validated protocol. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Incomplete Solubilization of Compound | Ensure the compound is fully dissolved in the vehicle solvent before adding to the culture medium. Use of a vortex or sonication may be necessary. |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells of your experimental plates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for treatment, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
| Variable Incubation Times | Ensure all samples are treated and processed with consistent timing. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular metabolism and enzyme expression can change with extensive passaging. |
Data Presentation
Table 1: Effects of this compound on Cellular Metabolism
| Metabolite | Expected Change upon KGDHC Inhibition | Typical Fold Change (Cell-type dependent) |
| α-Ketoglutarate | Increase | 2 to 5-fold |
| Succinyl-CoA | Decrease | 0.5 to 0.2-fold |
| Glutamate | Increase/Decrease (context-dependent) | Variable |
| Lactate | Increase | 1.5 to 3-fold |
| ATP | Decrease (may be transient or cell-type specific) | Variable |
Table 2: Comparison of Different Forms of this compound
| Form | Solubility | Cell Permeability | Mode of Action | Recommended Use |
| This compound (Free Acid) | Low in neutral aqueous solution | Low | Direct inhibitor | Biochemical assays, isolated mitochondria |
| This compound Trisodium Salt | High in aqueous solution | Low | Direct inhibitor | Biochemical assays, in vivo (non-oral) |
| This compound Ethyl Esters | Variable (higher in organic solvents) | High | Prodrug (requires intracellular hydrolysis) | Cell-based assays, in vivo |
Experimental Protocols
Protocol 1: Measurement of α-Ketoglutarate Dehydrogenase (KGDHC) Activity in Cultured Cells
This protocol provides a method to determine the activity of KGDHC in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
KGDHC activity assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 0.2 mM EDTA, 0.2 mM Thiamine pyrophosphate)
-
α-Ketoglutarate solution (substrate)
-
NAD+ solution
-
Coenzyme A (CoA) solution
-
Plate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent plate
Procedure:
-
Culture and treat cells with this compound or vehicle control as required.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Add the KGDHC activity assay buffer to each well.
-
Initiate the reaction by adding the substrates: α-ketoglutarate, NAD+, and CoA.
-
Immediately measure the absorbance at 340 nm in a kinetic mode for 10-30 minutes at 37°C. The increase in absorbance corresponds to the reduction of NAD+ to NADH.
-
Calculate the KGDHC activity as the rate of NADH production, normalized to the protein concentration.
Protocol 2: Quantification of Intracellular α-Ketoglutarate
This protocol describes a colorimetric method to measure the concentration of α-ketoglutarate in cell extracts.
Materials:
-
Assay buffer
-
Deproteinizing sample preparation kit (e.g., using perchloric acid precipitation or spin columns)
-
α-Ketoglutarate assay kit (commercially available kits typically include a converting enzyme, developer, and standard)
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 570 nm)
-
96-well plate
Procedure:
-
Culture and treat cells as required.
-
Harvest cells and perform a cell count.
-
Extract metabolites from a known number of cells using a cold solvent (e.g., 80% methanol).
-
Centrifuge the extract to pellet debris and collect the supernatant.
-
Deproteinize the sample according to the kit manufacturer's instructions.
-
Prepare a standard curve using the provided α-ketoglutarate standard.
-
Add samples and standards to the 96-well plate.
-
Add the reaction mix from the assay kit to each well.
-
Incubate the plate as per the kit's instructions (e.g., 30 minutes at 37°C).
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of α-ketoglutarate in the samples based on the standard curve and normalize to the cell number.
Visualizations
Caption: Activation and mechanism of action of this compound.
Caption: Logical workflow for troubleshooting unexpected results.
References
Validation & Comparative
A Comparative Guide to Succinyl Phosphonate and its Ethyl Esters as α-Ketoglutarate Dehydrogenase Complex Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of succinyl phosphonate (SP) and its ethyl ester derivatives as inhibitors of the α-ketoglutarate dehydrogenase complex (KGDHC), a critical enzyme in the tricarboxylic acid (TCA) cycle. The information presented is based on available experimental data to assist researchers in selecting the appropriate compound for their studies.
Mechanism of Action
This compound and its analogues are potent inhibitors of the α-ketoglutarate dehydrogenase complex (KGDHC).[1][2] This multi-enzyme complex catalyzes the conversion of α-ketoglutarate to succinyl-CoA, a key regulatory step in the TCA cycle. The inhibitory mechanism of these phosphonate compounds stems from their structural similarity to the natural substrate, α-ketoglutarate.
This compound (SP) and its monoethyl esters, such as the phosphonoethyl (PESP) and carboxyethyl (CESP) esters, act as direct inhibitors of KGDHC.[1] In contrast, the diethyl (DESP) and triethyl (TESP) esters of this compound are considered pro-drugs.[1] These esterified forms are more membrane-permeable and are hydrolyzed by intracellular esterases to release the active, charged inhibitor within the cell.[1]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory effects of this compound and its ethyl esters on KGDHC activity based on published data. Direct comparative studies providing IC50 or Ki values are limited; therefore, the data is presented as percentage inhibition at a fixed concentration.
| Compound | Abbreviation | Inhibition of Isolated Brain KGDHC (at 0.01 mM) | Inhibition of KGDHC in Cultured Human Fibroblasts (at 0.01 mM) | Notes |
| This compound | SP | Complete Inhibition | ~70% | Direct inhibitor.[1] |
| Phosphonoethyl this compound | PESP | Complete Inhibition | ~70% | Direct inhibitor.[1] |
| Carboxyethyl this compound | CESP | Complete Inhibition | ~70% | Direct inhibitor.[1] |
| Diethyl this compound | DESP | Ineffective | Inhibitory only after preincubation | Pro-drug requiring intracellular activation.[1] |
| Triethyl this compound | TESP | Ineffective | Inhibitory only after preincubation | Pro-drug requiring intracellular activation.[1] |
Experimental Protocols
The following are generalized methodologies for assessing the inhibitory activity of this compound and its esters on KGDHC.
In Vitro Inhibition Assay using Isolated KGDHC
This protocol is adapted from studies on isolated brain KGDHC.[1]
-
Isolation of KGDHC: The α-ketoglutarate dehydrogenase complex is purified from a suitable source, such as bovine brain or other tissues, using established biochemical techniques.
-
Assay Mixture Preparation: A reaction mixture is prepared containing a buffered solution (e.g., phosphate buffer at pH 7.2), cofactors such as NAD+, coenzyme A, and thiamine pyrophosphate.
-
Inhibitor Incubation: The isolated KGDHC is pre-incubated with varying concentrations of the test inhibitor (this compound or its ethyl esters) for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, α-ketoglutarate.
-
Activity Measurement: The activity of KGDHC is determined by monitoring the rate of NADH formation, which can be measured spectrophotometrically by the increase in absorbance at 340 nm.
-
Data Analysis: The percentage inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate in a control sample without the inhibitor.
Cell-Based Inhibition Assay
This protocol is based on studies conducted in cultured human fibroblasts.[1]
-
Cell Culture: Human fibroblasts or other suitable cell lines are cultured under standard conditions.
-
Inhibitor Treatment: The cultured cells are treated with different concentrations of the test compounds. For pro-drug esters like DESP and TESP, a preincubation period is necessary to allow for cellular uptake and enzymatic conversion to the active form.[1]
-
Cell Lysis: After the incubation period, the cells are harvested and lysed to release the intracellular components, including KGDHC.
-
KGDHC Activity Assay: The KGDHC activity in the cell lysates is measured using a similar spectrophotometric assay as described for the in vitro protocol.
-
Protein Normalization: The measured KGDHC activity is normalized to the total protein concentration in the cell lysate to account for variations in cell number.
-
Data Analysis: The percentage inhibition is determined by comparing the KGDHC activity in treated cells to that in untreated control cells.
Visualizations
Tricarboxylic Acid (TCA) Cycle and KGDHC Inhibition
The following diagram illustrates the central role of the α-ketoglutarate dehydrogenase complex in the TCA cycle and the point of inhibition by this compound and its active esters.
Caption: Inhibition of the TCA Cycle by this compound.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical experimental workflow for comparing the inhibitory potency of this compound and its ethyl esters.
Caption: Workflow for KGDHC Inhibition Assays.
References
- 1. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to α-Ketoglutarate Dehydrogenase Inhibitors: Succinyl Phosphonate vs. Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The α-ketoglutarate dehydrogenase (KGDH) complex is a critical enzyme in the tricarboxylic acid (TCA) cycle, representing a key metabolic checkpoint. Its inhibition has emerged as a promising therapeutic strategy in various diseases, including cancer and neurodegenerative disorders. This guide provides an objective comparison of succinyl phosphonate, a potent KGDH inhibitor, with other well-characterized inhibitors, CPI-613 (devimistat) and 3-bromopyruvate. The comparison is supported by available experimental data, detailed methodologies, and visual representations of their mechanisms and relevant pathways.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory potency of this compound, CPI-613, and 3-bromopyruvate. It is important to note that the data are compiled from different studies, and the experimental conditions may vary.
| Inhibitor | Target Enzyme | Test System | Concentration | % Inhibition | Reference |
| This compound | KGDH | Isolated pig brain KGDHC | 0.01 mM | 100% | [1] |
| KGDH | Cultured human fibroblasts | 0.01 mM | 70% | [1] | |
| Phosphonoethyl ester of this compound (PESP) | KGDH | Isolated pig brain KGDHC | 0.01 mM | 100% | [1] |
| KGDH | Cultured human fibroblasts | 0.01 mM | 70% | [1] | |
| Carboxyethyl ester of this compound (CESP) | KGDH | Isolated pig brain KGDHC | 0.01 mM | 100% | [1] |
| KGDH | Cultured human fibroblasts | 0.01 mM | 70% | [1] |
Table 1: Inhibitory Activity of this compound and its Analogs. This table highlights the potent inhibition of KGDH by this compound and its monoethyl esters in both isolated enzyme and cellular assays.
| Inhibitor | Cell Line | IC50 | Treatment Duration | Reference |
| CPI-613 (Devimistat) | 6606PDA (pancreatic cancer) | 254 µM | 48 hours | N/A |
| MiaPaCa-2 (pancreatic cancer) | 226 µM | 48 hours | N/A | |
| Panc02 (pancreatic cancer) | 230 µM | 48 hours | N/A | |
| NCI-H460 (lung cancer) | ~120 µM | Not specified | N/A | |
| Saos-2 (sarcoma) | ~120 µM | Not specified | N/A |
Table 2: IC50 Values for CPI-613 in Various Cancer Cell Lines. This table showcases the half-maximal inhibitory concentrations of CPI-613, demonstrating its efficacy in different cancer models.
| Inhibitor | Target | Parameter | Value | Reference |
| 3-Bromopyruvate | Glycolysis/Hexokinase | Ki | 2.4 mM | [2] |
| GAPDH | Half-maximal effect | ~30 µM | N/A |
Mechanisms of Action
The inhibitory mechanisms of these compounds differ significantly, which has important implications for their specificity and potential therapeutic applications.
This compound: As a structural analog of the KGDH substrate α-ketoglutarate, this compound acts as a potent and specific competitive inhibitor.[1][3] Its high specificity for KGDH minimizes off-target effects.[1]
CPI-613 (Devimistat): This lipoic acid analog employs a unique redox-based mechanism to inhibit KGDH.[4] It induces the production of reactive oxygen species (ROS) by the E3 subunit of the KGDH complex, leading to the glutathionylation and inactivation of the E2 subunit's lipoic acid cofactor.[4] This mechanism appears to be selective for tumor cells, which often exhibit altered redox states.[4][5][6]
3-Bromopyruvate: This pyruvate analog is a potent alkylating agent with a broader range of targets. Its primary mechanism of action is the inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) through the alkylation of a critical cysteine residue.[7] This leads to a rapid depletion of cellular ATP. 3-bromopyruvate is also known to inhibit other enzymes, including hexokinase, and deplete cellular glutathione, further contributing to its cytotoxicity.[2][8] While it is reported to affect mitochondrial function, its direct inhibitory effect on KGDH is less well-characterized compared to this compound and CPI-613.
Signaling Pathways and Experimental Workflows
Experimental Protocols
α-Ketoglutarate Dehydrogenase Activity Assay (General Protocol)
This protocol outlines a general method for measuring KGDH activity, which can be adapted for testing inhibitors.
1. Reagents and Buffers:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 1 mM MgCl₂, 0.2 mM EDTA, 0.1% Triton X-100.
-
Substrate Solution: 10 mM α-ketoglutarate in assay buffer.
-
Cofactor Solution: 2.5 mM NAD⁺ and 0.2 mM Coenzyme A in assay buffer.
-
Thiamine Pyrophosphate (TPP) Solution: 0.2 mM TPP in assay buffer.
-
Inhibitor Stock Solutions: Prepare stock solutions of this compound, CPI-613, and 3-bromopyruvate in an appropriate solvent (e.g., water or DMSO).
2. Enzyme Preparation:
-
Isolate mitochondria from fresh tissue or cultured cells using standard differential centrifugation methods.
-
Lyse the isolated mitochondria or whole cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to remove insoluble debris and collect the supernatant containing the KGDH complex.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
3. Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
10 µL of TPP solution
-
10 µL of cofactor solution
-
10 µL of the enzyme preparation
-
10 µL of the inhibitor solution at various concentrations (or solvent control).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution (α-ketoglutarate).
-
Immediately measure the increase in absorbance at 340 nm (for NADH production) over time using a microplate reader in kinetic mode. Alternatively, a colorimetric or fluorometric probe that detects NADH can be used according to the manufacturer's instructions.
4. Data Analysis:
-
Calculate the rate of NADH production from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the inhibitor and the substrate (α-ketoglutarate) and analyze the data using Lineweaver-Burk or Dixon plots.
Conclusion
This compound, CPI-613, and 3-bromopyruvate are all effective inhibitors of cellular metabolism, but they achieve this through distinct mechanisms and with different levels of specificity for the α-ketoglutarate dehydrogenase complex.
-
This compound stands out as a highly potent and specific competitive inhibitor of KGDH, making it an excellent tool for targeted research into the roles of this enzyme.
-
CPI-613 (devimistat) offers a unique tumor-selective mechanism by exploiting the altered redox environment of cancer cells, a characteristic that is being explored in clinical trials.
-
3-Bromopyruvate is a broad-spectrum metabolic inhibitor that primarily targets glycolysis but also affects mitochondrial function. Its high reactivity and multiple targets contribute to its potent cytotoxicity.
The choice of inhibitor will depend on the specific research question or therapeutic goal. For studies requiring precise and direct inhibition of KGDH, this compound is a superior choice. For investigating tumor-specific metabolic vulnerabilities, CPI-613 is a compelling candidate. 3-Bromopyruvate, while a powerful cytotoxic agent, should be used with an understanding of its broader effects on cellular metabolism. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive quantitative ranking of the potency of these and other KGDH inhibitors.
References
- 1. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3‐Bromopyruvate as inhibitor of tumour cell energy metabolism and chemopotentiator of platinum drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A strategically designed small molecule attacks alpha-ketoglutarate dehydrogenase in tumor cells through a redox process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tribioscience.com [tribioscience.com]
- 6. cornerstonepharma.com [cornerstonepharma.com]
- 7. Anticancer efficacy of the metabolic blocker 3-bromopyruvate: specific molecular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Succinyl Phosphonate and Other KGDHC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of succinyl phosphonate's specificity for the alpha-ketoglutarate dehydrogenase complex (KGDHC) against other commonly used inhibitors. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies of KGDHC function and its role in various physiological and pathological processes.
Introduction to KGDHC and its Inhibition
The alpha-ketoglutarate dehydrogenase complex (KGDHC) is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.[1][2] Its activity is pivotal for cellular energy metabolism and the biosynthesis of various molecules.[1][2] Dysregulation of KGDHC has been implicated in several neurodegenerative diseases and cancers, making it a significant target for therapeutic intervention and research.[3][4]
This compound (SP) is a potent and highly specific inhibitor of KGDHC.[5][6][7][8] This guide compares the performance of SP and its derivatives with other known KGDHC inhibitors, including CPI-613, valproic acid, and 2-keto-3-methylvaleric acid.
Comparative Analysis of KGDHC Inhibitors
The following tables summarize the quantitative data on the inhibitory activity and specificity of various KGDHC inhibitors.
Table 1: Inhibitory Potency against KGDHC
| Inhibitor | Target Enzyme(s) | IC50 / Effective Concentration | Cell/Tissue Type | Reference |
| This compound (SP) | KGDHC | < 0.0005 mM | Isolated brain KGDHC | [9] |
| Phosphonoethyl this compound (PESP) | KGDHC | < 0.0005 mM | Isolated brain KGDHC | [9] |
| Carboxyethyl this compound (CESP) | KGDHC | < 0.0005 mM | Isolated brain KGDHC | [9] |
| CPI-613 (Devimistat) | PDH, KGDHC | ~200 µM | AsPC-1 and PANC-1 pancreatic cancer cells | [4] |
| CPI-613 (Devimistat) | PDH, KGDHC | 12.2 µM | K562 cells | [1] |
| CPI-613 (Devimistat) | PDH, KGDHC | 13.4 µM | Jurkat cells | [1] |
| CPI-613 (Devimistat) | PDH, KGDHC | 16.4 µM | HL60 cells | [1] |
| CPI-613 (Devimistat) | PDH, KGDHC | 254 µM | 6606PDA pancreatic cancer cells (48h treatment) | [10] |
| CPI-613 (Devimistat) | PDH, KGDHC | 316 µM | 6606PDA pancreatic cancer cells (24h treatment) | [10] |
| Valproic Acid (VPA) | KGDHC, HDACs, others | ~50 µM (apparent IC50 for inhibition of 2-oxoglutarate oxidation) | Rat liver mitochondria | [11] |
| Valproic Acid (VPA) | HDACs, others | 1.02 - 2.15 mM (IC50 for cell viability) | Esophageal squamous cell carcinoma cell lines | [12] |
| 2-keto-3-methylvaleric acid (KMV) | KGDHC | 52 ± 7% inhibition (1 hr), 65 ± 4% inhibition (2 hr) | PC12 cells | [13] |
Table 2: Specificity and Off-Target Effects
| Inhibitor | Specificity for KGDHC | Known Off-Target Effects | Reference |
| This compound (SP) | High, minimal effects on other α-keto acid-dependent enzymes.[3][8] | Not well-documented, appears to be highly selective. | [3][8] |
| CPI-613 (Devimistat) | Inhibits both KGDHC and Pyruvate Dehydrogenase (PDH).[1][4] | Targets mitochondrial metabolism broadly. | [1][4] |
| Valproic Acid (VPA) | Moderate, also inhibits other mitochondrial enzymes. | Potent inhibitor of histone deacetylases (HDACs), affects fatty acid metabolism.[14][15][16][17] | [14][15][16][17] |
| 2-keto-3-methylvaleric acid (KMV) | Structural analog of α-ketoglutarate, potent inhibitor of KGDHC.[2][13] | May affect other enzymes that utilize α-ketoglutarate or similar substrates. | [2][13] |
Experimental Protocols
Measurement of KGDHC Activity
A common method to determine KGDHC activity is through a colorimetric or fluorometric assay that measures the reduction of NAD+ to NADH.[18][19]
Materials:
-
KGDH Assay Buffer
-
Test sample (e.g., brain tissue homogenate, isolated mitochondria)
-
KGDH Positive Control
-
NADH Standard
-
Reaction Mix (containing α-ketoglutarate and other necessary cofactors)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm or fluorescence (Ex/Em = 340/435 nm)
Protocol:
-
Prepare samples by homogenizing tissue or isolating mitochondria in ice-cold KGDH assay buffer.
-
Centrifuge the homogenate to pellet debris and collect the supernatant.
-
Prepare a reaction mixture containing the sample, positive control, or NADH standard.
-
Add the reaction mix to initiate the enzymatic reaction.
-
Incubate the plate for a set time (e.g., 10-30 minutes) at 37°C.
-
Measure the absorbance at 450 nm or fluorescence in a kinetic mode.
-
Calculate the KGDHC activity based on the rate of NADH production, calibrated against the NADH standard curve.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20]
Materials:
-
Cells cultured in a 96-well plate
-
Test compounds (e.g., KGDHC inhibitors)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl)
-
Microplate reader capable of measuring absorbance at 570-590 nm
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for an additional period (e.g., 4 hours to overnight) to ensure complete solubilization.
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm.
Visualizations
Caption: KGDHC's role in the TCA cycle and its inhibition.
Caption: Workflow for comparing KGDHC inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. CPI-613 rewires lipid metabolism to enhance pancreatic cancer apoptosis via the AMPK-ACC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting pancreatic cancer with combinatorial treatment of CPI-613 and inhibitors of lactate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Valproic acid, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of alpha-ketoglutarate dehydrogenase complex promotes cytochrome c release from mitochondria, caspase-3 activation, and necrotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inactivation of beef brain alpha-ketoglutarate dehydrogenase complex by valproic acid and valproic acid metabolites. Possible mechanism of anticonvulsant and toxic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. researchgate.net [researchgate.net]
- 18. Parapyruvate Induces Neurodegeneration in C57BL/6JNarl Mice via Inhibition of the α-Ketoglutarate Dehydrogenase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The negative impact of α-ketoglutarate dehydrogenase complex deficiency on matrix substrate-level phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 细胞计数与健康状况分析 [sigmaaldrich.com]
Unveiling the Consequences of α-Ketoglutarate Dehydrogenase Complex Inhibition: A Comparative Guide to Succinyl Phosphonate and Genetic Knockdown
For researchers, scientists, and drug development professionals, understanding the precise effects of inhibiting key metabolic enzymes is paramount. The α-ketoglutarate dehydrogenase complex (KGDHC) has emerged as a critical node in cellular metabolism, and its inhibition is a focal point in various research areas, including neurodegenerative diseases and oncology. This guide provides a comprehensive comparison of two primary methods for studying the effects of KGDHC inhibition: the use of the chemical inhibitor succinyl phosphonate and genetic knockdown of the complex's key subunits.
This compound (SP) and its cell-permeable ester derivatives are potent and specific inhibitors of the E1 subunit of KGDHC, 2-oxoglutarate dehydrogenase (OGDH).[1][2][3] This chemical approach offers a rapid and dose-dependent means to interrogate KGDHC function. In parallel, genetic techniques such as RNA interference (RNAi) provide a powerful tool to specifically reduce the expression of KGDHC subunits, primarily OGDH and its isoform OGDHL, offering insights into the long-term consequences of diminished enzyme levels.[4][5] This guide will delve into the experimental data, detailed protocols, and underlying signaling pathways associated with both methodologies, enabling researchers to make informed decisions for their experimental designs.
Quantitative Comparison of this compound and OGDH Knockdown Effects
While direct side-by-side quantitative comparisons in a single study are limited, a synthesis of available data allows for a cross-validation of the phenotypic effects of both chemical inhibition and genetic knockdown of OGDH. The following tables summarize key findings from various studies, focusing on enzyme inhibition, cell viability, and metabolic alterations.
Table 1: Inhibition of KGDHC Activity
| Method | Target(s) | Key Parameter | Value | Cell/System | Reference |
| This compound | OGDH, OADH | Ki (OGDH) | 7.4 ± 1.4 µM | Rat Liver | [6] |
| Ki (OADH) | 49 ± 5 µM | Rat Heart | [6] | ||
| OGDH shRNA | OGDH mRNA | Knockdown Efficiency | >80% | Glioblastoma Cells | [4] |
Table 2: Effects on Cell Viability
| Method | Cell Line | Effect | Quantitative Data | Reference |
| This compound | A549, T98G | Decreased Viability | IC50 ~1-10 mM (96h) | [7] |
| OGDH shRNA | KNS42, GBM22, GBM12 | Reduced Cell Growth | Significant reduction | [4] |
Table 3: Metabolic Consequences
| Method | Cell/System | Metabolite Change | Observation | Reference |
| This compound | Rat Brain | Glutamate, NAD+ | Dose-dependent changes | [8] |
| OGDH shRNA | A549 Cells | α-ketoglutarate | Increased levels | [9] |
| Malate, Aspartate | Decreased levels | [9] |
Signaling Pathways and Experimental Workflows
The inhibition of KGDHC, either chemically or genetically, instigates a cascade of events within cellular signaling pathways, primarily impacting the tricarboxylic acid (TCA) cycle and glutamine metabolism.
The diagram above illustrates how both this compound and OGDH shRNA target the KGDHC, leading to a bottleneck in the TCA cycle at the conversion of α-ketoglutarate to succinyl-CoA. This can lead to an accumulation of upstream metabolites like α-ketoglutarate and a depletion of downstream metabolites.
The general workflow for comparing the effects of this compound and genetic knockdown is outlined below.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are summarized protocols for key experiments cited in this guide.
Protocol 1: this compound Treatment in Cell Culture
This protocol is adapted from methodologies used in studies of this compound's effects on cancer cells.[10]
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for metabolomics) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of this compound Stock Solution: Dissolve this compound trisodium salt in sterile phosphate-buffered saline (PBS) or culture medium to create a concentrated stock solution (e.g., 100 mM). Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Treatment: Prepare serial dilutions of the this compound stock solution in fresh, complete culture medium to achieve the desired final concentrations (e.g., 0.01 mM to 20 mM).
-
Medium Exchange and Treatment Application: For glioblastoma cells, the medium can be exchanged to DMEM with 1 g/L glucose, 1 mM pyruvate, and 2 mM glutamax before adding the this compound dilutions.[10] For other cell lines, replace the existing culture medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with PBS or the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72, or 96 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, proceed with cell viability assays, metabolite extraction, or other relevant analyses.
Protocol 2: Lentiviral shRNA Knockdown of OGDH
-
Cell Seeding: Twenty-four hours prior to transduction, seed the target cells in a 12-well or 24-well plate at a density that will result in approximately 50% confluency at the time of infection.
-
Lentiviral Particle Thawing and Preparation: Thaw the lentiviral particles carrying the OGDH shRNA and a non-targeting control shRNA on ice.
-
Transduction:
-
Prepare a mixture of complete medium with a transduction reagent such as Polybrene (typically 5-8 µg/mL) to enhance transduction efficiency.
-
Remove the existing medium from the cells and replace it with the Polybrene-containing medium.
-
Add the appropriate amount of lentiviral particles to the cells. The multiplicity of infection (MOI) should be optimized for each cell line.
-
Gently swirl the plate to mix and incubate overnight.
-
-
Medium Change: The following day, remove the virus-containing medium and replace it with fresh, complete culture medium.
-
Selection of Stable Transductants:
-
Approximately 48-72 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin, with the concentration optimized for the specific cell line) to the culture medium.
-
Replace the selection medium every 3-4 days.
-
Continue selection until resistant colonies are visible.
-
-
Clonal Expansion and Knockdown Validation:
-
Isolate individual resistant colonies and expand them.
-
Validate the knockdown of OGDH expression in the expanded clones by Western blot or qRT-PCR.
-
Protocol 3: α-Ketoglutarate Dehydrogenase (KGDHC) Activity Assay
This protocol is based on commercially available colorimetric assay kits.[15]
-
Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions. This typically involves homogenization in an assay buffer and centrifugation to remove insoluble material.
-
Reaction Setup:
-
Add the prepared samples and standards to a 96-well plate.
-
Prepare a reaction mix containing the KGDH substrate (α-ketoglutarate) and a developer that reacts with the NADH produced during the enzymatic reaction.
-
Add the reaction mix to the wells containing the samples and standards.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), allowing the enzymatic reaction to proceed.
-
Measurement: Measure the absorbance of the colorimetric product at the recommended wavelength (typically 450 nm) using a microplate reader.
-
Calculation: Calculate the KGDHC activity based on the absorbance values of the samples and the standard curve. One unit of activity is typically defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at a specific pH and temperature.
Protocol 4: Metabolite Extraction from Cultured Cells for LC-MS Analysis
This protocol outlines a common method for extracting intracellular metabolites for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).[1][16][17]
-
Quenching and Cell Harvesting:
-
Rapidly aspirate the culture medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining medium.
-
Quench metabolic activity by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80% methanol).
-
Scrape the cells in the extraction solvent and collect the cell suspension.
-
-
Lysis and Protein Precipitation:
-
Lyse the cells by vortexing or sonication.
-
Centrifuge the lysate at high speed (e.g., >13,000 rpm) at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection and Drying:
-
Carefully collect the supernatant containing the metabolites.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
-
Reconstitution:
-
Reconstitute the dried metabolite extract in a solvent compatible with the LC-MS method (e.g., a mixture of acetonitrile and water).
-
Centrifuge the reconstituted sample to remove any remaining particulates before transferring to autosampler vials for LC-MS analysis.
-
Conclusion
Both this compound and genetic knockdown are invaluable tools for dissecting the roles of the α-ketoglutarate dehydrogenase complex in cellular physiology and pathology. This compound offers a rapid, reversible, and dose-dependent method for inhibiting KGDHC activity, making it well-suited for acute studies and for mimicking the effects of transient metabolic stress. Genetic knockdown, on the other hand, provides a means to study the long-term adaptive responses to chronically reduced KGDHC levels, more closely mirroring certain genetic disorders.
The choice between these two approaches will depend on the specific research question. For validating KGDHC as a therapeutic target, initial studies with a specific inhibitor like this compound can provide rapid proof-of-concept, while subsequent genetic knockdown studies can offer deeper insights into the long-term efficacy and potential for resistance. By carefully considering the strengths and limitations of each method and employing rigorous experimental protocols, researchers can effectively cross-validate their findings and gain a more complete understanding of the multifaceted roles of the α-ketoglutarate dehydrogenase complex.
References
- 1. LC-MS/MS metabolomics-metabolite extraction and sample preparation [bio-protocol.org]
- 2. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OGDH and Bcl-xL loss causes synthetic lethality in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting 2-oxoglutarate dehydrogenase for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates [frontiersin.org]
- 7. Inhibition of mitochondrial 2-oxoglutarate dehydrogenase impairs viability of cancer cells in a cell-specific metabolism-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 12. scbt.com [scbt.com]
- 13. origene.com [origene.com]
- 14. manuals.cellecta.com [manuals.cellecta.com]
- 15. A-KG Dehydrogenase Activity Assay Kit Sufficient for 100 Colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. Small molecule metabolite extraction strategy for improving LC/MS detection of cancer cell metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Succinyl Phosphonate and Adipoyl Phosphonate as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of succinyl phosphonate and adipoyl phosphonate, two potent enzyme inhibitors. The information presented herein is based on experimental data from peer-reviewed scientific literature, offering an objective comparison of their biochemical properties, inhibitory activities, and methodologies for their synthesis and evaluation.
Introduction
This compound (SP) and adipoyl phosphonate (AP) are structural analogs of α-ketoglutarate and 2-oxoadipate, respectively. This structural mimicry allows them to act as competitive inhibitors of key enzymes in cellular metabolism, particularly the 2-oxo acid dehydrogenase complexes. SP is a well-established inhibitor of the 2-oxoglutarate dehydrogenase complex (OGDH), a critical enzyme in the tricarboxylic acid (TCA) cycle.[1][2][3] AP, on the other hand, has been identified as a more selective inhibitor of the 2-oxoadipate dehydrogenase complex (OADH).[4][5] This differential selectivity makes them valuable tools for dissecting the roles of these enzymes in various physiological and pathological processes, including neurodegenerative diseases and cancer.[6][7]
Quantitative Data Summary
The inhibitory potential of this compound and adipoyl phosphonate against their primary enzyme targets has been quantified through the determination of their inhibition constants (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's binding affinity for the enzyme. A lower Ki value indicates a more potent inhibitor.
The following table summarizes the Ki values for this compound and adipoyl phosphonate against 2-oxoglutarate dehydrogenase (OGDH) and 2-oxoadipate dehydrogenase (OADH) from rat heart and liver preparations.
| Inhibitor | Enzyme Target | Tissue Source | Ki (μM) | Reference |
| This compound | OGDH | Heart | 16 ± 2 | [5] |
| This compound | OGDH | Liver | 7.4 ± 1.4 | [5] |
| This compound | OADH (low-affinity sites) | Heart | 7.1 ± 1.6 | [5] |
| This compound | OADH (high-affinity sites) | Liver | 116 ± 6 | [5] |
| Adipoyl Phosphonate | OGDH | Heart | 2129 ± 211 | [5] |
| Adipoyl Phosphonate | OGDH | Liver | 364 ± 23 | [5] |
| Adipoyl Phosphonate | OADH (low-affinity sites) | Heart | 49 ± 5 | [5] |
| Adipoyl Phosphonate | OADH (high-affinity sites) | Liver | 0.048 ± 0.004 | [5] |
Note: The data indicates that this compound is a more potent inhibitor of OGDH, while adipoyl phosphonate is a highly potent and selective inhibitor of the high-affinity sites of OADH, particularly in the liver.[5]
Experimental Protocols
Synthesis of this compound and Adipoyl Phosphonate
The synthesis of both this compound and adipoyl phosphonate, as well as their membrane-permeable triethyl esters (TESP and TEAP), is typically achieved through the Michaelis-Arbuzov reaction.[1][8] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.
General Protocol for the Synthesis of Triethyl Esters (TESP and TEAP):
-
Preparation of the Acyl Chloride: The corresponding monoester of the dicarboxylic acid (e.g., monoethyl succinate or monoethyl adipate) is reacted with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride, to form the acyl chloride.[8] This reaction is typically carried out in an inert solvent like dichloromethane (DCM) under anhydrous conditions.
-
Arbuzov Reaction: The resulting acyl chloride is then reacted with a trialkyl phosphite, such as triethyl phosphite, in an SN2 reaction.[9] This step is often performed at elevated temperatures (e.g., 150-160°C) under a nitrogen atmosphere to yield the triethyl ester of the phosphonate (TESP or TEAP).[10]
-
Purification: The crude product is purified by vacuum distillation to remove byproducts and unreacted starting materials.
Protocol for the Hydrolysis to the Free Phosphonate (SP and AP):
-
The purified triethyl ester (TESP or TEAP) is subjected to alkaline hydrolysis, typically using a solution of sodium hydroxide in a mixture of water and an organic solvent.[1]
-
The reaction mixture is stirred until the hydrolysis is complete, as monitored by techniques like 31P NMR spectroscopy.
-
The free phosphonic acid is then isolated and purified, often as its trisodium salt.[1]
Enzyme Inhibition Assay
The inhibitory activity of this compound and adipoyl phosphonate is determined by measuring their effect on the catalytic activity of their target enzymes, OGDH and OADH. The following is a general protocol for a continuous spectrophotometric assay.
Protocol for Determining Ki:
-
Enzyme Preparation: The 2-oxo acid dehydrogenase complexes are enriched from tissue homogenates (e.g., rat heart or liver) through methods like polyethylene glycol precipitation.[5]
-
Assay Mixture: A reaction mixture is prepared in a suitable buffer (e.g., MOPS buffer, pH 7.0) containing the necessary cofactors: thiamine diphosphate (ThDP), MgCl2, CaCl2, dithiothreitol, coenzyme A (CoA), and NAD+.[5]
-
Enzyme Reaction: The enzymatic reaction is initiated by the addition of the enzyme preparation to the assay mixture containing varying concentrations of the substrate (2-oxoglutarate for OGDH or 2-oxoadipate for OADH) and the inhibitor (this compound or adipoyl phosphonate).[5]
-
Measurement of Activity: The rate of the reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.
-
Data Analysis: The initial reaction velocities are determined at different substrate and inhibitor concentrations. The inhibition constant (Ki) for competitive inhibition is then calculated by fitting the data to the Michaelis-Menten equation modified for competitive inhibition, often using non-linear regression analysis or graphical methods like the Dixon plot.[11][12]
Visualizations
Signaling Pathway: Inhibition of the Tricarboxylic Acid (TCA) Cycle
The following diagram illustrates the central role of the TCA cycle in cellular metabolism and highlights the points of inhibition by this compound and adipoyl phosphonate.
Caption: Inhibition points of this compound and Adipoyl Phosphonate in metabolic pathways.
Experimental Workflow: Synthesis and Evaluation of Phosphonate Inhibitors
The following diagram outlines the general workflow for the synthesis of this compound and adipoyl phosphonate and the subsequent evaluation of their enzyme inhibitory activity.
Caption: Workflow for synthesis and evaluation of phosphonate inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of mitochondrial 2-oxoglutarate dehydrogenase impairs viability of cancer cells in a cell-specific metabolism-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.graphpad.com [cdn.graphpad.com]
Evaluating the On-Target Efficacy of Succinyl Phosphonate In Situ: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of succinyl phosphonate and its structural analogs for the targeted inhibition of key metabolic enzymes. Experimental data is presented to objectively evaluate on-target effects, alongside detailed protocols for replication and further investigation.
Quantitative Comparison of Inhibitor Potency
This compound (SP) is a potent inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), a critical enzyme in the tricarboxylic acid (TCA) cycle.[1][2][3][4] Its alternatives, glutaryl phosphonate (GP) and adipoyl phosphonate (AP), exhibit inhibitory activity against the related enzyme, α-ketoadipate dehydrogenase (OADH), which is involved in the degradation of lysine and tryptophan.[1][5] The following table summarizes the inhibitory constants (Ki) of these compounds against their respective targets, providing a quantitative measure of their on-target efficacy.[1][6]
| Inhibitor | Target Enzyme | Tissue Source | Substrate | Inhibitory Constant (Ki) µM | Reference |
| This compound (SP) | OGDH (KGDHC) | Rat Heart | 2-Oxoglutarate | 16 ± 2 | [1][6] |
| OGDH (KGDHC) | Rat Liver | 2-Oxoglutarate | 7.4 ± 1.4 | [1][6] | |
| OADH | Rat Heart | 2-Oxoadipate | 7.1 ± 1.6 | [1][6] | |
| OADH (high-affinity site) | Rat Liver | 2-Oxoadipate | 116 ± 6 | [1][6] | |
| Glutaryl Phosphonate (GP) | OGDH (KGDHC) | Rat Heart | 2-Oxoglutarate | 33 ± 11 | [1][6] |
| OGDH (KGDHC) | Rat Liver | 2-Oxoglutarate | 6.3 ± 0.5 | [1][6] | |
| OADH | Rat Heart | 2-Oxoadipate | 2.8 ± 0.8 | [1][6] | |
| OADH (high-affinity site) | Rat Liver | 2-Oxoadipate | 2.0 ± 0.2 | [1][6] | |
| Adipoyl Phosphonate (AP) | OGDH (KGDHC) | Rat Heart | 2-Oxoglutarate | 2129 ± 211 | [1][6] |
| OGDH (KGDHC) | Rat Liver | 2-Oxoglutarate | 364 ± 23 | [1][6] | |
| OADH | Rat Heart | 2-Oxoadipate | 49 ± 5 | [1][6] | |
| OADH (high-affinity site) | Rat Liver | 2-Oxoadipate | 0.048 ± 0.004 | [1][6] |
*OGDH: 2-oxoglutarate dehydrogenase (a key component of the KGDHC) *OADH: 2-oxoadipate dehydrogenase
Signaling Pathways
The following diagrams illustrate the central role of the α-ketoglutarate dehydrogenase complex in the TCA cycle and the broader metabolic network.
Experimental Protocols
α-Ketoglutarate Dehydrogenase Activity Assay
This protocol outlines a colorimetric assay to measure the activity of KGDHC in cell or tissue lysates. The assay measures the reduction of a tetrazolium salt, which is coupled to the production of NADH by KGDHC.
Materials:
-
KGDH Assay Buffer (e.g., 50 mM potassium phosphate, 1 mM MgCl₂, pH 7.2)
-
α-Ketoglutarate (Substrate)
-
NAD⁺
-
Coenzyme A
-
Thiamine pyrophosphate (TPP)
-
Dithiothreitol (DTT)
-
Tetrazolium salt (e.g., INT)
-
Electron coupling reagent (e.g., diaphorase)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~490 nm
-
Cell or tissue lysate
Procedure:
-
Sample Preparation: Homogenize cells or tissues in ice-cold KGDH Assay Buffer. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant is the lysate containing the enzyme. Determine the protein concentration of the lysate.
-
Reaction Mixture Preparation: Prepare a master mix containing KGDH Assay Buffer, NAD⁺, Coenzyme A, TPP, DTT, tetrazolium salt, and the electron coupling reagent.
-
Assay:
-
Add a specific amount of lysate (e.g., 10-50 µg of protein) to each well of a 96-well plate.
-
To test inhibitors, pre-incubate the lysate with varying concentrations of this compound or its alternatives for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the reaction mixture containing α-ketoglutarate to each well.
-
Immediately start monitoring the change in absorbance at ~490 nm over time (e.g., every minute for 15-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
For inhibitor studies, plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.
-
In Situ Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.
Materials:
-
Cultured cells expressing the target enzyme (e.g., KGDHC)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease/phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge capable of high-speed centrifugation (e.g., 20,000 x g)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the target protein (e.g., anti-KGDHC antibody)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Culture cells to a suitable confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for a specific duration (e.g., 1 hour) in the cell culture incubator.
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein remaining at each temperature for both the vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.
-
Experimental Workflows
The following diagrams outline the workflows for the described experimental protocols.
Conclusion
The data presented in this guide demonstrates that this compound is a potent and selective inhibitor of the α-ketoglutarate dehydrogenase complex.[1][6] In comparison, adipoyl phosphonate shows high potency and selectivity for the high-affinity sites of α-ketoadipate dehydrogenase, making it a valuable tool for studying the specific roles of this enzyme.[1][6] Glutaryl phosphonate exhibits a more mixed inhibitory profile. The provided experimental protocols offer robust methods for quantifying these on-target effects both in vitro and in a cellular context, which is crucial for the validation of these compounds in drug discovery and chemical biology research.
References
- 1. Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consequences of the α-ketoglutarate dehydrogenase inhibition for neuronal metabolism and survival: implications for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates [frontiersin.org]
Independent Verification of Succinyl Phosphonate's Inhibitory Activity on α-Ketoglutarate Dehydrogenase Complex
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of succinyl phosphonate and its derivatives against the α-ketoglutarate dehydrogenase complex (KGDHC), a critical enzyme in the tricarboxylic acid (TCA) cycle. The performance of this compound is compared with other known KGDHC inhibitors, supported by experimental data from peer-reviewed scientific literature. Detailed experimental protocols and visualizations of the relevant biological pathways are included to facilitate independent verification and further research.
Inhibitory Activity: A Quantitative Comparison
This compound (SP) and its esters are potent and highly specific inhibitors of KGDHC. Their inhibitory effects have been documented across various biological systems, including isolated enzymes and cultured cells. For a comprehensive evaluation, their activity is compared with other well-characterized KGDHC inhibitors, namely 3-keto-2-methylvaleric acid (KMV) and CPI-613 (devimistat).
| Inhibitor | Concentration | Percent Inhibition | Cell/System Type | Reference |
| This compound (SP) | 0.01 mM | Complete Inhibition | Isolated brain KGDHC | [1][2] |
| 0.01 mM | 70% | Cultured human fibroblasts | [1][2] | |
| Carboxyethyl this compound (CESP) | 0.01 mM | Complete Inhibition | Isolated brain KGDHC | [1][2] |
| 0.01 mM | 70% | Cultured human fibroblasts | [1][2] | |
| 100 µM | 80% | N2a neuroblastoma cells | [3] | |
| 100 µM | 39% | Neurons | [3] | |
| Phosphonoethyl this compound (PESP) | 0.01 mM | Complete Inhibition | Isolated brain KGDHC | [1] |
| 0.01 mM | 70% | Cultured human fibroblasts | [1] | |
| 3-Keto-2-methylvaleric Acid (KMV) | N/A (Ki = 1.3 mM) | N/A | Brain KGDHC | [2] |
| Varies (led to 80% inhibition) | 80% | N2a neuroblastoma cells | [4] | |
| Varies (led to 52-65% inhibition) | 52-65% | PC12 cells | [5][6] | |
| CPI-613 (Devimistat) | IC50: 16.4 µM | 50% | HL60 cells | |
| IC50: 13.4 µM | 50% | Jurkat cells | ||
| IC50: 12.2 µM | 50% | K562 cells |
Experimental Protocols
Measurement of α-Ketoglutarate Dehydrogenase Complex (KGDHC) Activity
A common and reliable method to determine KGDHC activity is a spectrophotometric assay that measures the reduction of NAD+ to NADH.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.2), 0.4% Triton X-100, 0.2 mM EGTA, 50 µM leupeptin, and 1 mM dithiothreitol (DTT).
-
Reaction Medium: 20 mM HEPES (pH 7.8), 0.3 mM thiamine pyrophosphate, 50 µM CaCl₂, 0.2 mM MgCl₂, 5 mM α-ketoglutarate, 1 mM DTT, and 0.5 mM NAD+.
-
Initiating Reagent: 0.12 mM Coenzyme A (CoASH).
-
Cell or tissue lysates, or purified KGDHC enzyme.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenizing in ice-cold lysis buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme. For purified enzyme studies, dilute the enzyme to the desired concentration in a suitable buffer.
-
Assay Mixture Preparation: In a cuvette, combine the reaction medium with the cell lysate or purified enzyme.
-
Reaction Initiation: Start the reaction by adding CoASH to the cuvette.
-
Measurement: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH. Record the absorbance at regular intervals for a set period.
-
Calculation of Activity: The rate of NADH production is proportional to the KGDHC activity. The activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of NADH at 340 nm being 6220 M⁻¹cm⁻¹[7].
Visualizing the Impact of this compound
Experimental Workflow for Assessing KGDHC Inhibition
The following diagram illustrates the general workflow for evaluating the inhibitory effect of compounds like this compound on KGDHC activity.
Signaling Pathway of KGDHC Inhibition
Inhibition of KGDHC by this compound has significant downstream consequences on cellular metabolism and signaling. The following diagram depicts the central role of KGDHC in the TCA cycle and the key signaling events that occur upon its inhibition.
References
- 1. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reductions in the mitochondrial enzyme α-ketoglutarate dehydrogenase complex in neurodegenerative disease - beneficial or detrimental? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the alpha-ketoglutarate dehydrogenase complex alters mitochondrial function and cellular calcium regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of alpha-ketoglutarate dehydrogenase complex promotes cytochrome c release from mitochondria, caspase-3 activation, and necrotic cell death. [vivo.weill.cornell.edu]
- 6. Inhibition of alpha-ketoglutarate dehydrogenase complex promotes cytochrome c release from mitochondria, caspase-3 activation, and necrotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The negative impact of α-ketoglutarate dehydrogenase complex deficiency on matrix substrate-level phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
comparing in vitro and in vivo effects of succinyl phosphonate
A Comprehensive Guide to the In Vitro and In Vivo Effects of Succinyl Phosphonate
This compound (SP) is a potent and specific inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), a critical enzyme in the tricarboxylic acid (TCA) cycle.[1][2][3] Its ability to modulate cellular metabolism has made it a valuable tool in neuroscience research, particularly for modeling the effects of mitochondrial dysfunction observed in neurodegenerative diseases.[2][3] This guide provides a detailed comparison of the in vitro and in vivo effects of this compound, supported by experimental data and protocols.
This compound acts as a competitive inhibitor of the 2-oxoglutarate dehydrogenase (OGDH) component of the KGDHC, targeting the enzyme that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[1][2][3][4][5] This inhibition disrupts the flow of the TCA cycle, leading to downstream effects on cellular respiration, neurotransmitter metabolism, and the production of reactive oxygen species (ROS).[1][4] For in vivo applications, a membrane-permeable precursor, triethyl this compound (TESP), is often used. TESP is intracellularly hydrolyzed by esterases to the active this compound.[2][3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Administration of Phosphonate Inhibitors of Dehydrogenases of 2-Oxoglutarate and 2-Oxoadipate to Rats Elicits Target-Specific Metabolic and Physiological Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Assessing the Reversibility of Succinyl Phosphonate Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the reversibility of succinyl phosphonate inhibition of the α-ketoglutarate dehydrogenase complex (KGDHC), placed in context with other relevant inhibitors. This document synthesizes available experimental data to facilitate a clear understanding of the binding kinetics and reversibility profiles of these compounds.
This compound (SP) and its cell-permeable ester derivatives are potent and highly specific inhibitors of the α-ketoglutarate dehydrogenase complex (KGDHC), a critical enzyme in the tricarboxylic acid (TCA) cycle.[1][2][3][4] Understanding the nature of this inhibition, particularly its reversibility, is crucial for its application in studying cellular metabolism and as a potential therapeutic agent.
Mechanism of Action and Reversibility Profile
This compound acts as a competitive inhibitor of KGDHC with respect to its substrate, α-ketoglutarate.[5] The inhibition is characterized as a "tight, yet reversible" interaction.[6] This indicates a strong binding affinity to the enzyme, which can be overcome. From a steady-state kinetics perspective, the inhibition has been described as "quasi-irreversible," suggesting a slow dissociation of the inhibitor from the enzyme complex.[7] Some studies have further elaborated that the inhibition is "fully reversible on the time scale of minutes after the enzyme is regenerated from the reaction medium".[7]
The cell-permeable ester forms of this compound, such as the carboxyethyl ester (CESP) and triethyl ester (TESP), are effectively pro-drugs. Once inside the cell, they are hydrolyzed by cellular esterases to the active this compound, which then targets the intracellular KGDHC.[2][7]
Comparative Analysis of KGDHC Inhibitor Reversibility
While this compound is a well-established reversible inhibitor, a direct quantitative comparison of its off-rate with other KGDHC inhibitors is not extensively documented in the literature. However, we can qualitatively compare its reversibility with other known modulators of KGDHC activity.
| Inhibitor/Modulator | Target | Mechanism of Inhibition | Reversibility | Supporting Evidence |
| This compound (SP) | α-Ketoglutarate Dehydrogenase Complex (KGDHC) | Competitive with α-ketoglutarate | Reversible (tight-binding, slow off-rate) | Described as "fully reversible on the time scale of minutes" and "quasi-irreversible" in steady-state kinetics.[7] |
| (S)-2-[(2,6-dichlorobenzoyl)amino]succinic acid (AA6) | α-Ketoglutarate Dehydrogenase (KGDH) | Not explicitly stated | Implied reversible | Used in studies to modulate KGDH activity in cancer models, suggesting a non-permanent effect.[8] |
| α-keto-β-methyl-n-valeric acid (KMV) | α-Ketoglutarate Dehydrogenase Complex (KGDHC) | Structural analogue of α-ketoglutarate | Reversible | Used to induce transient inhibition of KGDHC to study downstream effects like cytochrome c release.[9] |
| Hydrogen Peroxide (H₂O₂) | α-Ketoglutarate Dehydrogenase Complex (KGDHC) | Induces glutathionylation of the E2 subunit | Reversible | The glutathionylation is a reversible post-translational modification that can be reversed by cellular antioxidant systems. |
Experimental Protocols for Assessing Reversibility
The reversibility of enzyme inhibitors is typically assessed using one of two primary experimental methods: dialysis or jump-dilution experiments.
Dialysis Method
This technique is used to separate the enzyme-inhibitor complex from the free inhibitor.
Protocol:
-
Incubation: The enzyme (KGDHC) is incubated with a high concentration of the inhibitor (e.g., this compound) to ensure maximal binding.
-
Dialysis: The enzyme-inhibitor mixture is placed in a dialysis bag with a semi-permeable membrane. The bag is then submerged in a large volume of buffer that does not contain the inhibitor.
-
Equilibration: The free inhibitor molecules diffuse out of the dialysis bag into the surrounding buffer, while the larger enzyme-inhibitor complexes are retained. The buffer is changed several times to ensure complete removal of the free inhibitor.
-
Activity Assay: The activity of the enzyme is measured after dialysis. If the inhibition is reversible, the enzyme activity will be restored as the inhibitor dissociates from the active site. If the inhibition is irreversible, the enzyme will remain inhibited.
Experimental Workflow for Dialysis Method
Caption: Workflow for assessing inhibitor reversibility using dialysis.
Jump-Dilution Method
This method is particularly useful for inhibitors with slow dissociation rates (tight-binding inhibitors).
Protocol:
-
Equilibration: A concentrated solution of the enzyme (KGDHC) is incubated with a saturating concentration of the inhibitor (this compound) to allow the formation of the enzyme-inhibitor complex to reach equilibrium.
-
Rapid Dilution: The equilibrated mixture is rapidly diluted (typically 100-fold or more) into a reaction mixture containing the substrate (α-ketoglutarate) and cofactors. This dilution significantly reduces the concentration of the free inhibitor.
-
Activity Measurement: The enzyme activity is monitored continuously over time immediately following the dilution.
-
Data Analysis:
-
Rapidly Reversible Inhibitor: If the inhibition is rapidly reversible, the enzyme activity will quickly return to a level expected for the diluted inhibitor concentration.
-
Irreversible Inhibitor: If the inhibition is irreversible, the enzyme activity will remain low.
-
Slowly Reversible (Tight-Binding) Inhibitor: If the inhibitor dissociates slowly, there will be a gradual, time-dependent increase in enzyme activity as the inhibitor dissociates from the enzyme. The rate of this recovery can be used to determine the off-rate (k_off) of the inhibitor.
-
Logical Flow of Jump-Dilution Experiment
Caption: Decision tree for interpreting jump-dilution experiment results.
Signaling Pathway Context: Inhibition of the TCA Cycle
This compound's inhibition of KGDHC has significant downstream effects on cellular metabolism and signaling. By blocking a key step in the TCA cycle, it leads to the accumulation of upstream metabolites like α-ketoglutarate and a depletion of downstream products such as succinyl-CoA and NADH.
Caption: Inhibition of the TCA cycle by this compound at KGDHC.
References
- 1. This compound inhibits alpha-ketoglutarate oxidative decarboxylation, catalyzed by alpha-ketoglutarate dehydrogenase complexes from E. coli and pigeon breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphonate analogues of alpha-ketoglutarate inhibit the activity of the alpha-ketoglutarate dehydrogenase complex isolated from brain and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Consequences of the α-ketoglutarate dehydrogenase inhibition for neuronal metabolism and survival: implications for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Succinylphosphonate esters are competitive inhibitors of MenD that show active-site discrimination between homologous alpha-ketoglutarate-decarboxylating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. α-ketoglutarate dehydrogenase inhibition counteracts breast cancer-associated lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of alpha-ketoglutarate dehydrogenase complex promotes cytochrome c release from mitochondria, caspase-3 activation, and necrotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Succinyl Phosphonate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents like succinyl phosphonate are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for laboratory safety and chemical waste management.
This compound and its salts are utilized in research as inhibitors of α-ketoglutarate dehydrogenase, playing a role in studying cellular metabolism.[1][2][3] While specific disposal instructions are ultimately dictated by the compound's Safety Data Sheet (SDS) and local regulations, the following procedures are based on general best practices for phosphonate compounds.
Immediate Safety and Handling Protocols
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures is the first line of defense against potential chemical exposure.
Personal Protective Equipment (PPE) Summary
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
Step-by-Step Disposal Procedure
The disposal of this compound should be approached with the understanding that many phosphonates are not readily biodegradable and require controlled disposal to prevent environmental contamination.[4][5]
Experimental Protocol: Waste Neutralization and Collection
-
Segregation: Isolate this compound waste from other chemical waste streams to prevent unintended reactions.
-
Dilution (for small quantities): For trace amounts, careful dilution with a large volume of water may be a preliminary step before collection. However, this does not negate the need for proper chemical waste disposal. Never dispose of undiluted or concentrated this compound directly down the drain.
-
Neutralization (if applicable and specified in SDS): The specific SDS for this compound should be consulted to determine if neutralization is a required or recommended step. This would typically involve the use of a weak base to adjust the pH if the solution is acidic.
-
Collection: Collect all this compound waste, including any contaminated materials (e.g., pipette tips, paper towels), in a designated, clearly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Institutional Pickup: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final removal by environmental health and safety personnel.
Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: The information provided in this guide is intended for educational purposes and is based on general chemical safety principles. Always consult the official Safety Data Sheet (SDS) for this compound and your institution's specific waste disposal policies and procedures before handling or disposing of this chemical. The SDS will provide detailed information on hazards, handling, and emergency measures.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Succinyl Phosphonate
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Succinyl phosphonate, a potent inhibitor of α-ketoglutarate dehydrogenase. Adherence to these protocols is critical for ensuring laboratory safety and the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles | Always wear eye protection. A face shield is recommended when there is a risk of splashing. |
| Hands | Chemically resistant gloves | Nitrile rubber gloves are a suitable option. Inspect gloves for any tears or perforations before use. Wash hands thoroughly after handling. |
| Body | Laboratory coat | A standard lab coat is required to prevent skin contact. |
| Respiratory | Dust mask or respirator | Recommended when handling the solid form of this compound to prevent inhalation of dust particles. Ensure adequate ventilation in the work area. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize risks and ensure the smooth execution of your experiments.
Workflow for Safe Handling of this compound
Caption: A stepwise workflow for the safe handling of this compound.
Experimental Protocol: Inhibition of α-Ketoglutarate Dehydrogenase
This compound is a known inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC), a key enzyme in the citric acid cycle. The following is a general protocol for assessing the inhibitory effect of this compound on KGDHC activity in isolated mitochondria. Researchers should adapt this protocol to their specific experimental needs.
Materials:
-
Isolated mitochondria
-
This compound
-
Assay buffer (e.g., containing Tris-HCl, MgCl₂, and NAD⁺)
-
α-ketoglutarate (substrate)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer).
-
Prepare working solutions of this compound at various concentrations.
-
Prepare the assay buffer and substrate solution.
-
-
Mitochondrial Preparation:
-
Isolate mitochondria from the tissue or cells of interest using standard differential centrifugation methods.
-
Determine the protein concentration of the mitochondrial suspension.
-
-
Enzyme Activity Assay:
-
In a microplate or cuvette, add the isolated mitochondria to the assay buffer.
-
Add the desired concentration of this compound to the experimental wells and an equivalent volume of solvent to the control wells.
-
Pre-incubate the mitochondria with this compound for a specified period (e.g., 5-10 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, α-ketoglutarate.
-
Monitor the reduction of NAD⁺ to NADH by measuring the increase in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the rate of NADH production for both control and experimental wells.
-
Determine the percentage of inhibition of KGDHC activity by this compound at each concentration.
-
If desired, calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid this compound and contaminated materials (e.g., weigh boats, gloves) in a clearly labeled, sealed container.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a separate, labeled waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name ("this compound") and any other components of the waste.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Institutional Guidelines: Follow your institution's specific procedures for chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup. Do not dispose of this compound down the drain or in regular trash. [1]
By adhering to these safety and handling protocols, researchers can confidently and safely incorporate this compound into their experimental workflows, contributing to the advancement of scientific knowledge while maintaining a secure laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
